C6-NBD Sphinganine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-AHKZPQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C6-NBD Sphinganine: A Fluorescent Probe Illuminating Sphingolipid Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid research, fluorescently labeled lipids have emerged as indispensable tools for dissecting complex metabolic pathways and signaling cascades. Among these, C6-NBD sphinganine stands out as a key player in the study of sphingolipid biology. This synthetic analog of sphinganine, a crucial intermediate in the de novo synthesis of sphingolipids, is tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent moiety allows for the real-time visualization and quantification of its metabolic fate within living cells, providing invaluable insights into the dynamic processes of sphingolipid transport and metabolism. This technical guide provides a comprehensive overview of this compound, its role in lipid research, detailed experimental protocols, and the interpretation of data for professionals in cell biology and drug development.
Core Concepts: this compound in Lipid Research
This compound is a fluorescent sphingolipid analog that closely mimics the natural sphinganine molecule. Its utility in research stems from its ability to be taken up by cells and enter the sphingolipid metabolic pathway. The NBD group, attached to a six-carbon acyl chain, is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and becoming brightly fluorescent in the hydrophobic environment of cellular membranes. This property makes it an excellent probe for fluorescence microscopy and other fluorescence-based analytical techniques.
The primary role of this compound in lipid research is as a substrate for ceramide synthase (CerS), a key enzyme in the endoplasmic reticulum (ER) that catalyzes the N-acylation of sphinganine to form dihydroceramide. By using this compound, researchers can directly measure the activity of ceramide synthases and study the subsequent trafficking and metabolism of the newly synthesized C6-NBD dihydroceramide and its downstream product, C6-NBD ceramide.
Data Presentation: Quantitative Properties of this compound
The successful application of this compound in experimental settings relies on a clear understanding of its physicochemical and spectral properties. The following tables summarize key quantitative data for this fluorescent probe.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₁N₅O₆ | [1] |
| Molecular Weight | 577.76 g/mol | [1] |
| Purity | >99% (TLC) | [1] |
| Solubility | Soluble in ethanol and DMSO | [1] |
Table 2: Fluorescent Properties of C6-NBD Moiety
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | ~460-467 nm | [2] |
| Emission Maximum (Em) | ~536-538 nm |
Signaling and Metabolic Pathways
This compound serves as a precursor in the de novo sphingolipid synthesis pathway. Upon entering the cell, it is primarily metabolized by ceramide synthases in the endoplasmic reticulum to form C6-NBD dihydroceramide. This is subsequently converted to C6-NBD ceramide, a central hub in sphingolipid metabolism. C6-NBD ceramide is then transported to the Golgi apparatus where it is further metabolized into more complex sphingolipids like C6-NBD sphingomyelin and C6-NBD glucosylceramide. These fluorescent products are then trafficked to other cellular compartments, including the plasma membrane. The study of the localization and dynamics of these fluorescent metabolites provides a window into the regulation of sphingolipid metabolism and its role in cellular signaling.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound and its metabolites.
Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol is adapted from a rapid and reliable CerS assay using fluorescent NBD-sphinganine.
Materials:
-
This compound (in ethanol)
-
Fatty acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA)
-
Defatted bovine serum albumin (BSA)
-
Cell or tissue homogenates
-
Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Solid Phase Extraction (SPE) C18 columns
-
Elution buffer (e.g., methanol)
-
Fluorescence plate reader
Procedure:
-
Prepare Substrate Mix: In a microcentrifuge tube, prepare the substrate mix containing this compound (final concentration ~15 µM), fatty acyl-CoA (final concentration ~50 µM), and defatted BSA (final concentration ~20 µM) in the assay buffer.
-
Initiate Reaction: Add cell or tissue homogenate (protein amount to be optimized, e.g., 10-50 µg) to the substrate mix to a final volume of ~20 µl.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a solvent to precipitate proteins (e.g., methanol).
-
Lipid Separation:
-
Apply the reaction mixture to a pre-conditioned SPE C18 column.
-
Wash the column with a polar solvent (e.g., water/methanol mixture) to remove the unreacted, more polar this compound.
-
Elute the more hydrophobic product, C6-NBD ceramide, with a non-polar solvent (e.g., methanol or chloroform/methanol mixture).
-
-
Quantification: Measure the fluorescence of the eluted C6-NBD ceramide using a fluorescence plate reader with excitation at ~467 nm and emission at ~538 nm.
-
Data Analysis: Calculate the CerS activity as the rate of C6-NBD ceramide formation per unit of protein per unit of time.
Protocol 2: Live-Cell Imaging of Sphingolipid Metabolism and Trafficking
This generalized protocol describes the use of this compound for visualizing its uptake and subsequent metabolism in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Prepare this compound-BSA Complex:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL).
-
Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 5 µM). This complexation improves the solubility and delivery of the lipid probe to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex in HBSS at 37°C for a specified period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
Remove the labeling solution and wash the cells several times with fresh, pre-warmed HBSS to remove excess probe.
-
-
Live-Cell Imaging:
-
Immediately place the cells on the fluorescence microscope stage within a live-cell imaging chamber maintaining 37°C and 5% CO₂.
-
Acquire images using a filter set appropriate for NBD (Ex: ~467 nm, Em: ~538 nm).
-
Time-lapse imaging can be performed to track the movement and localization of the fluorescent signal over time, which will represent the initial uptake of this compound and its subsequent conversion to and trafficking of C6-NBD ceramide and other metabolites.
-
-
Optional Back-Exchange: To specifically visualize the internalized pool of the fluorescent lipid, a "back-exchange" step can be performed after labeling. Incubate the cells with a medium containing a high concentration of BSA (e.g., 2% w/v) at 4°C for a short period (e.g., 10-15 minutes). This will help to remove the probe that is still in the outer leaflet of the plasma membrane.
Conclusion
This compound is a powerful and versatile tool for investigating the intricacies of sphingolipid metabolism and signaling. Its ability to act as a fluorescent substrate for ceramide synthase allows for the direct assessment of this key enzyme's activity and provides a starting point for tracing the journey of newly synthesized ceramides through the cell. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the vital roles that sphingolipids play in health and disease. As with any fluorescent analog, it is important to be mindful that the NBD moiety can potentially influence the behavior of the lipid, and appropriate controls should always be included in experimental designs.
References
C6-NBD Sphinganine: A Fluorescent Probe for Interrogating Sphingolipid Metabolism and Trafficking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of C6-NBD sphinganine, a fluorescently labeled analog of the sphingoid base sphinganine, and its application as a powerful tool for investigating the intricate pathways of sphingolipid metabolism and intracellular trafficking. By mimicking the natural precursor to ceramides, this compound offers a dynamic window into the enzymatic activities and transport mechanisms that govern the fate of these critical lipid molecules. This document details the probe's properties, experimental protocols for its use, and the interpretation of data, serving as a vital resource for professionals in cell biology, biochemistry, and drug development.
Introduction: Unraveling Sphingolipid Dynamics with a Fluorescent Mimic
Sphingolipids are a diverse class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The metabolic network of sphingolipids is highly complex and compartmentalized, with key enzymatic steps occurring in specific organelles such as the endoplasmic reticulum (ER) and the Golgi apparatus. Understanding the flux through these pathways and the subsequent trafficking of sphingolipid species is paramount to deciphering their roles in health and disease.
This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is a synthetic analog of sphinganine, a key intermediate in the de novo synthesis of ceramides. This probe features a short C6 acyl chain and the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The NBD group allows for the visualization and quantification of the probe and its metabolic products using fluorescence microscopy and other fluorescence-based techniques.
Upon introduction to cells, this compound serves as a substrate for ceramide synthases (CerS), a family of enzymes that catalyze the N-acylation of a sphingoid base to form dihydroceramide. This initial metabolic step is crucial as it positions the fluorescent probe at the entry point of the ceramide synthetic pathway, allowing researchers to track its conversion to various downstream sphingolipids and their subsequent transport through the secretory and endocytic pathways.
Properties and Characteristics of this compound
The utility of this compound as a fluorescent probe is grounded in its specific chemical and photophysical properties.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₁N₅O₆ | |
| Molecular Weight | 577.76 g/mol | |
| Excitation Maximum (Ex) | ~467 nm | [1] |
| Emission Maximum (Em) | ~538 nm | [1] |
| Solubility | Soluble in ethanol and DMSO | [2] |
| Purity | >99% (by TLC) |
The NBD fluorophore exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the hydrophobic environment of cellular membranes, making it an excellent tool for live-cell imaging.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in both in vitro and cell-based assays to study sphingolipid metabolism and trafficking.
In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol describes a method to measure the activity of ceramide synthases in cell or tissue homogenates using this compound as a substrate.
Materials:
-
This compound
-
Fatty acyl-CoAs (e.g., C16-CoA, C18-CoA, etc., depending on the CerS isoform of interest)
-
Cell or tissue homogenates
-
Defatted Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)
-
Chloroform and Methanol
-
Solid Phase Extraction (SPE) C18 columns or Thin Layer Chromatography (TLC) plates
-
Fluorescence plate reader or fluorescence imager
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Prepare stock solutions of fatty acyl-CoAs in an appropriate buffer.
-
Prepare cell or tissue homogenates in the reaction buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell homogenate (e.g., 10-20 µg of protein), 15 µM this compound, 50 µM of the desired fatty acyl-CoA, and 20 µM defatted BSA in a final reaction volume of 20 µl.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding chloroform:methanol (1:2, v/v).
-
Perform a lipid extraction using the Bligh and Dyer method or a similar procedure.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Separation and Quantification of Products:
-
Using Solid Phase Extraction (SPE):
-
Resuspend the dried lipids in a suitable solvent.
-
Apply the sample to a pre-conditioned C18 SPE column.
-
Wash the column to remove the unreacted this compound.
-
Elute the product, C6-NBD ceramide, with an appropriate solvent mixture.
-
Quantify the fluorescence of the eluate using a fluorescence plate reader.
-
-
Using Thin Layer Chromatography (TLC):
-
Resuspend the dried lipids in a small volume of chloroform:methanol (9:1, v/v).
-
Spot the sample onto a TLC plate.
-
Develop the TLC plate using a solvent system such as chloroform:methanol:2M NH₄OH (40:10:1, v/v/v).
-
Visualize the fluorescent spots (substrate and product) using a fluorescence imager and quantify the intensity of the C6-NBD ceramide spot.
-
-
-
Data Analysis:
-
Calculate the amount of C6-NBD ceramide produced based on a standard curve generated with known amounts of C6-NBD ceramide.
-
Express the CerS activity as pmol of product formed per minute per mg of protein.
-
Live-Cell Labeling and Trafficking Analysis
This protocol details the procedure for labeling live cells with this compound to visualize its metabolism and the subsequent trafficking of its fluorescent products.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 1-5 mM stock solution of this compound in DMSO.
-
Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or serum-free medium.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final working concentration of 2-5 µM. Complexation with BSA enhances the solubility and delivery of the lipid probe to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed PBS or live-cell imaging medium.
-
Incubate the cells with the this compound-BSA complex in live-cell imaging medium for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~467 nm, Emission ~538 nm). The initial fluorescence will likely be concentrated in the ER and Golgi apparatus, where ceramide synthesis occurs.
-
-
Chase Period for Trafficking Analysis:
-
To observe the transport of the fluorescently labeled sphingolipids, after the initial imaging, continue to incubate the cells in fresh, pre-warmed imaging medium for various time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Acquire images at each time point to track the movement of the fluorescent signal from the Golgi to other compartments, such as the plasma membrane and endosomes.
-
-
(Optional) Back-Exchange to Visualize Internalized Probe:
-
To remove the fluorescent lipid from the outer leaflet of the plasma membrane and enhance the signal from intracellular compartments, a back-exchange step can be performed.
-
After the chase period, incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C.
-
Wash the cells with cold PBS and then image.
-
Data Presentation and Interpretation
Quantitative analysis of sphingolipid metabolism and trafficking using this compound provides valuable insights into the regulation of these pathways.
Table 2: Quantitative Parameters for this compound in Ceramide Synthase Assays
| Parameter | Value | Cell/Enzyme System | Reference(s) |
| Michaelis-Menten Constant (Kₘ) | 3.61 ± 1.86 µM (with C24:1-CoA) | Endogenous CerS in HEK293 cell extracts | |
| Michaelis-Menten Constant (Kₘ) | 3.05 ± 0.81 µM (unlabeled sphinganine with C24:1-CoA) | Endogenous CerS in HEK293 cell extracts |
The similar Kₘ values for NBD-sphinganine and its unlabeled counterpart indicate that the NBD modification does not significantly hinder its recognition by ceramide synthases, validating its use as a substrate mimic.
When analyzing trafficking, the initial localization of fluorescence after a short incubation with this compound is expected in the ER and Golgi, where ceramide synthases are located. Over time, the fluorescent signal will redistribute as the newly synthesized C6-NBD ceramide is further metabolized to C6-NBD sphingomyelin and C6-NBD glucosylceramide in the Golgi and then transported to the plasma membrane and other organelles.
Visualizing Sphingolipid Metabolism and Trafficking
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex pathways and experimental workflows involved in studying sphingolipid metabolism with this compound.
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in both basic research and drug discovery.
-
Studying Ceramide Synthase Activity and Specificity: The probe can be used to characterize the activity of different CerS isoforms and to screen for inhibitors or activators of these enzymes, which are potential therapeutic targets for metabolic diseases and cancer.
-
Investigating Sphingolipid Trafficking Pathways: By tracking the movement of the fluorescent signal, researchers can dissect the mechanisms of vesicular and non-vesicular transport of sphingolipids between organelles.
-
Probing the Role of Sphingolipids in Disease: Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer. This compound can be used to study how these disease states affect sphingolipid synthesis and transport.
-
High-Throughput Screening: The fluorescence-based nature of assays using this compound makes them amenable to high-throughput screening platforms for the discovery of new drugs that modulate sphingolipid metabolism.
Limitations and Considerations
While this compound is a powerful tool, it is important to be aware of its limitations:
-
Artificial Acyl Chain: The short C6 acyl chain of the NBD moiety differs from the long acyl chains of most endogenous sphingolipids. This can potentially influence the biophysical properties of the molecule and its interaction with enzymes and other lipids.
-
Bulky Fluorophore: The NBD group is relatively bulky and may affect the precise subcellular localization and metabolic processing of the probe compared to its natural counterpart.
-
Photobleaching: Like many fluorophores, NBD is susceptible to photobleaching, which should be taken into account during imaging experiments.
Therefore, it is often advisable to validate findings obtained with this compound using complementary approaches, such as mass spectrometry-based lipidomics or the use of other fluorescent or "clickable" sphingolipid analogs.
Conclusion
This compound is an invaluable fluorescent probe for the real-time investigation of sphingolipid metabolism and trafficking in living cells and in vitro. Its ability to serve as a direct substrate for ceramide synthases provides a unique advantage for studying the initial steps of ceramide biosynthesis and the subsequent fate of these crucial lipid molecules. By following the detailed protocols and considering the potential limitations outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the complex and vital roles of sphingolipids in cellular function and disease, ultimately aiding in the development of novel therapeutic strategies.
References
C6-NBD sphinganine properties and spectral characteristics
For immediate release:
This technical guide provides an in-depth overview of C6-NBD Sphinganine, a fluorescently labeled sphingoid base analog. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell signaling, and cancer biology. This document details the core properties, spectral characteristics, and key applications of this compound, with a focus on its use in studying the de novo synthesis of ceramides.
Core Properties of this compound
This compound, also known as C6-dihydrosphingosine, is a fluorescent analog of sphinganine, a key intermediate in the sphingolipid biosynthetic pathway. The molecule consists of a sphinganine backbone N-acylated with a six-carbon chain tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This fluorescent tag allows for the sensitive detection and visualization of the molecule and its metabolic products in cellular and in vitro systems.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for preparing stock solutions, determining concentrations, and understanding the molecule's behavior in experimental setups.
| Property | Value |
| Synonyms | N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine |
| Molecular Formula | C₃₀H₅₁N₅O₆ |
| Molecular Weight | 577.76 g/mol [1][2] |
| CAS Number | 114301-97-2[1][2] |
| Appearance | Yellow to orange solid[3] |
| Purity | >99% (TLC) |
| Solubility | Soluble in Ethanol, DMSO, and Chloroform |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Spectral Characteristics
The utility of this compound as a fluorescent probe is defined by its spectral properties. The NBD fluorophore is known for its environmental sensitivity; its fluorescence quantum yield increases in nonpolar environments, such as cellular membranes, compared to aqueous solutions.
| Spectral Property | Value (in Methanol) |
| Excitation Maximum (λex) | ~466 nm |
| Emission Maximum (λem) | ~536 nm |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ ¹ |
| Quantum Yield (Φ) | Low, environment-dependent (~0.3) ¹ |
¹ Note: The Molar Extinction Coefficient and Quantum Yield are for the NBD fluorophore and are highly sensitive to the solvent environment. These values are provided as a general reference.
Applications in Sphingolipid Research
This compound is a crucial tool for investigating the de novo pathway of sphingolipid synthesis. Unlike fluorescently labeled ceramides, which are used to study downstream metabolic pathways, this compound serves as a direct substrate for ceramide synthases (CerS).
Its primary application is in in vitro and cell-based assays to measure the activity of ceramide synthases (CerS1-6) . These enzymes catalyze the N-acylation of the sphinganine backbone with a fatty acyl-CoA to form dihydroceramide, the direct precursor to ceramide. By using this compound, researchers can monitor the formation of fluorescent C6-NBD dihydroceramide, providing a direct readout of CerS activity. This is particularly valuable for screening enzyme inhibitors and studying the regulation of ceramide synthesis in various physiological and pathological contexts.
Metabolic and Signaling Pathways
This compound is integrated into the de novo sphingolipid synthesis pathway at the endoplasmic reticulum. This pathway is fundamental for producing the diverse array of sphingolipids that are critical for membrane structure and cell signaling.
De Novo Sphingolipid Synthesis Pathway
The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the role of this compound as a substrate for ceramide synthase.
Key Experimental Protocols
The most prominent use of this compound is in the ceramide synthase activity assay. Below is a detailed protocol for a fluorescent in vitro assay using cell or tissue homogenates.
In Vitro Ceramide Synthase (CerS) Activity Assay
This assay measures the conversion of this compound to C6-NBD Dihydroceramide in the presence of a specific fatty acyl-CoA. The fluorescent product is then separated from the substrate and quantified.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fatty Acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)
-
Cell or tissue homogenate
-
Reaction Buffer (20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT)
-
Chloroform, Methanol
-
TLC plate or Solid Phase Extraction (SPE) C18 columns
-
Fluorescence plate reader or TLC imaging system
Procedure:
-
Preparation of Substrates:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Prepare a working solution of this compound (e.g., 10-15 µM) complexed with fatty acid-free BSA (e.g., 0.1% w/v or 20 µM) in the reaction buffer. This improves the solubility and delivery of the lipid substrate.
-
Prepare a stock solution of the desired fatty acyl-CoA in water.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell/tissue homogenate (protein amount may range from 5-50 µg, requires optimization) with the reaction buffer.
-
Add the fatty acyl-CoA to a final concentration of 50 µM.
-
Initiate the reaction by adding the this compound/BSA complex. The final reaction volume is typically small (e.g., 20-100 µL).
-
Incubate at 37°C for a predetermined time (e.g., 10-120 minutes, requires optimization).
-
-
Lipid Extraction:
-
Terminate the reaction by adding a solvent mixture, typically Chloroform:Methanol (e.g., 1:2 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Separation and Quantification:
-
Method A: Thin-Layer Chromatography (TLC)
-
Resuspend the dried lipids in a small volume of Chloroform:Methanol (9:1 v/v).
-
Spot the sample onto a silica TLC plate.
-
Develop the plate using a solvent system such as Chloroform:Methanol:2M NH₄OH (40:10:1 v/v/v).
-
Visualize the plate using a fluorescent imager. The C6-NBD dihydroceramide product will migrate further than the this compound substrate.
-
Quantify the fluorescence intensity of the product spot.
-
-
Method B: Solid Phase Extraction (SPE)
-
This method offers a rapid and reliable alternative to TLC.
-
Condition a C18 SPE column or 96-well plate according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Wash the column with a solvent that retains the NBD-dihydroceramide product while eluting the unreacted NBD-sphinganine substrate.
-
Elute the NBD-dihydroceramide product with an appropriate solvent mixture (e.g., methanol-based).
-
Quantify the fluorescence of the eluted product using a fluorescence plate reader.
-
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro ceramide synthase assay.
Conclusion
This compound is an indispensable fluorescent probe for the direct measurement of ceramide synthase activity. Its well-defined chemical and spectral properties, combined with established experimental protocols, provide a robust system for investigating the initial, rate-limiting steps of de novo sphingolipid synthesis. This guide serves as a comprehensive resource for researchers aiming to utilize this tool to explore the complex roles of ceramide metabolism in health and disease.
References
Understanding the Fundamentals of C6-NBD Sphinganine Metabolism in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of C6-NBD sphinganine metabolism within a cellular context. This compound, a fluorescently labeled analog of the sphingolipid precursor sphinganine, serves as a valuable tool for investigating the intricacies of sphingolipid biosynthesis and trafficking. This document outlines the metabolic fate of this compound, details key experimental protocols for its use, and presents quantitative data and visual pathways to facilitate a deeper understanding of this critical area of cell biology.
Introduction to this compound and Sphingolipid Metabolism
Sphingolipids are a class of lipids that play crucial roles in a multitude of cellular processes, including membrane structure, signal transduction, cell growth, and apoptosis. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to sphinganine (also known as dihydrosphingosine). Sphinganine serves as the backbone for the synthesis of more complex sphingolipids.
This compound is a synthetic analog of sphinganine that incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. This fluorescent tag allows for the visualization and tracking of its metabolic journey within the cell, providing insights into the localization and activity of enzymes involved in sphingolipid metabolism.
The Metabolic Pathway of this compound
Upon introduction to cells, this compound is primarily metabolized through a series of enzymatic steps. The core pathway involves its conversion into more complex fluorescent sphingolipids.
Acylation to C6-NBD Dihydroceramide
The initial and most well-documented metabolic step for this compound is its N-acylation by ceramide synthases (CerS) to form C6-NBD dihydroceramide.[1][2] There are six mammalian CerS isoforms, each exhibiting specificity for different fatty acyl-CoA chain lengths.[2] NBD-sphinganine has been shown to be a good substrate for these enzymes, with a Michaelis-Menten constant similar to that of its natural counterpart, sphinganine.[3][4] This conversion is a critical step in the de novo sphingolipid synthesis pathway.
Desaturation to C6-NBD Ceramide
The C6-NBD dihydroceramide formed can then be a substrate for dihydroceramide desaturase (DES) , which introduces a 4,5-trans double bond into the sphinganine backbone to form C6-NBD ceramide. The activity of this enzyme is crucial for the production of ceramide, a central signaling molecule in the sphingolipid pathway.
Phosphorylation to this compound-1-Phosphate
In a separate branch of its metabolism, this compound can be phosphorylated by sphingosine kinases (SphK) to produce this compound-1-phosphate. There are two main isoforms, SphK1 and SphK2, which catalyze this reaction. Studies using the closely related NBD-sphingosine have demonstrated its conversion to NBD-sphingosine-1-phosphate (NBD-S1P) in cells, suggesting that this compound is also a likely substrate for these kinases.
The metabolic fate of this compound is depicted in the following pathway diagram:
Quantitative Data on this compound Metabolism
Quantitative analysis of this compound and its metabolites is crucial for understanding the kinetics and regulation of the sphingolipid pathway. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for these measurements.
Below are tables summarizing representative quantitative data, primarily derived from studies on closely related NBD-labeled sphingolipids due to the limited availability of specific data for this compound.
Table 1: Michaelis-Menten Constants (Km) for Ceramide Synthase Activity
| Substrate | Fatty Acyl-CoA | Km (μM) | Source |
| NBD-sphinganine | C16:0-CoA | ~1-2 | |
| Sphinganine | C16:0-CoA | ~1-2 | |
| NBD-sphinganine | C24:1-CoA | ~3-4 | |
| Sphinganine | C24:1-CoA | ~3-4 |
Table 2: Representative Cellular Uptake and Metabolism of NBD-labeled Sphingolipids
| Cell Type | Labeled Sphingolipid | Incubation Time | Major Metabolites Detected | Analytical Method |
| Erythrocytes | NBD-Sphingosine | 1 hour | NBD-Sphingosine-1-Phosphate | HPLC |
| CHO Cells | NBD-Sphingosine | Not specified | NBD-S1P, NBD-Ceramide, NBD-Sphingomyelin | Not specified |
Note: The data in Table 2 is based on studies with NBD-sphingosine and serves as an approximation for the expected metabolism of this compound.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following sections provide key experimental protocols.
Cell Labeling with this compound
This protocol describes the general procedure for labeling cultured cells with this compound.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cultured cells on plates or coverslips
Procedure:
-
Preparation of this compound-BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas. c. Resuspend the dried lipid in a small volume of ethanol. d. In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL). e. While vortexing, slowly add the ethanolic this compound solution to the BSA solution to achieve the desired final concentration (e.g., 100 µM). f. Store the complex at -20°C.
-
Cell Labeling: a. Grow cells to the desired confluency. b. Remove the culture medium and wash the cells with warm PBS. c. Add fresh, pre-warmed cell culture medium containing the this compound-BSA complex at the desired final concentration (typically 1-5 µM). d. Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. e. After incubation, wash the cells with cold PBS to stop the uptake and remove excess probe.
Lipid Extraction using the Bligh-Dyer Method
This protocol outlines a standard procedure for extracting lipids from cultured cells.
Materials:
-
Labeled cells
-
Chloroform
-
Methanol
-
Water (or PBS)
-
Centrifuge
-
Glass tubes
Procedure:
-
After labeling and washing, scrape the cells into a glass tube containing a mixture of chloroform and methanol (typically 1:2, v/v).
-
Vortex the mixture vigorously for 1 minute to disrupt the cells and extract the lipids.
-
Add chloroform and water to the tube to induce phase separation, achieving a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).
-
Vortex the mixture again and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipids in a suitable solvent for subsequent analysis (e.g., methanol or chloroform:methanol 2:1).
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of NBD-labeled sphingolipids by HPLC with fluorescence detection.
Instrumentation and Columns:
-
HPLC system equipped with a fluorescence detector.
-
Normal-phase silica column or a C18 reverse-phase column, depending on the specific separation required.
Mobile Phase and Gradient:
-
The mobile phase composition will vary depending on the column and the specific lipids being separated. A common approach for normal-phase chromatography involves a gradient of solvents like hexane, isopropanol, and water. For reverse-phase, a gradient of methanol and water is often used.
Detection:
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for NBD (typically ~466 nm for excitation and ~536 nm for emission).
Quantification:
-
Quantify the different NBD-labeled sphingolipids by integrating the peak areas and comparing them to standard curves generated with known amounts of purified NBD-sphingolipid standards.
Conclusion
This compound is a powerful tool for elucidating the fundamental aspects of sphingolipid metabolism. Its fluorescent properties enable researchers to visualize and quantify its uptake and conversion into key downstream metabolites. By understanding the basics of its metabolism, from acylation and desaturation to phosphorylation, scientists can gain valuable insights into the regulation of sphingolipid pathways in health and disease, paving the way for the development of novel therapeutic strategies. This guide provides a foundational framework for researchers entering this exciting field, offering both the theoretical background and practical protocols necessary for successful experimentation.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Lipid Droplets in Live Cells with C6-NBD Sphinganine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of C6-NBD sphinganine as a fluorescent probe for visualizing lipid droplets in live cells. While less conventional than direct lipid droplet stains like Nile Red or BODIPY™ 493/503, this compound offers a unique approach to studying the dynamic interplay between sphingolipid metabolism and neutral lipid storage. This document details the underlying principles of its metabolic incorporation, provides inferred experimental protocols for live-cell imaging, and presents a comparative analysis of its properties against other common lipid droplet dyes.
Introduction: A Metabolic Probe for Lipid Droplet Dynamics
Lipid droplets are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling.[1] Visualizing these structures in living cells is crucial for understanding their role in various physiological and pathological processes. This compound is a fluorescent analog of sphinganine, a key intermediate in the de novo synthesis of sphingolipids.[2][3] Unlike inert dyes that simply partition into the neutral lipid core of droplets, this compound is actively metabolized by the cell, offering a window into the pathways that link sphingolipid metabolism with the biogenesis and expansion of lipid droplets.[4]
The NBD (nitrobenzoxadiazole) fluorophore attached to the sphinganine backbone allows for the visualization of its metabolic fate within the cell.[5] As cells take up this compound, it enters the sphingolipid synthesis pathway, where it can be converted into various complex sphingolipids. Under conditions that favor neutral lipid synthesis, it is hypothesized that the NBD-labeled acyl chain can be incorporated into triacylglycerols and other neutral lipids, leading to its accumulation in lipid droplets.
Properties of this compound and Comparison with Other Dyes
The choice of a fluorescent probe is critical for successful live-cell imaging. The properties of this compound are compared with two widely used lipid droplet dyes, BODIPY™ 493/503 and Nile Red, in the table below.
| Property | This compound | BODIPY™ 493/503 | Nile Red |
| Excitation (nm) | ~460-470 | ~493 | 450-500 (in lipid environment) |
| Emission (nm) | ~530-540 | ~503 | >528 (in lipid environment) |
| Fluorophore Type | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) | Phenoxazone |
| Mechanism of Staining | Metabolic incorporation | Partitioning into neutral lipids | Solvatochromic; partitions into neutral lipids |
| Photostability | Moderate | High | Low to Moderate |
| Brightness | Moderate | High | High in non-polar environments |
| Environmental Sensitivity | Sensitive to solvent polarity | Relatively insensitive | Highly sensitive to solvent polarity |
| Suitability for Live-Cell Imaging | Good | Excellent | Good, but photobleaching can be an issue |
Data compiled from various sources.
BODIPY™ 493/503 is generally favored for its high photostability and brightness, making it ideal for long-term time-lapse imaging. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment, which can be both an advantage for certain applications and a disadvantage due to potential spectral overlap. This compound, while having lower photostability and brightness compared to BODIPY™, provides unique insights into metabolic processes that are not achievable with passive stains.
Experimental Protocols
The following protocols are inferred from established methods for other NBD-labeled sphingolipids and general live-cell imaging practices. Optimization for specific cell types and experimental conditions is highly recommended.
Preparation of this compound-BSA Complex
For efficient delivery into live cells, this compound should be complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol
-
Defatted BSA
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
In a glass tube, evaporate the desired amount of the this compound stock solution to dryness under a gentle stream of nitrogen gas.
-
Prepare a solution of defatted BSA in PBS (e.g., 0.34 mg/mL).
-
Add the BSA solution to the dried this compound film and vortex thoroughly to facilitate the formation of the complex. The final concentration of the this compound-BSA complex can be adjusted as needed (e.g., 100 µM).
-
Store the complex at -20°C for short-term storage.
Live-Cell Staining and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound-BSA complex
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Grow cells to the desired confluency (typically 50-70%).
-
Warm the this compound-BSA complex and cell culture medium to 37°C.
-
Dilute the this compound-BSA complex in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound-BSA complex.
-
Incubate the cells at 37°C in a CO₂ incubator for a desired period. Incubation times can range from 30 minutes to several hours, depending on the cell type and the specific metabolic process being investigated.
-
To induce lipid droplet formation, cells can be co-incubated with oleic acid complexed to BSA (e.g., 100-400 µM).
-
After incubation, wash the cells two to three times with pre-warmed PBS or complete medium to remove excess probe.
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation: ~460-470 nm, Emission: ~530-540 nm).
Metabolic Pathway and Visualization Workflow
Cellular Uptake and Metabolism of this compound
The following diagram illustrates the proposed metabolic pathway of this compound leading to its potential incorporation into lipid droplets.
Experimental Workflow for Live-Cell Imaging
The general workflow for using this compound to visualize lipid droplets is depicted below.
Data Interpretation and Considerations
When using this compound, it is important to remember that the observed fluorescence in lipid droplets is a result of metabolic processes. The intensity of the signal will depend on the rate of uptake, the activity of the enzymes in the sphingolipid pathway, and the rate of neutral lipid synthesis and turnover.
Key Considerations:
-
Metabolic State of the Cells: The metabolic state of the cells will significantly influence the incorporation of the probe. For example, cells actively synthesizing lipids will likely show stronger lipid droplet staining.
-
Specificity: While the probe is designed to enter the sphingolipid pathway, the NBD-labeled acyl chain may be cleaved and re-esterified into various lipid species. Therefore, the fluorescence in lipid droplets may not solely represent intact NBD-sphingolipid derivatives.
-
Phototoxicity: NBD dyes can be phototoxic, especially with prolonged exposure to excitation light. It is crucial to minimize light exposure and use the lowest possible laser power to maintain cell health during time-lapse imaging.
-
Controls: Appropriate controls are essential. These include unstained cells to assess autofluorescence and cells treated with established lipid droplet dyes like BODIPY™ 493/503 for comparison of droplet morphology and distribution.
Conclusion
This compound serves as a valuable tool for researchers interested in the metabolic links between sphingolipid pathways and neutral lipid storage. While it may not be the optimal choice for simple morphological studies of lipid droplets due to the superior photophysical properties of dyes like BODIPY™ 493/503, its ability to act as a metabolic tracer provides a unique advantage. By carefully designing experiments and considering the metabolic context, this compound can yield significant insights into the dynamic regulation of cellular lipid homeostasis, with important implications for metabolic diseases and drug development.
References
- 1. Long-term live-cell lipid droplet-targeted biosensor development for nanoscopic tracking of lipid droplet-mitochondria contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Role of C6-NBD Sphinganine in Exploring Ceramide Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating the Complex World of Ceramide Metabolism
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and senescence.[1] The intricate and highly compartmentalized nature of ceramide metabolic pathways presents a significant challenge to researchers. Fluorescent lipid analogs, such as C6-NBD sphinganine and its metabolic product C6-NBD-ceramide, have emerged as indispensable tools for dissecting these complex pathways.[2][3] This technical guide provides a comprehensive overview of the application of this compound and its derivatives in elucidating ceramide metabolism, with a focus on experimental methodologies and data interpretation.
This compound is a fluorescently-labeled short-chain sphingoid base. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of the molecule and its downstream metabolites.[4] Once introduced to cells, it is acylated by ceramide synthases (CerS) to form C6-NBD-ceramide, which then serves as a substrate for various enzymes in the ceramide metabolic pathway.[4] This allows for the real-time tracking of ceramide transport, localization, and metabolism within the cell.
Core Principles: Tracing Ceramide's Journey
The utility of this compound lies in its ability to mimic its endogenous counterpart, sphinganine, and be processed by the cellular machinery. This allows researchers to probe the activity of key enzymes and transport processes involved in ceramide metabolism.
A primary application of C6-NBD-ceramide, the immediate metabolite of this compound, is its rapid transport to and accumulation in the Golgi apparatus. This characteristic makes it an excellent marker for this organelle. Within the Golgi, C6-NBD-ceramide is further metabolized into more complex sphingolipids, such as C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. By tracking the conversion of C6-NBD-ceramide to these products, the activity of key Golgi-resident enzymes like sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS) can be quantified.
Data Presentation: Quantitative Parameters for Experimental Design
The following tables summarize key quantitative data for the use of this compound and its derivatives in studying ceramide metabolism.
Table 1: this compound/Ceramide Labeling Conditions
| Parameter | Value | Cell Type/System | Reference |
| C6-NBD-Ceramide Concentration (Live Cells) | 1-5 µM | General | |
| 5 µM | Living Cells | ||
| 0 - 20 µM (Dose-response) | MCF7 cells | ||
| C6-NBD-Ceramide Concentration (Fixed Cells) | 1-5 µM | General | |
| 5 µM | Fixed Cells | ||
| Incubation Time (Live Cells) | 15-30 minutes | Live Cell Imaging | |
| 30-60 minutes | Flow Cytometry | ||
| up to 360 minutes (Time course) | MCF7 cells | ||
| Incubation Temperature (Live Cells) | 37°C | General | |
| 4°C (initial), then 37°C | Golgi Staining | ||
| C6-NBD-Sphinganine Concentration (in vitro assay) | Varying concentrations | HEK293 cell extracts | |
| Fatty Acyl-CoA Concentration (in vitro assay) | 100 µM | HEK293 cell extracts |
Table 2: Photophysical Properties and Detection of NBD-Labeled Lipids
| Parameter | Value | Instrument/Method | Reference |
| Excitation Maximum (NBD) | ~466 nm | Fluorescence Microscopy/Spectrometry | |
| Emission Maximum (NBD) | ~536 nm | Fluorescence Microscopy/Spectrometry | |
| Flow Cytometry Excitation Laser | 488 nm (blue laser) | Flow Cytometer | |
| Flow Cytometry Emission Filter | ~530/30 nm (green channel) | Flow Cytometer | |
| HPLC System | Agilent 1260 Quaternary HPLC System | HPLC | |
| HPLC Column | Peeke Scientific C-8 column | HPLC |
Experimental Protocols
Preparation of C6-NBD-Ceramide-BSA Complex
For efficient delivery into cells, lipophilic C6-NBD-ceramide is complexed with fatty acid-free bovine serum albumin (BSA).
-
Prepare a 1 mM stock solution of C6-NBD-ceramide in a suitable organic solvent (e.g., ethanol or chloroform:ethanol 19:1 v/v).
-
Aliquot the desired amount of the stock solution into a glass tube.
-
Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.
-
Redissolve the dried lipid film in absolute ethanol. For example, 100 µL of 1 mM stock can be redissolved in 200 µL of ethanol.
-
In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
While vortexing the BSA solution, inject the ethanolic C6-NBD-ceramide solution to form the complex. The resulting solution can be stored at -20°C.
Live-Cell Imaging of C6-NBD-Ceramide Trafficking
This protocol allows for the visualization of C6-NBD-ceramide transport and localization in real-time.
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells with an appropriate imaging medium (e.g., HBSS).
-
Prepare a working solution of the C6-NBD-ceramide-BSA complex (typically 2-5 µM) in the imaging medium.
-
Incubate the cells with the working solution for 15-30 minutes at 37°C, protected from light.
-
To enhance the Golgi-specific signal, a back-extraction step can be performed by washing the cells with ice-cold medium containing fatty acid-free BSA and incubating on ice.
-
Wash the cells several times with pre-warmed imaging medium to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm).
Flow Cytometry Analysis of Ceramide Metabolism
Flow cytometry can be used to quantify changes in cellular fluorescence due to the uptake and metabolism of C6-NBD-ceramide.
-
Prepare a single-cell suspension of the cells to be analyzed.
-
Add the C6-NBD-ceramide-BSA complex to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and collecting the emission in the green channel (~530/30 nm).
Lipid Extraction and HPLC Analysis
This method allows for the separation and quantification of C6-NBD-ceramide and its metabolites.
-
After incubating cells with C6-NBD-ceramide, wash the cells and harvest them.
-
Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Dry the organic phase and resuspend the lipid extract in a solvent compatible with HPLC analysis (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a fluorescence detector.
-
Separate the different NBD-labeled sphingolipids using an appropriate column and solvent gradient.
-
Quantify the amount of each metabolite based on the area under the curve of the corresponding peak in the chromatogram.
Mandatory Visualizations
References
The Journey of a Fluorescent Precursor: An In-depth Technical Guide to C6-NBD Sphinganine Uptake and Distribution in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The metabolic pathways of sphingolipids are complex and highly compartmentalized. Fluorescently labeled lipid analogs are indispensable tools for dissecting these intricate pathways. This technical guide focuses on C6-NBD sphinganine, a fluorescent analog of sphinganine, a key precursor in the de novo synthesis of sphingolipids.
While the majority of live-cell imaging studies have utilized its downstream metabolite, C6-NBD ceramide, to investigate the Golgi apparatus and subsequent sphingolipid trafficking, understanding the uptake and initial metabolic fate of this compound is crucial for a complete picture of sphingolipid metabolism. This guide will provide a comprehensive overview of the anticipated uptake and distribution of this compound in mammalian cells, drawing upon the extensive knowledge of sphingolipid biochemistry and studies with analogous fluorescent probes. We will detail the metabolic pathways, present relevant quantitative data, provide experimental protocols, and visualize key processes to empower researchers in their exploration of sphingolipid biology.
Cellular Uptake and Metabolic Fate of this compound
The primary route for the cellular uptake of short-chain fluorescent lipid analogs like this compound is presumed to be passive diffusion across the plasma membrane. Once inside the cell, this compound is expected to be primarily metabolized by a family of enzymes known as ceramide synthases (CerS).
There are six known mammalian ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1] These enzymes are predominantly located in the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM).[1][2] The primary metabolic fate of this compound is its N-acylation by a CerS to form C6-NBD dihydroceramide. This newly synthesized C6-NBD dihydroceramide is then a substrate for dihydroceramide desaturase, which introduces a double bond into the sphingoid base to form C6-NBD ceramide.[3]
Following its synthesis in the ER, C6-NBD ceramide is transported to the Golgi apparatus, a central hub for further sphingolipid metabolism.[4] This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT). In the Golgi, C6-NBD ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as C6-NBD sphingomyelin and C6-NBD glucosylceramide.
Signaling Pathways and Downstream Events
The metabolism of this compound initiates a cascade that leads to the formation of various bioactive sphingolipids. Sphinganine itself, and its metabolite ceramide, are implicated in signaling pathways that regulate cell growth, apoptosis, and cellular stress responses. By tracing the journey of this compound, researchers can gain insights into the spatial and temporal regulation of these signaling events.
dot
Caption: Predicted metabolic pathway of this compound in mammalian cells.
Quantitative Data
Direct quantitative data on the uptake and distribution of this compound in intact cells is limited. However, extensive research has been conducted on its use as a substrate for in vitro ceramide synthase assays. This data provides valuable insights into the initial step of its metabolism.
Table 1: Michaelis-Menten Constants (Km) for Ceramide Synthases with Sphinganine Analogs
| Ceramide Synthase Isoform | Substrate | Acyl-CoA | Km (µM) | Cell/Tissue Source | Reference |
| Endogenous CerS | NBD-sphinganine | C16:0-CoA | ~1-2 | HEK293 cell extracts | |
| Endogenous CerS | Sphinganine | C16:0-CoA | 1.16 ± 0.36 | HEK293 cell extracts | |
| Endogenous CerS | NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86 | HEK293 cell extracts | |
| Endogenous CerS | Sphinganine | C24:1-CoA | 3.05 ± 0.81 | HEK293 cell extracts |
This table summarizes the Michaelis-Menten constants (Km) of ceramide synthases for NBD-sphinganine and its natural counterpart, sphinganine. The similar Km values indicate that NBD-sphinganine is a good substrate for these enzymes.
Experimental Protocols
The following protocols are adapted from established methods for fluorescent sphingolipid analogs and can be applied to study the uptake and distribution of this compound.
Protocol 1: Live-Cell Labeling and Fluorescence Microscopy
This protocol describes the general procedure for labeling live mammalian cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in DMSO. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. d. Store the complex at -20°C for future use.
-
Cell Labeling: a. On the day of the experiment, warm the complete cell culture medium and the this compound-BSA complex to 37°C. b. Dilute the 100x this compound-BSA complex in pre-warmed complete culture medium to a final working concentration (typically 1-5 µM). c. Remove the existing medium from the cells and replace it with the labeling medium. d. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing and Imaging: a. After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe. b. Add fresh live-cell imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm).
dot
Caption: General workflow for live-cell labeling and imaging with this compound.
Protocol 2: In Vitro Ceramide Synthase Activity Assay
This protocol outlines a method to measure the activity of ceramide synthases in cell or tissue homogenates using this compound as a substrate.
Materials:
-
Cell or tissue homogenates
-
This compound
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Defatted BSA
-
Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)
-
Chloroform/methanol mixture
-
TLC plates
-
Fluorescence imager
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the cell homogenate (protein amount to be optimized), 15 µM this compound, 20 µM defatted BSA, and 50 µM fatty acyl-CoA in the reaction buffer. b. The final reaction volume is typically 20 µL.
-
Incubation: a. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes).
-
Lipid Extraction: a. Terminate the reaction by adding a chloroform/methanol mixture (e.g., 1:2, v/v). b. Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Analysis: a. Dry the lipid extract under a stream of nitrogen. b. Resuspend the lipids in a small volume of chloroform/methanol. c. Spot the lipid extract onto a TLC plate and develop using an appropriate solvent system (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v). d. Visualize the NBD-labeled lipids using a fluorescence imager and quantify the amount of C6-NBD dihydroceramide formed.
Protocol 3: HPLC-Based Analysis of this compound Metabolites
This protocol allows for the separation and quantification of this compound and its various metabolites.
Materials:
-
Cells labeled with this compound
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
HPLC system with a fluorescence detector
-
Appropriate HPLC column (e.g., normal-phase silica)
Procedure:
-
Cell Lysis and Lipid Extraction: a. After labeling cells with this compound (as in Protocol 1), wash the cells with ice-cold PBS. b. Scrape the cells and perform a lipid extraction.
-
Sample Preparation: a. Dry the lipid extract under nitrogen. b. Resuspend the dried lipids in the initial mobile phase of the HPLC.
-
HPLC Analysis: a. Inject the sample into the HPLC system. b. Separate the different NBD-labeled sphingolipids using a suitable gradient and column. c. Detect and quantify the fluorescent peaks corresponding to this compound, C6-NBD dihydroceramide, C6-NBD ceramide, and other complex sphingolipids.
Conclusion
This compound is a valuable tool for investigating the initial steps of the de novo sphingolipid synthesis pathway. While direct studies on its uptake and distribution in live cells are not as prevalent as those for C6-NBD ceramide, its utility as a substrate for ceramide synthases is well-established. By leveraging the extensive knowledge of sphingolipid metabolism and adapting existing protocols for fluorescent lipid analogs, researchers can effectively employ this compound to gain deeper insights into the intricate world of sphingolipid biology. This guide provides the foundational knowledge and practical protocols to facilitate such investigations, ultimately contributing to a better understanding of cellular processes and the development of novel therapeutic strategies.
References
- 1. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis [mdpi.com]
- 2. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Golgi Apparatus Staining Using C6-NBD Sphingolipid Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of C6-NBD-sphinganine and its more commonly used analog, C6-NBD-ceramide, for the fluorescent labeling of the Golgi apparatus in both live and fixed cells. This guide details the underlying principles, experimental protocols, and data interpretation to empower researchers in their studies of Golgi structure, function, and sphingolipid metabolism.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Fluorescently labeled lipids are invaluable tools for visualizing the Golgi and studying its dynamics. C6-NBD-sphinganine and C6-NBD-ceramide are fluorescent analogs of natural sphingolipids that serve as vital stains for the Golgi apparatus. The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright fluorescence in the nonpolar lipid environment of cellular membranes.
While the user specified C6-NBD-sphinganine, the vast majority of published research utilizes C6-NBD-ceramide. Sphinganine is a direct precursor to ceramide in the sphingolipid biosynthetic pathway. Exogenously supplied C6-NBD-sphinganine is likely acylated to C6-NBD-ceramide within the cell, subsequently following the same metabolic and trafficking pathways. Therefore, the methodologies and principles outlined in this guide are applicable to both probes, with a primary focus on the well-documented C6-NBD-ceramide.
Principle of Golgi Staining
The selective accumulation of C6-NBD-ceramide in the Golgi apparatus occurs through two distinct mechanisms depending on the state of the cells.
-
Live Cells: Metabolic Trapping In living cells, C6-NBD-ceramide is transported to the Golgi apparatus, where it is metabolized by resident enzymes into fluorescent analogs of sphingomyelin (SM) and glucosylceramide (GlcCer).[1][2] These metabolites are then "trapped" within the Golgi and associated transport vesicles, leading to a specific and bright fluorescent signal.
-
Fixed Cells: Molecular Trapping In fixed cells, where enzymatic activity is arrested, the staining relies on a physical process known as molecular trapping.[3] The C6-NBD-ceramide probe is able to transfer into all cellular membranes. A subsequent "back-exchange" step, using a lipid acceptor like defatted bovine serum albumin (BSA), removes the probe from most membranes. However, the unique lipid composition of the trans-Golgi network is thought to retain the C6-NBD-ceramide, resulting in a specific Golgi stain.[3]
Data Presentation
The following tables summarize key quantitative parameters for Golgi staining protocols using C6-NBD-ceramide.
Table 1: Reagent and Staining Parameters
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Probe | C6-NBD-ceramide-BSA complex | C6-NBD-ceramide-BSA complex |
| Working Concentration | 1 - 5 µM | 5 µM |
| Incubation Time | 15 - 60 minutes | 30 minutes |
| Incubation Temperature | 37°C | 4°C |
| Back-Exchange | Not typically required | 30 - 90 minutes with defatted BSA or FCS |
Table 2: Spectral Properties of NBD
| Property | Wavelength |
| Excitation Maximum (λex) | ~466 nm |
| Emission Maximum (λem) | ~536 nm |
Experimental Protocols
Detailed methodologies for live and fixed cell Golgi staining are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Golgi Dynamics
This protocol outlines the procedure for labeling the Golgi apparatus in living cells to visualize its dynamic processes.
Materials:
-
C6-NBD-ceramide
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
Procedure:
-
Cell Preparation:
-
Plate cells on a live-cell imaging dish or chambered coverglass to achieve 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of C6-NBD-ceramide-BSA Complex (100x Stock):
-
Prepare a 1 mM stock solution of C6-NBD-ceramide in DMSO.
-
Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.
-
Dry down an appropriate volume of the 1 mM C6-NBD-ceramide stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Inject the ethanolic solution into the BSA solution while vigorously vortexing to create a 100 µM C6-NBD-ceramide/BSA complex.[4]
-
Store the complex at -20°C for future use.
-
-
Cell Labeling:
-
Warm the complete cell culture medium and the C6-NBD-ceramide-BSA complex to 37°C.
-
Dilute the 100x C6-NBD-ceramide-BSA stock solution into pre-warmed culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. Optimal incubation time may vary between cell types.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed complete medium to remove excess probe.
-
Add fresh, pre-warmed complete medium to the cells.
-
Immediately begin imaging using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Use a standard FITC/GFP filter set to visualize the NBD fluorescence.
-
Protocol 2: Staining of the Golgi Apparatus in Fixed Cells
This protocol is suitable for high-resolution imaging and colocalization studies.
Materials:
-
C6-NBD-ceramide-BSA complex (prepared as in Protocol 1)
-
Cells grown on coverslips
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
PBS or HBSS/HEPES
-
Back-exchange solution (e.g., 2 mg/mL defatted BSA in HBSS/HEPES or 10% Fetal Calf Serum)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Rinse cells grown on coverslips with PBS or HBSS/HEPES.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Note: Avoid using methanol or acetone-based fixatives as they can disrupt lipid structures.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Rinse the fixed cells with ice-cold HBSS/HEPES.
-
Incubate the cells with 5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.
-
-
Back-Exchange (Background Reduction):
-
Wash the cells several times with cold PBS.
-
Incubate the coverslips with the back-exchange solution for 30-90 minutes at room temperature. This step is crucial for removing the fluorescent probe from non-Golgi membranes, thereby enhancing the specific Golgi signal.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a FITC/GFP filter set.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of C6-NBD-Ceramide in the Golgi apparatus.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with C6-NBD Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-NBD sphinganine is a fluorescently labeled analog of sphinganine, a crucial intermediate in the de novo synthesis of sphingolipids. This probe serves as a valuable tool for investigating the dynamics of sphingolipid metabolism and transport in living cells. Upon entering the cell, this compound is primarily metabolized by ceramide synthases (CerS) to C6-NBD ceramide (dihydroceramide), which then traffics to the Golgi apparatus.[1][2] In the Golgi, it can be further converted into other fluorescent sphingolipids, such as sphingomyelin and glucosylceramide.[3][4] The NBD (nitrobenzoxadiazole) fluorophore exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous environments and highly fluorescent in the nonpolar lipid environment of intracellular membranes, making it an excellent probe for live-cell imaging.[5]
These application notes provide a detailed protocol for utilizing this compound to visualize and study sphingolipid metabolism and trafficking in real-time.
Quantitative Data
A summary of the key quantitative parameters for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₁N₅O₆ | |
| Molecular Weight | 577.76 g/mol | |
| Excitation Maximum (Ex) | ~466 nm | |
| Emission Maximum (Em) | ~536 nm | |
| Solubility | Soluble in DMSO and ethanol | |
| Typical Working Concentration | 2-5 µM | |
| Typical Incubation Time | 15-60 minutes | |
| Cellular Localization | Primarily Golgi apparatus (after metabolism) |
Signaling Pathway and Experimental Workflow
The metabolic fate of this compound within the cell is a critical aspect of its use in live-cell imaging. The following diagram illustrates the key steps in its conversion and subsequent trafficking.
Caption: Metabolic pathway of this compound in live cells.
The experimental workflow for live-cell imaging with this compound can be broken down into several key stages, from cell preparation to image analysis.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving this compound.
Protocol 1: Preparation of this compound-BSA Complex
For efficient delivery into live cells, it is crucial to complex the lipophilic this compound with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol or DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or HBSS.
-
Aliquot the desired amount of the this compound stock solution into a glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 30 minutes to remove any residual solvent.
-
Resuspend the dried this compound in a small volume of ethanol.
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution. This will result in the formation of the this compound-BSA complex.
-
The final concentration of the complex can be adjusted based on the desired working concentration. A 100x stock solution (e.g., 500 µM) is often convenient for storage at -20°C.
Protocol 2: Live-Cell Labeling and Imaging
This protocol outlines the steps for labeling live cells with the this compound-BSA complex and subsequent imaging.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope with a suitable filter set (e.g., FITC/GFP) and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Grow cells to a desired confluency (typically 60-80%) in a suitable imaging vessel.
-
On the day of the experiment, warm the complete cell culture medium, live-cell imaging medium, and the this compound-BSA complex to 37°C.
-
Dilute the this compound-BSA complex stock solution into pre-warmed complete cell culture medium to a final working concentration of 2-5 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium containing the this compound-BSA complex to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately begin imaging using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Acquire images at desired time points to monitor the trafficking and metabolism of the fluorescent probe.
Image Acquisition Settings:
-
Filter Set: Use a standard FITC or GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).
-
Exposure Time: Minimize exposure time to reduce phototoxicity and photobleaching.
-
Time-Lapse: For kinetic studies, acquire images at regular intervals (e.g., every 5-15 minutes).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescence | - Low probe concentration- Inefficient uptake by cells- Incorrect filter set | - Increase the concentration of this compound.- Ensure proper formation of the BSA complex.- Verify the use of a FITC/GFP filter set. |
| High Background Fluorescence | - Incomplete washing- Probe aggregation | - Increase the number and duration of washes after labeling.- Ensure the probe is fully dissolved and properly complexed with BSA. |
| Phototoxicity/Cell Death | - Excessive light exposure- High probe concentration | - Reduce illumination intensity and exposure time.- Decrease the frequency of image acquisition in time-lapse experiments.- Lower the probe concentration. |
| Diffuse Staining | - Insufficient incubation time for Golgi localization- Cell type variation | - Increase the incubation time to allow for metabolism and transport to the Golgi.- Optimize the protocol for the specific cell line being used. |
Concluding Remarks
This compound is a powerful tool for the real-time investigation of sphingolipid metabolism and trafficking in living cells. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can obtain high-quality imaging data to gain valuable insights into the complex roles of sphingolipids in cellular physiology and disease. The successful application of this probe will contribute to a deeper understanding of fundamental cellular processes and may aid in the development of novel therapeutic strategies targeting sphingolipid pathways.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
Application Notes and Protocols for Ceramide Synthase Assay Using C6-NBD Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide, a central molecule in sphingolipid metabolism, plays a crucial role in various cellular processes, including proliferation, apoptosis, and stress responses. The enzymes responsible for its synthesis, ceramide synthases (CerS), are a family of six isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1][2] Dysregulation of CerS activity has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making them attractive therapeutic targets.[1][3]
This document provides a comprehensive, step-by-step guide for conducting a ceramide synthase assay using the fluorescent substrate C6-NBD sphinganine. This in vitro assay offers a sensitive and reliable method to measure CerS activity from various biological sources, such as cell lysates and tissue homogenates.[4] The fluorescent nature of the substrate circumvents the need for radioactive materials, offering a safer and more accessible alternative.
Principle of the Assay
The ceramide synthase assay using this compound is based on the enzymatic N-acylation of the fluorescent sphinganine analog, this compound, by a ceramide synthase. The enzyme transfers a fatty acid from a fatty acyl-CoA donor to the amino group of this compound, resulting in the formation of fluorescent C6-NBD ceramide. The amount of C6-NBD ceramide produced is directly proportional to the ceramide synthase activity in the sample. The fluorescent product can be separated from the substrate using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) and subsequently quantified using a fluorescence reader.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo ceramide synthesis pathway and the experimental workflow for the ceramide synthase assay.
Caption: De Novo Ceramide Synthesis Pathway.
Caption: Ceramide Synthase Assay Workflow.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Avanti Polar Lipids | 810206 |
| Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA, etc.) | Sigma-Aldrich | P9716 (for Palmitoyl-CoA) |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| HEPES | Sigma-Aldrich | H3375 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| TLC Silica Gel 60 Plates | Millipore | 105721 |
| Solid-Phase Extraction (SPE) C18 Columns | Waters | WAT054955 |
Buffers and Solutions
-
Homogenization Buffer: 20 mM HEPES-KOH (pH 7.2), 25 mM KCl, 2 mM MgCl2, 250 mM sucrose, and protease inhibitor cocktail.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.4), 20 mM KCl, 2.5 mM MgCl2, 0.5 mM DTT, and 10 µM defatted BSA.
-
TLC Developing Solvent: Chloroform:Methanol:2M NH4OH (40:10:1, v/v/v).
Experimental Protocols
Preparation of Cell or Tissue Homogenates
-
Cell Culture: Culture cells to confluency under standard conditions.
-
Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or by sonication. For tissues, mince the tissue on ice and homogenize in homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay, such as the BCA assay.
-
Storage: Aliquot the homogenate and store at -80°C until use.
Ceramide Synthase Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix for multiple reactions.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Reaction Buffer | 10X | 5 | 1X |
| This compound | 1 mM in ethanol | 0.5 | 10 µM |
| Fatty Acyl-CoA | 1 mM in water | 5 | 50 µM |
| Cell/Tissue Homogenate | 1-4 mg/mL | 5-20 | 20-50 µg protein |
| Nuclease-free Water | - | to 50 µL | - |
-
Initiate Reaction: Add the cell/tissue homogenate to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Termination: Stop the reaction by adding 200 µL of chloroform:methanol (1:2, v/v).
Lipid Extraction
-
Phase Separation: Add 75 µL of chloroform and 75 µL of water to the terminated reaction mixture. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect Organic Phase: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
Separation and Quantification
-
Resuspension: Resuspend the dried lipids in 20 µL of chloroform:methanol (9:1, v/v).
-
Spotting: Spot the entire sample onto a silica TLC plate. Also, spot this compound and C6-NBD ceramide standards.
-
Development: Develop the TLC plate in the TLC developing solvent until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization and Quantification: Air-dry the plate and visualize the fluorescent spots using a fluorescent imager (e.g., Typhoon FLA 9500) with an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm. Quantify the fluorescence intensity of the C6-NBD ceramide spot using appropriate software (e.g., ImageJ).
-
Column Conditioning: Condition a C18 SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Resuspend the dried lipids in 200 µL of the initial mobile phase (e.g., methanol:water, 1:1, v/v) and load onto the conditioned SPE column.
-
Washing: Wash the column with a solvent that elutes the unreacted this compound but retains the C6-NBD ceramide. The exact composition of the wash buffer may need to be optimized.
-
Elution: Elute the C6-NBD ceramide with a more non-polar solvent (e.g., methanol or chloroform:methanol).
-
Quantification: Dry the eluted fraction and resuspend in a known volume of solvent. Measure the fluorescence using a fluorometer or a plate reader.
Data Presentation and Analysis
Summarize the quantitative data in a clear and structured table. Calculate the ceramide synthase activity as the amount of C6-NBD ceramide produced per unit of protein per unit of time (e.g., pmol/mg/min).
| Sample ID | Protein (µg) | Incubation Time (min) | Fluorescence Intensity (arbitrary units) | Ceramide Produced (pmol) | CerS Activity (pmol/mg/min) |
| Control | 50 | 30 | 1500 | 10 | 6.67 |
| Treatment A | 50 | 30 | 750 | 5 | 3.33 |
| Treatment B | 50 | 30 | 2250 | 15 | 10.00 |
A standard curve of known concentrations of C6-NBD ceramide should be generated to convert fluorescence intensity to pmoles of product.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use fresh homogenate; check storage conditions. |
| Incorrect buffer pH or composition | Verify the pH and composition of all buffers. | |
| Substrate degradation | Store this compound properly (at -20°C, protected from light). | |
| High background | Incomplete separation of substrate and product | Optimize TLC or SPE conditions. |
| Contamination | Use high-purity solvents and reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be consistent in technique. |
| Incomplete lipid extraction | Ensure thorough mixing during extraction and complete drying of the organic phase. |
Conclusion
The ceramide synthase assay using this compound is a robust and sensitive method for determining enzyme activity in various biological samples. By following this detailed protocol, researchers can obtain reliable and reproducible data to investigate the role of ceramide synthases in health and disease and to screen for potential therapeutic inhibitors.
References
- 1. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6-NBD Sphinganine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The study of sphingolipid transport and metabolism is crucial for understanding normal cell physiology and the pathogenesis of numerous diseases. C6-NBD sphinganine is a fluorescently labeled analog of sphinganine, a key precursor in the de novo synthesis of sphingolipids. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to a short C6 acyl chain allows for the visualization of its uptake, trafficking, and metabolism in living and fixed cells using fluorescence microscopy. This document provides detailed application notes and protocols for the use of this compound to investigate lipid transport.
Upon introduction to cells, this compound is primarily transported to the Golgi apparatus, where it enters the sphingolipid metabolic pathway.[1] It serves as a substrate for ceramide synthases (CerS), leading to the formation of C6-NBD ceramide.[2] This fluorescent ceramide is then further metabolized to C6-NBD sphingomyelin and C6-NBD glucosylceramide.[1] The accumulation of these fluorescent metabolites within the Golgi complex makes this compound an excellent tool for visualizing this organelle and studying the subsequent transport of its metabolic products to other cellular destinations, such as the plasma membrane.[1][3]
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~466 nm | |
| Emission Maximum (λem) | ~536 nm | |
| Molecular Formula | C₃₀H₅₁N₅O₆ | - |
| Molecular Weight | 577.76 g/mol | - |
| Solubility | Soluble in DMSO and ethanol | |
| Extinction Coefficient | ~22,000 cm⁻¹M⁻¹ in Methanol | - |
| Quantum Yield | Environmentally sensitive; increases in hydrophobic environments |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Reference(s) |
| Stock Solution Preparation | ||
| Solvent | DMSO or Ethanol | |
| Concentration | 1-10 mM | |
| Storage | -20°C, protected from light | |
| Working Solution Preparation | ||
| Complexing Agent | Fatty Acid-Free Bovine Serum Albumin (BSA) | |
| Working Concentration | 2-5 µM | |
| Incubation Time (Live Cells) | 15-60 minutes | |
| Incubation Temperature (Live Cells) | 37°C | |
| Microscopy Settings | ||
| Excitation Filter | Standard FITC/GFP filter set (e.g., 470/40 nm) | |
| Emission Filter | Standard FITC/GFP filter set (e.g., 525/50 nm) |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging
This protocol details the procedure for labeling living cells with this compound to visualize its transport and metabolism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound-BSA Complex (500 µM Stock): a. Prepare a 10 mM stock solution of this compound in DMSO or ethanol. b. In a sterile tube, prepare a 5% (w/v) solution of fatty acid-free BSA in serum-free medium. c. While vortexing the BSA solution, slowly add the 10 mM this compound stock solution to achieve a final concentration of 500 µM. This complexation is crucial for efficient delivery of the lipid to the cells. d. Aliquot and store the complex at -20°C, protected from light.
-
Cell Preparation: a. Plate cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of the experiment. b. Culture cells under standard conditions.
-
Cell Labeling: a. On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed serum-free medium. b. Dilute the 500 µM this compound-BSA stock solution in pre-warmed serum-free medium to a final working concentration of 2-5 µM. c. Add the working solution to the cells and incubate for 15-30 minutes at 37°C. The optimal time may vary depending on the cell type.
-
Washing and Imaging: a. After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed serum-free medium to remove excess probe. b. Add fresh, pre-warmed complete culture medium to the cells. c. Immediately transfer the dish to the fluorescence microscope for imaging. d. Acquire images at desired time intervals to monitor the transport of this compound and its fluorescent metabolites.
Protocol 2: Fixed-Cell Staining
This protocol is for staining the Golgi apparatus in fixed cells using this compound.
Materials:
-
This compound-BSA complex (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Cells cultured on glass coverslips
Procedure:
-
Cell Fixation: a. Wash cells grown on coverslips twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Staining: a. Prepare a 2-5 µM working solution of the this compound-BSA complex in PBS. b. Incubate the fixed cells with the working solution for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: a. Wash the cells three times with PBS for 5 minutes each to remove unbound probe. b. Briefly rinse the coverslips with deionized water. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Metabolic pathway and transport of this compound in a typical mammalian cell.
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes: C6-NBD Sphinganine Labeling for Flow Cytometry Analysis
Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The biosynthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the formation of a sphingoid base, such as sphinganine. Sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide, which is subsequently desaturated to produce ceramide, the central hub of sphingolipid metabolism.
C6-NBD sphinganine (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is a fluorescent analog of the endogenous sphingoid base sphinganine. This probe is a valuable tool for investigating the de novo ceramide synthesis pathway. Once taken up by live cells, this compound serves as a substrate for ceramide synthases, leading to the formation of C6-NBD ceramide.[1][2] This fluorescent product then traffics to the Golgi apparatus, where it is further metabolized into complex sphingolipids like C6-NBD sphingomyelin and C6-NBD glucosylceramide.[3][4][5]
By using flow cytometry, researchers can quantify the fluorescence intensity of cell populations, providing a robust method to assess the activity of the ceramide synthesis pathway and its subsequent metabolic flux. This application note provides a detailed protocol for labeling cells with this compound for analysis by flow cytometry.
Principle of the Assay
This assay quantifies the uptake and metabolic conversion of this compound into fluorescent ceramide and other complex sphingolipids within intact cells. The NBD (nitrobenzoxadiazole) fluorophore exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the nonpolar environment of cellular membranes.
Cell-permeable this compound is introduced to a cell suspension. It is internalized and acylated by ceramide synthases in the ER to form C6-NBD ceramide. The newly synthesized C6-NBD ceramide is then transported to the Golgi apparatus, leading to a significant increase in fluorescence within this organelle. Subsequent metabolism in the Golgi to other fluorescent sphingolipids contributes to the total cellular fluorescence. A flow cytometer, equipped with a 488 nm laser for excitation, is used to measure the green fluorescence emission from individual cells. An increase in mean fluorescence intensity (MFI) directly correlates with the uptake and metabolism of the probe, providing a quantitative measure of the activity of the de novo sphingolipid synthesis pathway.
Recommended Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| This compound | Avanti Polar Lipids, Inc. | Store at -20°C, protected from light. |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for preparing stock solution. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | For complexing the lipid probe. |
| Phosphate-Buffered Saline (PBS) | Gibco | Calcium and Magnesium-free. |
| Cell Culture Medium (Serum-free) | Gibco, ATCC | For cell suspension and incubation. |
| Flow Cytometry Staining Buffer | BD Biosciences, BioLegend | e.g., PBS with 1-2% BSA. |
| Propidium Iodide (PI) or other viability dye | Thermo Fisher Scientific | Optional, for dead cell exclusion. |
| Mammalian cell line of interest | ATCC | Adherent or suspension cells. |
| Flow Cytometer | BD Biosciences, Beckman Coulter | Must have a blue laser (488 nm) and appropriate green emission filter. |
Experimental Protocols
Preparation of Reagents
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to warm to room temperature.
-
Reconstitute the lipid in DMSO to a final concentration of 1 mM. For example, add 1 mL of DMSO to 1 mg of this compound (MW will vary slightly, check supplier information).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Fatty Acid-Free BSA Solution (0.34 mg/mL in PBS):
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 0.34 mg/mL.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at 4°C.
This compound/BSA Complex Working Solution (100 µM):
-
In a sterile microcentrifuge tube, add 10 µL of the 1 mM this compound stock solution.
-
Evaporate the DMSO under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Resuspend the dried lipid film in 20 µL of absolute ethanol.
-
Add the ethanol-lipid solution to 100 µL of the 0.34 mg/mL fatty acid-free BSA solution while vortexing.
-
This creates a 100 µM working stock of the complex, which can be stored at -20°C.
Protocol for Live Cell Labeling
This protocol is optimized for a cell concentration of 1 x 10⁶ cells/mL. Adjust volumes as necessary.
-
Cell Preparation:
-
Suspension Cells: Culture cells to the desired density. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation solution. Neutralize and collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with pre-warmed, serum-free culture medium.
-
Resuspend the cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the this compound/BSA complex to the cell suspension to achieve a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant containing the excess probe.
-
Wash the cell pellet twice with 1 mL of ice-cold Flow Cytometry Staining Buffer.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of ice-cold Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Keep cells on ice and protected from light until analysis.
-
Analyze the samples on the flow cytometer within one hour.
-
Flow Cytometry Analysis
| Parameter | Recommended Setting | Notes |
| Excitation Laser | Blue Laser (488 nm) | Standard on most flow cytometers. |
| Emission Filter | Green Channel (~530/30 nm BP) | Commonly used for FITC or GFP detection. |
| Gating Strategy | 1. Gate on single cells using FSC-A vs FSC-H.2. Gate on the live cell population (e.g., PI-negative).3. Analyze the green fluorescence (e.g., FITC channel) of the live, single-cell population. | FSC = Forward Scatter. |
| Data Acquisition | Collect 10,000 - 20,000 events | Ensure sufficient events for statistical significance. |
Data Presentation
The primary output will be a histogram showing fluorescence intensity on the x-axis and cell count on the y-axis. The data can be quantified by calculating the Mean Fluorescence Intensity (MFI) or the percentage of fluorescently positive cells.
Table 1: Example Staining Conditions and Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ cells/mL | Consistent cell density is crucial for reproducible results. |
| Staining Concentration | 1 - 5 µM | Optimize for each cell line; higher concentrations may cause cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Time-course experiments are recommended to determine optimal uptake and metabolism. |
| Incubation Temperature | 37°C | Required for active enzymatic metabolism. A 4°C control can assess passive membrane binding. |
| Staining Medium | Serum-free medium | Serum contains lipids that may interfere with probe uptake. |
Visualizations
Caption: Experimental workflow for this compound labeling and flow cytometry.
Caption: Metabolic pathway of this compound in mammalian cells.
References
- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
Application Note: In Situ Measurement of Ceramide Metabolism with C6-NBD Sphinganine
Introduction
Ceramides are central bioactive lipids in the sphingolipid metabolic pathway, playing critical roles in cellular processes such as apoptosis, cell proliferation, and stress responses.[1] The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of cellular ceramides.[2][3] This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphinganine (dihydrosphingosine) backbone.[2] This backbone is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to produce ceramide.[1]
Monitoring the activity of ceramide synthases is crucial for understanding sphingolipid metabolism in various physiological and pathological states. C6-NBD sphinganine (NBD-Sph) is a fluorescent analog of the natural sphinganine substrate. Its utility lies in its ability to penetrate living cells and serve as a substrate for CerS, leading to the production of fluorescent C6-NBD-ceramide. This allows for the direct measurement of de novo ceramide synthesis rates in situ. The fluorescent NBD (nitrobenz-2-oxa-1,3-diazol-4-yl) moiety allows for sensitive detection and quantification of the metabolic products by methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This approach provides a powerful tool for researchers and drug development professionals to investigate the regulation of ceramide metabolism and to screen for modulators of CerS activity.
Metabolic Pathway of this compound
This compound is specifically used to measure the activity of ceramide synthases (CerS), a family of enzymes that catalyze the N-acylation of a sphingoid base. In this assay, this compound acts as a surrogate for the endogenous sphinganine. Once inside the cell, it is acylated by a specific CerS enzyme, using an endogenous fatty acyl-CoA, to form C6-NBD-dihydroceramide. This product can then be further metabolized, for example, by dihydroceramide desaturase (DEGS) to form C6-NBD-ceramide. The accumulation of the fluorescent ceramide product is a direct measure of CerS activity.
Experimental Protocols
This section provides a detailed methodology for measuring in situ ceramide synthase activity using this compound, followed by lipid extraction and HPLC-based quantification.
1. Materials and Reagents
-
Cells: Mammalian cell line of interest (e.g., HEK293, MCF-7).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution (e.g., 1 mM in ethanol or DMSO), stored at -20°C.
-
Fatty Acid-Free Bovine Serum Albumin (BSA): For complexing with the NBD probe.
-
Solvents: HPLC-grade methanol, chloroform, water, isopropanol, ethyl acetate.
-
Buffers: Phosphate-buffered saline (PBS), HEPES.
-
Inhibitors/Activators: (Optional) Compounds to test for effects on ceramide synthesis (e.g., Fumonisin B1, a CerS inhibitor).
2. Protocol for In Situ Ceramide Synthase Assay
This protocol is adapted for cells cultured in 6-well plates. Adjust volumes as needed for different plate formats.
2.1. Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.
2.2. Preparation of NBD-Sphinganine/BSA Complex Note: Complexing the lipid probe with BSA improves its solubility and delivery to cells.
-
In a sterile tube, add the required amount of this compound stock solution.
-
Dry the solvent under a stream of nitrogen gas.
-
Resuspend the lipid film in a small volume of ethanol (e.g., 20 µL).
-
Add the ethanolic solution to a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free medium while vortexing. A typical final concentration for the BSA is 0.34 mg/mL.
-
The final concentration of the NBD-sphinganine/BSA complex should be prepared as a 10X stock of the desired final labeling concentration (e.g., 50 µM stock for a 5 µM final concentration).
2.3. Cell Labeling
-
(Optional) If testing inhibitors or activators, pre-incubate cells with the compounds for the desired time before adding the fluorescent probe.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of pre-warmed serum-free medium to each well.
-
Add the 10X this compound/BSA complex to achieve the final desired concentration (typically 2-5 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal time should be determined empirically.
2.4. Lipid Extraction
-
After incubation, place the plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to quench metabolic activity and scrape the cells. Collect the cell suspension in a glass tube.
-
Add 500 µL of chloroform and vortex vigorously for 1 minute.
-
Add 1 mL of chloroform and 1 mL of water to induce phase separation. Vortex again.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small, known volume of a suitable solvent (e.g., 100 µL of methanol) for HPLC analysis.
3. Quantification by HPLC
3.1. HPLC Setup
-
System: HPLC with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Fluorescence Detection: Excitation at ~466 nm and Emission at ~536 nm.
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 80% methanol in water to 100% methanol over 20 minutes.
-
Flow Rate: 1 mL/min.
3.2. Analysis
-
Inject 10-20 µL of the resuspended lipid extract into the HPLC system.
-
Record the chromatogram. This compound (substrate) will have a different retention time than the more hydrophobic C6-NBD-ceramide (product).
-
Identify the peaks corresponding to the substrate and product by comparing their retention times to those of pure standards.
-
Quantify the amount of C6-NBD-ceramide by integrating the area under its corresponding peak.
-
Normalize the product peak area to the amount of protein in the sample (determined from a parallel well using a BCA assay) or to an internal lipid standard if one was added.
Data Presentation
The results of these experiments are typically presented as the amount of C6-NBD-ceramide produced, normalized to a control condition. The following table provides an example of how quantitative data on the effect of a CerS inhibitor, Fumonisin B1, could be presented.
| Treatment Condition | Concentration | Incubation Time | C6-NBD-Ceramide Produced (pmol/mg protein) | % of Control Activity |
| Vehicle Control (DMSO) | - | 1 hr | 150.4 ± 12.5 | 100% |
| Fumonisin B1 | 10 µM | 1 hr | 82.1 ± 9.8 | 54.6% |
| Fumonisin B1 | 25 µM | 1 hr | 45.3 ± 6.2 | 30.1% |
| Fumonisin B1 | 50 µM | 1 hr | 18.9 ± 4.1 | 12.6% |
Table 1: Example data showing the dose-dependent inhibition of ceramide synthase activity by Fumonisin B1 in cultured cells. Data are represented as mean ± standard deviation.
Troubleshooting and Considerations
-
High Background: Ensure complete removal of the labeling medium and perform thorough washing steps with ice-cold PBS to minimize non-specific binding of the probe.
-
Low Signal: Optimize the labeling concentration and incubation time. Ensure the fluorescence detector is set to the correct excitation/emission wavelengths for NBD (Ex/Em: ~466/536 nm).
-
Cell Viability: High concentrations of this compound can be cytotoxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.
-
Probe Degradation: NBD-lipids can be sensitive to light. Protect samples from light whenever possible during incubation and processing. Some studies note that separation by TLC can lead to degradation of NBD-lipids, making HPLC or solid-phase extraction preferable alternatives.
References
Visualizing Sphingolipid Metabolism in Real-Time: Time-Lapse Imaging of C6-NBD Sphinganine Dynamics
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis. The dynamic metabolism and intracellular trafficking of these lipids are tightly regulated, and dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. C6-NBD sphinganine (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine) is a fluorescently labeled analog of sphinganine, a key precursor in the de novo synthesis of ceramides and other complex sphingolipids. This powerful tool allows for the real-time visualization and quantification of sphingolipid dynamics in living cells, providing invaluable insights into the metabolic flux and spatial distribution of these important molecules.
This application note provides detailed protocols for time-lapse imaging of this compound in live cells, enabling researchers to monitor its uptake, trafficking, and metabolism. The methodologies described herein are designed for scientists in academic research and professionals in drug development who are investigating the role of sphingolipid metabolism in health and disease and screening for potential therapeutic modulators of these pathways.
Properties of this compound
The utility of this compound as a fluorescent probe for live-cell imaging is based on its spectral properties and its ability to be processed by cellular enzymes.
| Property | Value | Reference |
| Molecular Formula | C30H51N5O6 | [1](1) |
| Excitation Maximum (Ex) | ~466 nm | [2](2) |
| Emission Maximum (Em) | ~536 nm | [2](2) |
| Solubility | Soluble in ethanol and DMSO | [2](2) |
| Cellular Localization | Primarily Endoplasmic Reticulum and Golgi Apparatus | [3](3) |
Signaling and Metabolic Pathways
Upon entering the cell, this compound is primarily metabolized by ceramide synthases (CerS) in the endoplasmic reticulum (ER) to form C6-NBD-ceramide. This newly synthesized fluorescent ceramide is then transported to the Golgi apparatus, where it can be further metabolized into more complex sphingolipids, such as C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. The distribution and trafficking of these fluorescent products can then be monitored to provide insights into the dynamics of sphingolipid metabolism and transport.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and live-cell imaging of this compound.
I. Preparation of this compound-BSA Complex
For efficient delivery into cells, the hydrophobic this compound should be complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a glass tube, evaporate a desired amount of the this compound stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
-
While vortexing the BSA solution, slowly add the ethanolic this compound solution to achieve the desired final concentration (typically a 1:1 molar ratio of lipid to BSA).
-
The resulting complex can be stored at -20°C for several months.
II. Live-Cell Labeling and Time-Lapse Imaging
This protocol describes the staining of live cells with the this compound-BSA complex to visualize its uptake and metabolism.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound-BSA complex
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)
-
PBS
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish to achieve 60-70% confluency on the day of the experiment.
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Dilute the this compound-BSA complex in pre-warmed, serum-free medium to a final working concentration of 2-5 µM.
-
Incubate the cells with the labeling medium for 30 minutes at 37°C and 5% CO2.
-
-
Wash and Chase:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
Time-Lapse Imaging:
-
Transfer the imaging dish to a fluorescence microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.
-
Acquire images using a filter set appropriate for NBD (Ex: ~466 nm, Em: ~536 nm).
-
Capture images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-2 hours) to monitor the dynamic changes in fluorescence distribution.
-
References
Visualizing the Golgi Complex in Fixed Cells with C6-NBD Sphinganine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the morphology and dynamics of the Golgi apparatus is crucial for understanding a myriad of cellular processes, including protein and lipid trafficking, glycosylation, and sorting. Fluorescent lipid analogs serve as powerful tools for this purpose. This document provides detailed application notes and protocols for staining the Golgi complex in fixed cells using C6-NBD sphinganine. While protocols are well-established for the structurally similar C6-NBD ceramide, this guide adapts that knowledge for this compound, offering insights into the underlying principles and practical methodologies.
This compound is a fluorescent analog of sphinganine, a precursor in the sphingolipid biosynthesis pathway. The attached nitrobenzoxadiazole (NBD) fluorophore allows for visualization by fluorescence microscopy. In fixed cells, where metabolic processes are halted, the accumulation of such fluorescent lipid probes in the Golgi is not due to enzymatic conversion but rather a physical phenomenon known as "molecular trapping".[1] The unique lipid composition of the Golgi membranes is thought to retain the probe, allowing for its specific visualization after a "back-exchange" step removes the probe from other cellular membranes.[1][2]
Principle of Staining
The staining of the Golgi apparatus in fixed cells with this compound relies on a mechanism of differential partitioning and retention. After fixation, the fluorescent lipid probe is introduced to the cells and can spontaneously transfer into various intracellular membranes.[2] A subsequent incubation with a lipid acceptor, such as defatted bovine serum albumin (BSA), facilitates the removal of the probe from most membranes.[2] However, the distinct lipid environment of the trans-Golgi cisternae is believed to trap the C6-NBD probe, resulting in a specific and concentrated fluorescent signal in the Golgi complex.
It is important to note that much of the established research has been conducted with C6-NBD ceramide. Given that sphinganine is the backbone of ceramide, it is anticipated that this compound will behave similarly in this fixed-cell staining protocol.
Quantitative Data Summary
The following table summarizes key quantitative parameters for staining the Golgi apparatus in fixed cells, primarily based on protocols for C6-NBD ceramide, which are expected to be applicable to this compound.
| Parameter | Recommended Value | Notes |
| Fixative | 2-4% Paraformaldehyde (PFA) in PBS or 0.5% Glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0 | Methanol or acetone-based fixatives should be avoided as they can extract lipids. |
| This compound Concentration | 5 µM (complexed with BSA) | This is a starting concentration and may require optimization for different cell types. |
| Staining Incubation Temperature | 4°C | Low temperatures minimize non-specific membrane labeling. |
| Staining Incubation Time | 30 minutes | |
| Back-Exchange Solution | 2 mg/mL defatted BSA or 10% fetal calf serum in HBSS/HEPES | This step is crucial for enhancing the specificity of the Golgi staining. |
| Back-Exchange Incubation Time | 30-90 minutes | |
| Back-Exchange Incubation Temperature | Room temperature | |
| Excitation Wavelength (max) | ~466 nm | |
| Emission Wavelength (max) | ~536 nm |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
For effective delivery to cells, this compound should be complexed with defatted BSA.
Materials:
-
This compound
-
Chloroform:Ethanol (19:1 v/v)
-
Absolute ethanol
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Nitrogen gas source
-
Vacuum system
Procedure:
-
Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).
-
In a small glass test tube, dispense 50 µL of the 1 mM this compound stock solution.
-
Evaporate the solvent under a stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure complete removal of the solvent.
-
Redissolve the dried lipid film in 200 µL of absolute ethanol.
-
In a separate tube, prepare 10 mL of HBSS/HEPES containing 3.4 mg (0.34 mg/mL) of defatted BSA.
-
While vigorously vortexing the BSA solution, inject the 200 µL of this compound in ethanol.
-
The resulting solution is a 5 µM this compound/5 µM BSA complex. This solution can be stored at -20°C.
Protocol 2: Staining the Golgi Complex in Fixed Adherent Cells
This protocol provides a general procedure for staining the Golgi in adherent cells grown on coverslips.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% PFA in PBS or 0.5% glutaraldehyde solution)
-
HBSS/HEPES
-
5 µM this compound-BSA complex (from Protocol 1)
-
Back-exchange solution (e.g., 2 mg/mL defatted BSA in HBSS/HEPES)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Rinse cells grown on glass coverslips with HBSS/HEPES.
-
Fix the cells for 5-10 minutes at room temperature with the chosen fixative.
-
Rinse the coverslips several times with ice-cold HBSS/HEPES.
-
Incubate the coverslips for 30 minutes at 4°C with the 5 µM this compound-BSA complex.
-
Rinse the coverslips with HBSS/HEPES.
-
Incubate the coverslips for 30-90 minutes at room temperature with the back-exchange solution to enhance Golgi staining.
-
Wash the coverslips with fresh HBSS/HEPES.
-
Mount the coverslips on a glass slide using an appropriate mounting medium.
-
Examine the cells by fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for this compound Golgi staining in fixed cells.
Caption: Mechanism of this compound localization in the Golgi of fixed cells.
References
Application Note and Protocols
Introduction
Sphingolipids are a class of lipids that play critical roles in cell membrane structure, signal transduction, and regulation of various cellular processes. Dysregulation of sphingolipid metabolism is implicated in the pathophysiology of numerous inherited metabolic disorders, collectively known as sphingolipidoses or lysosomal storage diseases. These include Niemann-Pick disease, Gaucher disease, and Fabry disease. The study of these complex metabolic pathways requires sophisticated tools to trace the fate of sphingolipid precursors and monitor enzymatic activities. C6-NBD sphinganine (N-[6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino]hexanoyl]-D-erythro-sphinganine) is a fluorescently labeled analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids. Its utility lies in its ability to be readily taken up by cells and metabolized by cellular enzymes, allowing for the visualization and quantification of sphingolipid metabolism and trafficking. The NBD (nitrobenzoxadiazole) fluorophore allows for sensitive detection and imaging by fluorescence microscopy and quantitative analysis by techniques such as HPLC and plate-based fluorescence readers.
This document provides detailed application notes and protocols for the use of this compound in studying sphingolipid-related diseases, with a focus on its application in ceramide synthase activity assays and in monitoring sphingolipid trafficking.
Core Sphingolipid Metabolism Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is subsequently acylated by ceramide synthase (CerS) to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide, the central hub of sphingolipid metabolism. Ceramide can be further metabolized to various complex sphingolipids, including sphingomyelin, glucosylceramide, and galactosylceramide.[1][2]
Application 1: In Vitro Ceramide Synthase (CerS) Activity Assay
Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form dihydroceramides or ceramides.[1] The activity of these enzymes is crucial for maintaining cellular sphingolipid homeostasis, and their dysregulation has been linked to various diseases. This compound serves as an excellent substrate for CerS enzymes, and the resulting fluorescent product, C6-NBD dihydroceramide, can be easily separated and quantified.[3][4]
Quantitative Data from CerS Assays
The following table summarizes key quantitative parameters from published ceramide synthase assays using NBD-sphinganine.
| Parameter | Value | Cell/Tissue Type | Acyl-CoA Substrate | Reference |
| Km for NBD-sphinganine | 1.16 ± 0.36 µM | HEK293 cell extracts | C16:0-CoA | |
| Km for NBD-sphinganine | 3.61 ± 1.86 µM | HEK293 cell extracts | C24:1-CoA | |
| Optimal NBD-sphinganine concentration | 15 µM | HEK cells | C16:0-CoA or C24:1-CoA | |
| Linear range of protein concentration | Up to 20 µg | HEK cells | C16:0-CoA or C24:1-CoA |
Experimental Protocol: Ceramide Synthase Activity Assay
This protocol is adapted from a rapid and reliable method using solid-phase extraction (SPE) for the separation of substrate and product.
Materials:
-
This compound (stock solution in ethanol)
-
Fatty acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA; stock solutions in water)
-
Cell or tissue homogenates
-
Defatted bovine serum albumin (BSA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM DTT)
-
Methanol with 1% (v/v) formic acid
-
Water with 1% (v/v) formic acid
-
C18 Solid Phase Extraction (SPE) 96-well plates or individual cartridges
-
Elution buffer: 10 mM ammonium acetate in methanol-chloroform-water-formic acid (30:14:6:1, v/v/v/v)
-
Fluorescence plate reader (Excitation: ~466 nm, Emission: ~536 nm)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture in a final volume of 20 µL.
-
Add cell or tissue homogenate (e.g., 5-20 µg of protein).
-
Add defatted BSA to a final concentration of 20 µM.
-
Add the desired fatty acyl-CoA to a final concentration of 50 µM.
-
Initiate the reaction by adding this compound to a final concentration of 15 µM.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of methanol containing 1% (v/v) formic acid.
-
Add 110 µL of water containing 1% (v/v) formic acid.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE plate/cartridge with methanol followed by water.
-
Load the entire reaction mixture onto the SPE column.
-
Wash the column twice with 150 µL of water/1% formic acid.
-
Elute the NBD-dihydroceramide product with the elution buffer. Collect the eluate.
-
-
Quantification:
-
Transfer the eluate to a black 96-well plate.
-
Measure the fluorescence using a fluorescence plate reader (Ex: ~466 nm, Em: ~536 nm).
-
Generate a standard curve using known concentrations of C6-NBD dihydroceramide to quantify the amount of product formed.
-
Application 2: Monitoring Sphingolipid Trafficking and Metabolism in Live Cells
This compound can be used to study the transport and metabolism of sphingolipids through the secretory and endocytic pathways in living cells. Once taken up by cells, it is transported to the ER and Golgi apparatus, where it is converted into fluorescent ceramides, sphingomyelin, and glucosylceramides. The subcellular localization of these fluorescent metabolites can be visualized by fluorescence microscopy, providing insights into the dynamics of sphingolipid trafficking. This is particularly relevant for studying sphingolipid storage diseases where these trafficking pathways are often disrupted. For example, in many sphingolipid storage diseases, fluorescently labeled sphingolipids mislocalize to endosomes and lysosomes instead of their normal destination, the Golgi apparatus.
Quantitative Data from Sphingolipid Trafficking Studies
While much of the data from trafficking studies is qualitative (imaging), quantitative data can be obtained by measuring fluorescence intensity in different cellular compartments over time.
| Disease Model | Observation with Fluorescent Sphingolipid Analog | Reference |
| Niemann-Pick C | Accumulation of fluorescent sphingolipids in endosomes/lysosomes. | |
| General Sphingolipid Storage Diseases | Mis-targeting of fluorescent glycosphingolipid analogues from the Golgi to endosomes/lysosomes. |
Experimental Protocol: Live-Cell Imaging of Sphingolipid Trafficking
This protocol describes the labeling of live cells with this compound to visualize its metabolism and transport.
Materials:
-
This compound
-
Defatted BSA
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium
-
Glass-bottom dishes or chamber slides for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., for NBD), environmental chamber (37°C, 5% CO₂), and time-lapse imaging capabilities.
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, add an appropriate volume of the this compound stock solution and evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of defatted BSA in HBSS/HEPES.
-
While vortexing the BSA solution, slowly inject the this compound/ethanol solution to form a complex. The final concentration should be determined empirically, but a starting point is a 1:1 molar ratio.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides to achieve 60-70% confluency on the day of the experiment.
-
-
Labeling of Cells:
-
Remove the culture medium and wash the cells once with pre-warmed HBSS/HEPES.
-
Incubate the cells with the this compound-BSA complex in serum-free medium for 30 minutes at 4°C. This allows the fluorescent lipid to bind to the plasma membrane while minimizing endocytosis.
-
Wash the cells several times with ice-cold HBSS/HEPES to remove unbound probe.
-
-
Chase and Imaging:
-
Add pre-warmed complete culture medium or live-cell imaging medium to the cells.
-
Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.
-
Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization and trafficking of the fluorescent lipid. The Golgi apparatus should become prominently labeled.
-
Application in Specific Sphingolipid-Related Diseases
-
Niemann-Pick Disease: This is a group of lysosomal storage disorders characterized by the accumulation of sphingomyelin and cholesterol in lysosomes. This compound can be used to study the altered trafficking of sphingolipids in Niemann-Pick disease models. In affected cells, the fluorescent metabolites of this compound are often trapped in the late endosomes/lysosomes, which can be visualized by microscopy. This provides a tool to screen for potential therapeutic compounds that can restore normal lipid trafficking.
-
Gaucher Disease: This disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. While this compound is not a direct substrate for the deficient enzyme, it can be used to study the overall flux and homeostasis of the sphingolipid pathway, which is secondarily affected in Gaucher disease. For instance, it can be used to assess the activity of ceramide synthases and the subsequent production of dihydroceramides and ceramides, which can be altered in this condition.
-
Fabry Disease: This is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3). Similar to its application in Gaucher disease, this compound can be used to investigate the upstream pathways of sphingolipid metabolism that may be impacted by the accumulation of downstream metabolites. It can help in understanding the cellular consequences of Gb3 accumulation on the de novo synthesis of other sphingolipids.
Conclusion
This compound is a versatile tool for researchers, scientists, and drug development professionals studying sphingolipid-related diseases. Its fluorescent properties enable the sensitive and specific monitoring of ceramide synthase activity and the real-time visualization of sphingolipid trafficking in live cells. The protocols and data presented here provide a framework for utilizing this compound to investigate the molecular mechanisms of sphingolipidoses and to screen for potential therapeutic interventions.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Quantification of C6-NBD Sphinganine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The complexity of their metabolic pathways necessitates robust analytical methods for their quantification. This document provides a detailed methodology for the quantification of C6-NBD sphinganine and its primary metabolites using a High-Performance Liquid Chromatography (HPLC)-based method. This compound is a fluorescent analog of sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway. Its fluorescent properties allow for sensitive detection and quantification of its metabolic conversion into downstream sphingolipids.
The primary metabolic fate of this compound within the cell is its acylation by ceramide synthases (CerS) to form C6-NBD ceramide.[1] This central metabolite can then be further metabolized by three main enzymatic pathways located in the Golgi apparatus:
-
Sphingomyelin Synthase (SMS) : Converts C6-NBD ceramide to C6-NBD sphingomyelin (SM).[2][3][4]
-
Glucosylceramide Synthase (GCS) : Converts C6-NBD ceramide to C6-NBD glucosylceramide (GlcCer).[2]
-
Ceramide Kinase (CERK) : Phosphorylates C6-NBD ceramide to produce C6-NBD ceramide-1-phosphate (C1P).
By quantifying the relative amounts of this compound and its fluorescent metabolites, researchers can gain insights into the flux through these key sphingolipid metabolic pathways and assess the impact of potential therapeutic agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow for its quantification.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from MedChemExpress or other suppliers)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (HPLC grade)
-
Bicinchoninic acid (BCA) protein assay kit
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding : Seed cells (e.g., HeLa, MCF7, or other cell lines of interest) in 6-well plates and grow to confluence.
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol or a chloroform:methanol mixture. Store at -20°C or -80°C, protected from light.
-
Preparation of Labeling Medium : On the day of the experiment, prepare a working solution of this compound in cell culture medium. A common final concentration is between 1-5 µM. To aid solubility, it is recommended to complex the fluorescent lipid with bovine serum albumin (BSA).
-
Dry down the required amount of this compound stock solution under a stream of nitrogen.
-
Resuspend the lipid film in medium containing delipidated FBS or BSA.
-
Sonicate and incubate at 37°C to facilitate complex formation.
-
-
Cell Labeling : Remove the growth medium from the cultured cells and wash twice with warm PBS. Add the this compound labeling medium to the cells.
-
Incubation : Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific metabolic process being investigated.
Protocol 2: Lipid Extraction
-
Cell Harvesting : After incubation, place the culture plates on ice. Aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis : Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., 0.2% SDS in water) or by scraping the cells into PBS.
-
Homogenization : Homogenize the cell suspension by sonication.
-
Protein Quantification : Take an aliquot of the cell homogenate for protein determination using a BCA assay or a similar method. This will be used for data normalization.
-
Lipid Extraction (Bligh-Dyer Method) :
-
To the remaining cell homogenate, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:aqueous sample (e.g., 1:2:0.8, v/v/v).
-
Vortex the mixture thoroughly and incubate at room temperature for 15-20 minutes.
-
Add chloroform and water to induce phase separation, resulting in a final ratio of approximately 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Centrifuge the samples to separate the phases (e.g., 1000 x g for 10 minutes).
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the dried lipid film in a small, known volume of mobile phase (e.g., methanol or chloroform:methanol 2:1 v/v) for HPLC analysis.
-
Protocol 3: HPLC Analysis
-
HPLC System and Column : Use a reversed-phase C18 column maintained at a controlled temperature (e.g., 50°C).
-
Mobile Phase : A gradient elution is typically used to separate the different sphingolipid species. An example of a mobile phase system is:
-
Mobile Phase A : Water with 0.2% formic acid and 200 mM ammonium formate.
-
Mobile Phase B : Acetonitrile with 0.2% formic acid.
-
-
Gradient Elution : The specific gradient will need to be optimized for the particular column and lipid species of interest. An example gradient could be:
-
Start with a high percentage of mobile phase A, then rapidly increase the proportion of mobile phase B to elute the more nonpolar lipids. A re-equilibration step with the initial mobile phase composition is necessary between injections.
-
-
Flow Rate : A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume : Inject 10-50 µL of the resuspended lipid extract.
-
Fluorescence Detection : Set the fluorescence detector to the appropriate excitation and emission wavelengths for the NBD fluorophore (typically Ex: ~460-470 nm, Em: ~530-540 nm).
-
Data Acquisition : Record the chromatograms and integrate the peak areas for each fluorescent lipid species. The retention times for C6-NBD-sphinganine and its metabolites will need to be determined using commercially available standards.
Data Presentation and Quantification
The quantification of this compound metabolites is based on the area under the curve (AUC) for each corresponding peak in the HPLC chromatogram. The data should be normalized to the total protein content of the cell lysate to account for variations in cell number.
Table 1: Example Quantification of this compound Metabolites in Control vs. Treated Cells
| Analyte | Retention Time (min) | Control (AUC / mg protein) | Treated (AUC / mg protein) | % Change |
| This compound | tbd | 150,000 ± 12,000 | 180,000 ± 15,000 | +20% |
| C6-NBD Ceramide | tbd | 850,000 ± 50,000 | 650,000 ± 45,000 | -23.5% |
| C6-NBD Sphingomyelin | tbd | 450,000 ± 30,000 | 250,000 ± 22,000 | -44.4% |
| C6-NBD Glucosylceramide | tbd | 300,000 ± 25,000 | 280,000 ± 20,000 | -6.7% |
| C6-NBD Ceramide-1-P | tbd | 75,000 ± 8,000 | 150,000 ± 12,000 | +100% |
Note: The retention times (tbd) must be determined experimentally using standards. The data presented are hypothetical and for illustrative purposes only.
Conclusion
The described HPLC-based method provides a robust and sensitive platform for quantifying the metabolism of this compound. This approach allows for the detailed investigation of the de novo sphingolipid synthesis pathway and the activities of key enzymes in the Golgi apparatus. By applying these protocols, researchers in academic and industrial settings can effectively screen for modulators of sphingolipid metabolism, contributing to a deeper understanding of cellular lipid signaling and the development of novel therapeutics.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Ceramide Kinase Activity Using a Fluorescent Sphinganine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P). This enzymatic conversion is a key regulatory point in sphingolipid metabolism, influencing a multitude of cellular processes including proliferation, apoptosis, inflammation, and cell migration.[1][2][3] The balance between the pro-apoptotic signaling of ceramide and the pro-survival and pro-inflammatory roles of C1P is crucial for cellular homeostasis.[2] Consequently, CERK represents a promising therapeutic target for various diseases, including cancer and inflammatory disorders.
This document provides detailed application notes and protocols for monitoring CERK activity using the fluorescent substrate analog, N-(6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine (C6-NBD ceramide). While the user specified C6-NBD sphinganine, the available literature predominantly describes the use of C6-NBD ceramide for direct measurement of CERK activity. This compound can be used as a substrate for ceramide synthase to indirectly study pathways leading to ceramide production.[4] This fluorescent assay offers a non-radioactive, sensitive, and high-throughput compatible method to quantify CERK activity in both in vitro and cellular contexts.
Ceramide Kinase Signaling Pathway
Ceramide kinase is a central enzyme in the sphingolipid metabolic pathway. It catalyzes the ATP-dependent phosphorylation of ceramide, a key bioactive lipid. The product, C1P, acts as a second messenger, influencing various downstream signaling cascades. Key pathways affected by CERK activity include the activation of pro-survival signals through the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK1-2 and JNK). By converting ceramide to C1P, CERK reduces the cellular levels of ceramide, a lipid known to induce apoptosis through the activation of protein phosphatases and caspases.
Caption: Ceramide Kinase Signaling Pathway.
Principle of the Assay
The assay is based on the enzymatic conversion of the fluorescent substrate, C6-NBD ceramide, to C6-NBD-ceramide-1-phosphate (C6-NBD-C1P) by CERK in the presence of ATP. The fluorescent properties of the NBD group allow for sensitive detection. The separation of the product (C6-NBD-C1P) from the unreacted substrate (C6-NBD ceramide) is achieved through differential partitioning in a biphasic solvent system or by solid-phase extraction (SPE). The phosphorylated product is more polar and partitions into the aqueous phase or binds to an aminopropyl SPE column, while the substrate remains in the organic phase or is washed off the column. The fluorescence of the isolated product is then quantified, which is directly proportional to the CERK activity.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing the C6-NBD ceramide-based CERK assay.
Table 1: Michaelis-Menten Constants (Km) for Ceramide Kinase
| Substrate | Km Value | Enzyme Source | Assay Conditions | Reference |
| C6-NBD Ceramide | 1.0 µM | Recombinant MBP-Cerk | Delivered with 7 µM BSA | |
| C6-NBD Ceramide | 4 µM | Recombinant CERK | Delivered with BSA | |
| C6-NBD Ceramide | 6 µM | Recombinant human CERK | Radiometric assay with BSA | |
| C6-Ceramide | 14 µM | Recombinant human CERK | Radiometric assay with BSA | |
| ATP | 28 µM | Recombinant MBP-Cerk | - | |
| ATP | 168 µM | Recombinant CERK | - |
Table 2: IC50 Values of Ceramide Kinase Inhibitors
| Inhibitor | IC50 Value | Assay System | Reference |
| U-0126 | 4 µM | In vitro with recombinant CERK (SPE-based) | |
| Fenretinide | 1.1 µM | In vitro with recombinant CERK (SPE-based) | |
| AMG-9810 | 1.1 µM | In vitro with recombinant CERK (SPE-based) |
Experimental Protocols
In Vitro Ceramide Kinase Activity Assay (Plate Reader Method)
This protocol is adapted from a fluorescent plate reader assay for CERK activity.
Materials:
-
Recombinant CERK or cell lysates
-
C6-NBD ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
ATP
-
Assay Buffer: 50 mM MOPS/NaOH (pH 7.2), 3 mM MgCl₂, 40 mM NaF, 1 mM DTT, 100 µM orthovanadate
-
Chloroform
-
Methanol
-
0.1 M Tris (pH 8.5)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of C6-NBD ceramide in ethanol. To prepare the working substrate solution, mix the C6-NBD ceramide stock with BSA solution to achieve a final concentration of 5 µM C6-NBD ceramide and an appropriate BSA concentration (e.g., a molar ceramide/BSA ratio of 2.5).
-
Reaction Setup: In a microcentrifuge tube, add 75 µL of the reaction mixture containing assay buffer and the C6-NBD ceramide/BSA complex.
-
Enzyme Addition: Add 25 µL of the enzyme preparation (recombinant CERK or cell lysate) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol/0.1 M Tris (pH 8.5) mixture (2:1:1.2 v/v/v). Vortex thoroughly to ensure proper mixing and phase separation.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Fluorescence Measurement: Carefully transfer the aqueous (upper) phase, which contains the C6-NBD-C1P product, to a 96-well black microplate.
-
Quantification: Measure the fluorescence of the aqueous phase using a fluorescence plate reader. A standard curve can be generated using known concentrations of C6-NBD-C1P to convert fluorescence units to molar amounts.
Caption: In Vitro CERK Assay Workflow.
In Situ (Live Cell) Ceramide Kinase Activity Assay
This protocol allows for the measurement of CERK activity within intact cells.
Materials:
-
Cultured cells (e.g., HEK293 cells) in 24-well plates
-
C6-NBD ceramide
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Chloroform
-
Methanol
-
0.1 M Tris (pH 8.5)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to the desired confluency.
-
Substrate Loading: Prepare a loading solution of 5 µM C6-NBD ceramide in serum-free medium or PBS containing 0.3 mg/mL fatty acid-free BSA.
-
Incubation: Remove the culture medium from the cells and add the C6-NBD ceramide loading solution. Incubate the cells for a specified time (e.g., 20 minutes) at 37°C.
-
Cell Harvesting: Immediately after incubation, place the plate on ice. Wash the cells with ice-cold PBS to remove excess substrate.
-
Cell Lysis and Extraction: Lyse the cells and perform a lipid extraction directly in the well or after transferring the cells to a microcentrifuge tube using a chloroform/methanol/0.1 M Tris (pH 8.5) mixture (2:1:1.2 v/v/v).
-
Phase Separation and Quantification: Follow steps 6-8 from the In Vitro Ceramide Kinase Activity Assay protocol to separate the phases and quantify the fluorescence of the product in the aqueous phase.
Applications in Drug Discovery
The C6-NBD ceramide-based assay is a valuable tool for drug discovery and development. Its high-throughput compatibility makes it suitable for:
-
High-Throughput Screening (HTS): Screening large compound libraries to identify novel inhibitors or activators of CERK.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of lead compounds and their analogs.
-
Mechanism of Action Studies: Investigating how compounds modulate CERK activity and downstream signaling pathways.
-
Cell-Based Assays: Assessing the efficacy of drug candidates in a more physiologically relevant cellular environment.
The ability to simultaneously measure other enzymes of the sphingolipid pathway by analyzing the lipid extract with HPLC provides a comprehensive view of the metabolic flux and off-target effects of potential inhibitors.
Conclusion
The use of C6-NBD ceramide provides a robust, sensitive, and non-radioactive method for monitoring ceramide kinase activity. The protocols outlined in these application notes are adaptable for both in vitro and in situ studies, making them highly valuable for basic research and drug development efforts targeting the sphingolipid metabolic pathway. The quantitative data and pathway information provided offer a solid foundation for designing and interpreting experiments aimed at understanding the role of CERK in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ceramide Kinase Inhibition Blocks IGF-1-Mediated Survival of Otic Neurosensory Progenitors by Impairing AKT Phosphorylation [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence in C6-NBD sphinganine imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C6-NBD sphinganine for cellular imaging. Our goal is to help you minimize background fluorescence and enhance the quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can originate from several sources:
-
Excess Unbound Probe: this compound that has not been taken up by cells or has not localized to the target organelle (e.g., Golgi apparatus) will contribute to a diffuse background signal.[1]
-
Nonspecific Binding: The fluorescent probe may bind nonspecifically to other cellular membranes or components of the extracellular matrix.[1][2]
-
Probe Metabolism: Once inside the cell, this compound is metabolized into other fluorescent sphingolipids, such as C6-NBD-ceramide, C6-NBD-glucosylceramide, and C6-NBD-sphingomyelin.[1][3] These metabolites can diffuse throughout the cell, leading to a generalized cytoplasmic haze.
-
Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce, contributing to the background signal. Additionally, components in the cell culture medium like phenol red and riboflavin are known sources of autofluorescence.
-
Phototoxicity and Photobleaching: While photobleaching leads to a fading of the desired signal, improper illumination can also contribute to a heterogeneous background. Phototoxicity can stress cells, causing altered morphology and probe uptake.
Q2: My images have a high, diffuse background. How can I improve the signal-to-noise ratio?
To reduce a high, diffuse background signal and improve the signal-to-noise ratio, consider the following optimization steps:
-
Optimize Probe Concentration: Using a concentration that is too high is a common cause of high background. It is recommended to perform a concentration titration to determine the lowest effective concentration that provides a clear signal for your specific cell type, typically in the range of 1-5 µM.
-
Implement a "Back-Exchange" Protocol: After staining, incubating the cells with a solution containing fatty acid-free bovine serum albumin (BSA) or fetal calf serum can effectively remove excess probe from the plasma membrane, thereby reducing background fluorescence.
-
Thorough Washing: Ensure adequate washing steps after probe incubation to remove any unbound this compound from the coverslip and the surrounding medium.
-
Use Appropriate Imaging Media: For live-cell imaging, switch to a phenol red-free and, if possible, riboflavin-free imaging medium to minimize autofluorescence from the media itself.
-
Reduce Serum Concentration: If you are using a serum-containing medium during imaging, consider reducing the serum concentration or switching to a serum-free medium for the imaging period, as serum can be a source of background fluorescence.
Q3: The Golgi staining is weak, and I'm tempted to increase the probe concentration. What else can I do?
Increasing the probe concentration may worsen background issues. Instead, try the following approaches to enhance the specific signal:
-
Optimize Incubation Time and Temperature: For live-cell imaging, a common protocol involves incubating the cells with the this compound-BSA complex for 30 minutes at 4°C, which allows the probe to label the plasma membrane. This is followed by a chase period at 37°C for 30 minutes to facilitate the transport of the probe to the Golgi apparatus. Optimizing these incubation times for your specific cell line can lead to improved Golgi localization.
-
Ensure Proper BSA Complexation: this compound is lipophilic and should be complexed with fatty acid-free BSA for efficient delivery to cells in an aqueous medium. Improperly prepared complexes can result in probe aggregation and poor staining.
Q4: My fluorescent signal fades very quickly during imaging. What is causing this and how can I prevent it?
Rapid signal loss is typically due to photobleaching, a process where the fluorophore is photochemically altered and loses its ability to fluoresce upon repeated exposure to excitation light. The NBD fluorophore is known to be susceptible to photobleaching. To minimize this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Decrease the camera exposure time or increase the scanner speed to reduce the duration of light exposure. Avoid continuous illumination by only exposing the sample during image acquisition.
-
Use Anti-fade Reagents: For fixed cells, use a mounting medium containing an anti-fade reagent. For live-cell imaging, consider adding a compatible anti-fade reagent to the imaging medium.
-
Optimize Acquisition Settings: Increase the detector gain or use a more sensitive detector to amplify the signal, which allows for the use of lower excitation intensity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound imaging experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Probe concentration is too high. 2. Incomplete removal of unbound probe. 3. Nonspecific binding. 4. Autofluorescence from media or cells. | 1. Titrate the this compound-BSA complex to find the optimal concentration (typically 1-5 µM). 2. Implement a back-exchange step with BSA or fetal calf serum after staining. Ensure thorough washing. 3. Optimize blocking steps if applicable. 4. Use phenol red-free and riboflavin-free imaging medium. Image an unstained control to assess cellular autofluorescence. |
| Weak or No Golgi Staining | 1. Inadequate probe concentration. 2. Inefficient cellular uptake. 3. Suboptimal incubation time or temperature. | 1. Optimize the this compound concentration; start with a range of 2-5 µM. 2. Ensure proper complexation of this compound with fatty acid-free BSA. 3. For live cells, try a 30-minute incubation at 4°C followed by a 30-minute chase at 37°C. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. High intensity of the excitation light source. | 1. Minimize exposure time and avoid continuous illumination. 2. Reduce laser power or use neutral density filters. 3. For fixed cells, use an anti-fade mounting medium. For live cells, consider compatible anti-fade reagents. |
| Nonspecific Staining of Other Organelles | 1. High probe concentration leading to off-target accumulation. 2. Altered lipid metabolism in the specific cell type being used. | 1. Lower the this compound concentration to favor Golgi accumulation. 2. Be aware of the metabolic pathways of your cell line. If possible, compare with a different fluorescent ceramide analog. |
| Cell Toxicity or Altered Morphology | 1. Cytotoxicity of short-chain ceramides. 2. Phototoxicity from excessive light exposure. | 1. Use the lowest effective probe concentration and minimize incubation time. 2. Reduce excitation light intensity and exposure time. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol is designed to maximize the signal from the Golgi apparatus while minimizing background fluorescence in live cells.
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Complete cell culture medium (phenol red-free recommended)
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO (e.g., 1 mM).
-
Dry down the required amount of the stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in a buffered salt solution (e.g., 0.34 mg/mL in HBSS/HEPES).
-
While vortexing the BSA solution, slowly add the resuspended this compound to form the complex (e.g., final concentration of 5 µM).
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure cells are at an appropriate confluency (e.g., 50-70%) and are healthy.
-
-
Staining:
-
Rinse the cells with an appropriate imaging buffer (e.g., HBSS/HEPES).
-
Incubate the cells with the this compound-BSA complex (e.g., 5 µM) for 30 minutes at 4°C. This step allows the probe to label the plasma membrane.
-
Rinse the cells several times with ice-cold imaging buffer.
-
-
Chase and Back-Exchange:
-
Incubate the cells in fresh, pre-warmed culture medium (ideally phenol red-free) at 37°C for 30 minutes. This allows for the internalization and transport of the probe to the Golgi.
-
For an optional but recommended back-exchange step to further reduce background, incubate the cells with a medium containing 1-2 mg/mL fatty acid-free BSA for 30-90 minutes at room temperature.
-
-
Imaging:
-
Wash the cells with fresh imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation/Emission: ~466/536 nm).
-
Protocol 2: Fixed-Cell Imaging
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
This compound-BSA complex (prepared as in Protocol 1)
-
Washing buffer (e.g., HBSS/HEPES)
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Cell Preparation and Fixation:
-
Plate cells on coverslips.
-
Rinse cells with PBS.
-
Add the fixative solution and incubate for 10-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with the this compound-BSA complex (e.g., 5 µM) for 30 minutes at 4°C.
-
-
Back-Exchange and Washing:
-
Rinse the coverslips in buffer and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA to enhance Golgi staining and reduce background.
-
Rinse the cells several times with an appropriate buffer.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a suitable mounting medium with an anti-fade reagent.
-
Image the cells using a fluorescence microscope with the appropriate NBD filter set (Excitation/Emission: ~466/536 nm).
-
Visualizations
Caption: A generalized experimental workflow for this compound cell staining.
Caption: A logical flowchart for troubleshooting high background fluorescence.
Caption: Simplified metabolic pathway of this compound in the Golgi apparatus.
References
Technical Support Center: Optimizing C6-NBD Sphinganine for Long-Term Live-Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of C6-NBD sphinganine in long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label cells?
A1: this compound is a fluorescent analog of sphinganine, a precursor in the de novo sphingolipid synthesis pathway. It consists of a sphinganine backbone linked to a short C6 acyl chain, which is in turn attached to a nitrobenzoxadiazole (NBD) fluorophore. Cells readily take up this probe, and it serves as a substrate for ceramide synthase, becoming integrated into the sphingolipid metabolic pathway.[1] This process primarily leads to the accumulation of fluorescently labeled ceramides and subsequently other sphingolipids in the Golgi apparatus, making it a valuable tool for visualizing this organelle and studying sphingolipid metabolism and transport.
Q2: What is the spectral profile of this compound?
A2: The NBD fluorophore has an approximate excitation maximum of 466 nm and an emission maximum of 536 nm, making it compatible with standard FITC/GFP filter sets.[2]
Q3: What is a typical starting concentration for this compound in live-cell imaging?
A3: A common starting concentration for this compound and its analogs for live-cell imaging is in the range of 2-5 µM. However, for long-term studies, it is crucial to titrate the concentration to the lowest detectable level to minimize potential cytotoxicity and phototoxicity.
Q4: How does this compound differ from C6-NBD ceramide?
A4: this compound is a precursor to C6-NBD ceramide. It must first be acylated by ceramide synthase within the cell to form C6-NBD ceramide.[1] This makes this compound a useful tool for specifically studying the activity of ceramide synthase and the initial steps of the de novo sphingolipid synthesis pathway. In contrast, C6-NBD ceramide is directly incorporated into downstream pathways.
Q5: Can this compound affect cellular signaling?
A5: Yes, as a sphinganine analog, introducing exogenous this compound can potentially perturb the natural sphingolipid homeostasis. Sphingolipids, including sphinganine, ceramide, and their phosphorylated derivatives, are critical signaling molecules involved in processes like apoptosis, cell proliferation, and stress responses.[3] Therefore, it is essential to use the lowest effective concentration and perform appropriate controls to account for any potential off-target effects.
Troubleshooting Guide for Long-Term Live-Cell Studies
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Excess Probe: The concentration of this compound is too high. 2. Incomplete Washing: Unbound probe remains in the imaging medium. 3. Media Autofluorescence: Phenol red or other components in the media are fluorescing. | 1. Titrate the this compound concentration down to the 0.5-2 µM range. 2. Increase the number of washes with fresh, pre-warmed imaging medium after the initial labeling period. 3. Use phenol red-free imaging medium for all long-term experiments. |
| Weak or No Signal | 1. Low Probe Concentration: The concentration is too low for detection with your imaging settings. 2. Inefficient Uptake: Cells are not taking up the probe effectively. 3. Suboptimal Imaging Settings: Exposure time or laser power is too low. | 1. Gradually increase the concentration, being mindful of potential toxicity. 2. Ensure cells are healthy and not overly confluent. Complexing the probe with fatty acid-free BSA can improve solubility and delivery. 3. Increase exposure time or laser power incrementally, but be cautious of increasing phototoxicity. |
| Phototoxicity and Cell Stress | 1. Excessive Light Exposure: High laser power, long exposure times, and frequent image acquisition.[4] 2. Probe-Induced Toxicity: The concentration of this compound is too high for long-term exposure. 3. Unstable Environment: Fluctuations in temperature, CO2, or humidity. | 1. Reduce laser power to the minimum required for a detectable signal. Increase the time interval between acquisitions. Use a more sensitive detector if available. 2. Perform a time-course cytotoxicity assay (e.g., MTT or a real-time viability assay) to determine the maximum tolerable concentration for your specific cell line and experiment duration. 3. Use a stage-top incubator with precise environmental control. Use an objective heater to minimize thermal drift. |
| Photobleaching | 1. High Excitation Light Intensity: The NBD fluorophore is susceptible to photobleaching with intense or prolonged light exposure. 2. Frequent Imaging: Repeatedly imaging the same field of view accelerates photobleaching. | 1. Lower the excitation light intensity. Use neutral density filters if necessary. 2. Decrease the frequency of image acquisition. If high temporal resolution is required, consider using a more photostable fluorophore for comparative studies. |
| Altered Cellular Behavior | 1. Perturbation of Sphingolipid Metabolism: Exogenous this compound is altering the natural balance of sphingolipids. 2. Cellular Stress Response: Cells are reacting to the probe or the imaging conditions. | 1. Use the lowest effective concentration of the probe. Include unlabeled control experiments to monitor for morphological or behavioral changes. 2. Monitor for signs of cellular stress such as membrane blebbing, vacuole formation, or changes in mitochondrial morphology. Consider using a real-time cellular stress marker. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to cells over a prolonged period.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for time points relevant to your long-term imaging experiments (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus this compound concentration to determine the optimal non-toxic concentration range.
Protocol 2: Long-Term Live-Cell Imaging of this compound
This protocol outlines the steps for time-lapse imaging of cells labeled with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Optimized concentration of this compound (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phenol red-free imaging medium buffered with HEPES
-
Fluorescence microscope with a stage-top incubator
Procedure:
-
Probe-BSA Complex Preparation: Prepare a stock solution of this compound in DMSO. In a separate tube, prepare a solution of fatty acid-free BSA in PBS. Slowly add the this compound stock to the BSA solution while vortexing to create a working stock of the probe-BSA complex.
-
Cell Labeling:
-
Wash the cells once with pre-warmed, phenol red-free imaging medium.
-
Dilute the this compound-BSA complex to the final optimized concentration in the imaging medium.
-
Incubate the cells with the labeling medium for 15-30 minutes at 37°C.
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium.
-
Time-Lapse Imaging:
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Set the imaging parameters:
-
Use the lowest possible excitation light intensity.
-
Use an appropriate exposure time to achieve a good signal-to-noise ratio.
-
Set the time interval for image acquisition based on the dynamics of the process being studied (e.g., every 10-30 minutes).
-
-
Acquire images for the desired duration of the experiment.
-
-
Cell Health Monitoring: In parallel, monitor a set of unlabeled control cells under the same imaging conditions to check for morphological signs of stress. Consider using a real-time cell viability or apoptosis marker in a separate channel if your system allows.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for C6-NBD Analogs
| Cell Line | Probe | Concentration (µM) | Incubation Time (min) |
| Fibroblasts | C6-NBD Ceramide | 2 - 5 | 30 |
| HeLa | C6-NBD Ceramide | 5 | 30 |
| MCF-7 | C6-NBD Ceramide | 1 - 5 | 60 |
| Various | This compound | 2 - 5 | 15 - 30 |
Note: These are starting points for short-term staining. For long-term studies, concentrations should be significantly lower and optimized as described in Protocol 1.
Table 2: Troubleshooting Phototoxicity in Long-Term Imaging
| Parameter | Recommendation | Rationale |
| Light Intensity | Use the lowest possible laser/light power. | Reduces the rate of fluorophore excitation and subsequent generation of reactive oxygen species (ROS). |
| Exposure Time | Use the shortest possible exposure time for a good signal. | Minimizes the duration of light-induced stress on the cells. |
| Time Interval | Increase the time between image acquisitions. | Allows cells to recover from any light-induced stress. |
| Wavelength | If possible, use longer wavelength fluorophores for other markers. | Longer wavelengths are generally less phototoxic. |
| Objective | Use a high numerical aperture (NA) objective. | Gathers more light, allowing for lower excitation intensity. |
Visualizations
Caption: Workflow for optimizing and performing long-term live-cell imaging with this compound.
Caption: Potential impact of this compound on sphingolipid signaling pathways.
Caption: Logical workflow for troubleshooting cell health issues during long-term imaging experiments.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
Troubleshooting photobleaching of C6-NBD sphinganine in fluorescence microscopy
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate the photobleaching of C6-NBD sphinganine during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what are its primary applications?"
???+ question "What is photobleaching and why does it affect my this compound signal?"
???+ question "What are the key factors that accelerate the photobleaching of this compound?"
???+ question "Can I use antifade reagents with my live-cell this compound experiments?"
???+ question "What is the purpose of complexing this compound with bovine serum albumin (BSA)?"
Troubleshooting Guides
Problem: The fluorescent signal is initially bright but fades within seconds.
This is a classic sign of rapid photobleaching. The primary goal is to reduce the total dose of light reaching your sample without compromising image quality.
| Solution | Detailed Steps & Rationale |
| 1. Reduce Excitation Intensity | Lower the laser power or lamp intensity to the minimum level required for a detectable signal. Use neutral density filters to attenuate the light source. This directly reduces the rate of photochemical reactions that cause bleaching. |
| 2. Minimize Exposure Time | Decrease the camera exposure time or increase the scanner speed (i.e., reduce pixel dwell time). Avoid continuous illumination by only exposing the sample during image acquisition. This limits the total number of excitation-emission cycles a fluorophore undergoes. |
| 3. Adjust Acquisition Settings | Increase the detector gain or use a more sensitive detector (e.g., a sCMOS camera). This amplifies the detected signal, allowing you to use a lower excitation intensity. Consider using pixel binning if a slight reduction in spatial resolution is acceptable. |
| 4. Use Antifade Reagents | Add a live-cell compatible antifade reagent to your imaging medium. These reagents scavenge oxygen and free radicals, which are the primary drivers of photobleaching, thereby extending the life of the NBD fluorophore. |
Problem: The fluorescent signal is very weak or there is no signal at all.
| Solution | Detailed Steps & Rationale |
| 1. Verify Probe Concentration and Delivery | Ensure you are using an appropriate working concentration (typically 2-5 µM for C6-NBD lipids).[1][2] Confirm that the this compound was properly complexed with fatty acid-free BSA, as this is crucial for cellular uptake.[3][4][5] |
| 2. Check Microscope Filter Sets | Confirm that your microscope's filter set is appropriate for the NBD fluorophore. The excitation maximum is around 467 nm, and the emission maximum is around 538 nm. A standard FITC/GFP filter set is typically suitable. |
| 3. Optimize Incubation Time and Temperature | For live-cell imaging, ensure you are incubating the cells with the probe for a sufficient amount of time (e.g., 15-30 minutes at 37°C) to allow for uptake and transport. |
| 4. Assess Cell Health | Unhealthy or dying cells may not efficiently take up or metabolize the fluorescent lipid. Check the overall health and confluency of your cells. |
Problem: High background fluorescence obscures the signal.
| Solution | Detailed Steps & Rationale |
| 1. Perform Thorough Washing | After incubating with the probe, wash the cells multiple times with fresh, pre-warmed imaging medium to remove any unbound this compound-BSA complex. |
| 2. Use Phenol Red-Free Medium | Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute to high background. Switch to a phenol red-free imaging medium for your experiments. |
| 3. Perform a "Back-Exchange" | To remove the probe from the outer leaflet of the plasma membrane and reduce background, you can perform a "back-exchange" by incubating the cells with a medium containing fatty acid-free BSA after the initial labeling. |
| 4. Acquire a Control Image | Image a sample of unstained cells using the same acquisition settings to determine the level of cellular autofluorescence. This can help you set a proper threshold for your analysis. |
Data Presentation
Note: Specific quantitative data for this compound is limited in the literature. The following tables include data for the NBD fluorophore and closely related NBD-labeled lipids as the best available approximations.
Table 1: Spectral and Photophysical Properties of this compound and Analogs
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~467 nm | |
| Emission Maximum (Em) | ~538 nm | |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | For the NBD fluorophore. |
| Quantum Yield (Φ) | Low (0.01 - 0.3) | Highly dependent on the polarity of the local environment. Fluorescence is significantly quenched in aqueous solutions and enhanced in hydrophobic environments like membranes. |
| Fluorescence Lifetime (τ) | ~7.3-7.8 ns | Measured for C6-NBD-PC in exosome membranes. This is expected to be similar for this compound in a lipid environment. |
| Photostability | Low to Moderate | The NBD fluorophore is known to be susceptible to photobleaching. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
This protocol describes the labeling of live cells to visualize the uptake and trafficking of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in high-quality DMSO. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Dry down an appropriate volume of the this compound stock solution under a stream of nitrogen gas. d. Resuspend the dried lipid in a small volume of ethanol. e. While vortexing the BSA solution, slowly add the resuspended this compound to achieve a final lipid concentration of 100 µM. f. Aliquot and store the complex at -20°C, protected from light.
-
Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Staining: a. On the day of the experiment, warm the live-cell imaging medium and the this compound-BSA complex to 37°C. b. Dilute the 100x stock solution in pre-warmed imaging medium to a final working concentration of 2-5 µM. c. Remove the culture medium from the cells and wash once with pre-warmed imaging medium. d. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing and Imaging: a. After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove the excess probe. b. Add fresh, pre-warmed imaging medium to the cells. If photobleaching is a major concern, use a medium supplemented with a live-cell antifade reagent. c. Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2) and a standard FITC/GFP filter set.
Protocol 2: Fixed-Cell Imaging of this compound
This protocol is suitable for high-resolution imaging of this compound localization.
Materials:
-
This compound-BSA complex (prepared as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Preparation and Fixation: a. Grow cells on glass coverslips to the desired confluency. b. Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Staining: a. Prepare a 2-5 µM working solution of the this compound-BSA complex in PBS. b. Incubate the fixed cells with the working solution for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: a. Wash the cells three times with PBS for 5 minutes each to remove the unbound probe. b. Briefly rinse the coverslips with deionized water. c. Mount the coverslips onto glass slides using an antifade mounting medium. d. Seal the coverslip with nail polish and allow the mounting medium to cure as per the manufacturer's instructions. e. Image the slides using a fluorescence microscope with a FITC/GFP filter set.
Visualizations
Caption: A workflow for troubleshooting the rapid fading of this compound signal.
References
C6-NBD sphinganine phototoxicity and how to minimize it in living cells
Welcome to the technical support center for C6-NBD sphinganine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for live-cell imaging while minimizing the potential for phototoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the cellular pathways affected by phototoxicity.
Understanding this compound Phototoxicity
This compound is a fluorescent analog of sphinganine, a key intermediate in the biosynthesis of sphingolipids. The attached nitrobenzoxadiazole (NBD) fluorophore allows for the visualization of sphingolipid metabolism and trafficking in living cells. However, like many fluorescent probes, the NBD moiety can induce phototoxicity upon illumination, primarily through the generation of reactive oxygen species (ROS).
Mechanism of Phototoxicity:
When the NBD fluorophore is excited by light, it can transition to an excited triplet state. This excited molecule can then react with molecular oxygen to produce singlet oxygen and other ROS, such as superoxide radicals and hydroxyl radicals.[1][2] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to altered cellular function and potentially apoptosis (programmed cell death).[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of phototoxicity in my cells after imaging with this compound?
A1: Signs of phototoxicity can range from subtle to severe. Obvious morphological changes include membrane blebbing, the formation of vacuoles, cell rounding and detachment from the culture surface, and ultimately, cell death.[3] More subtle effects can include alterations in organelle morphology, such as swollen mitochondria, and a slowdown or arrest of dynamic cellular processes like mitosis.
Q2: How does this compound phototoxicity affect experimental outcomes?
Q3: Can I use fixed cells to avoid phototoxicity?
A3: Yes, using fixed cells is a valid strategy to avoid phototoxicity if your experimental goals do not require live-cell dynamics. This compound can be used to label the Golgi apparatus in fixed cells. However, fixation can introduce its own set of artifacts, so the choice between live and fixed-cell imaging depends on the specific research question.
Q4: Are there less phototoxic alternatives to this compound?
A4: Yes, several alternative fluorescent lipid probes are available that may exhibit lower phototoxicity. Probes with fluorophores that are excited by longer wavelengths of light (red-shifted fluorophores) are generally less phototoxic. Alternatives include lipids labeled with BODIPY dyes or silicon-rhodamine (SiR) dyes. The choice of an alternative will depend on the specific experimental requirements, including the desired spectral properties and the biological process being investigated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death or significant morphological changes after imaging. | - Excessive illumination intensity or exposure time.- High concentration of this compound. | - Reduce laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.- Decrease the exposure time per frame and/or increase the interval between time points in a time-lapse experiment.- Perform a concentration titration to determine the lowest effective concentration of this compound (typically in the range of 2-5 µM). |
| Signal from this compound is too weak. | - Low probe concentration.- Inefficient labeling.- Photobleaching. | - If phototoxicity is not an issue, consider slightly increasing the probe concentration.- Ensure proper complexation of this compound with fatty acid-free BSA for efficient delivery to cells.- Use an anti-fade reagent in your imaging medium.- Optimize microscope settings (e.g., use a more sensitive detector, higher numerical aperture objective). |
| High background fluorescence. | - Incomplete removal of unbound probe.- Probe aggregation. | - Increase the number and duration of wash steps after labeling with this compound.- Ensure the this compound-BSA complex is well-dissolved and not aggregated before adding to cells. |
Quantitative Data Summary
The following tables provide a summary of key photophysical properties of the NBD fluorophore and a qualitative comparison of its phototoxicity with other common fluorophores. Direct quantitative comparisons of phototoxicity for this compound are limited in the literature; therefore, the phototoxicity assessment is based on general knowledge of the fluorophore class.
Table 1: Photophysical Properties of NBD Fluorophore
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~463 - 467 nm | |
| Emission Maximum (λem) | ~536 - 538 nm | |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | |
| Quantum Yield | Environment-dependent (increases in hydrophobic environments) |
Table 2: Qualitative Phototoxicity Comparison of Common Fluorophores
| Fluorophore Class | Excitation Wavelength Range | Relative Phototoxicity | Notes |
| NBD | Blue-Green | Moderate | Known to generate ROS upon illumination. |
| BODIPY | Green-Red | Low to Moderate | Generally more photostable than NBD. |
| Cyanine (e.g., Cy3, Cy5) | Green to Far-Red | Moderate to High | Can be highly phototoxic, especially at high illumination intensities. |
| Silicon-Rhodamine (SiR) | Far-Red | Low | Excitation with longer wavelengths is less damaging to cells. |
Experimental Protocols
Protocol 1: Minimizing Phototoxicity During Live-Cell Imaging of this compound
This protocol provides a systematic approach to optimizing imaging conditions to reduce phototoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Live-cell imaging medium (phenol red-free)
-
Antifade reagent for live-cell imaging (e.g., Trolox, ascorbic acid) (optional)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 5 mM stock solution of this compound in DMSO.
-
Prepare a 0.34 mg/mL solution of fatty acid-free BSA in serum-free medium.
-
Add the this compound stock solution to the BSA solution to a final concentration of 500 µM while vortexing. This creates the this compound-BSA complex.
-
-
Cell Labeling:
-
Wash cells with pre-warmed serum-free medium.
-
Dilute the this compound-BSA complex in serum-free medium to a final working concentration of 2-5 µM.
-
Incubate the cells with the labeling solution for 30 minutes at 37°C.
-
-
Wash and Chase:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium. This is the start of the "chase" period where the probe is metabolized and transported.
-
-
Image Acquisition Optimization:
-
Start with the lowest possible illumination: Set the laser power or lamp intensity to the minimum setting.
-
Use a sensitive detector: If available, use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera) to maximize signal detection with low light input.
-
Optimize exposure time: Use the shortest possible exposure time that provides a discernible signal.
-
Increase detector gain before illumination intensity: If the signal is weak, first increase the detector gain. Only increase the illumination intensity as a last resort.
-
Use appropriate filters: Ensure your filter sets are optimized for the NBD fluorophore to maximize signal collection and minimize excitation light bleed-through.
-
Limit total light exposure: For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest. Avoid continuous illumination.
-
-
(Optional) Use of Antioxidants:
-
Supplement the live-cell imaging medium with an antifade reagent or antioxidant like Trolox or ascorbic acid to help quench ROS and reduce phototoxic effects.
-
Protocol 2: Assessing Cell Viability after this compound Imaging
This protocol describes a simple method to quantify cell viability using a resazurin-based assay after a live-cell imaging experiment.
Materials:
-
Cells imaged with this compound
-
Control cells (not imaged or labeled)
-
Resazurin-based cell viability reagent
-
96-well opaque-walled plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Post-Imaging Incubation: After your live-cell imaging experiment, return the cells to a standard cell culture incubator for a defined period (e.g., 4, 12, or 24 hours) to allow for the manifestation of any delayed phototoxic effects.
-
Cell Plating (if necessary): If cells were imaged on coverslips, they may need to be trypsinized and re-plated into a 96-well plate for the viability assay. Ensure equal cell numbers are plated for all conditions.
-
Resazurin Assay:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium and reagent only.
-
Express the viability of the imaged cells as a percentage of the control (unlabeled and unimaged) cells.
-
Signaling Pathways and Workflows
Phototoxicity-Induced Apoptosis Signaling Pathway
The generation of ROS by photo-excited this compound can initiate a cascade of events leading to apoptosis. This is particularly relevant as the sphinganine backbone of the molecule is a precursor to ceramides, which are themselves potent mediators of apoptosis. The phototoxicity can therefore potentially amplify the intrinsic pro-apoptotic nature of sphingolipids.
Caption: Phototoxicity-induced apoptosis pathway involving this compound.
Experimental Workflow for Minimizing Phototoxicity
A logical workflow is crucial for systematically reducing phototoxicity in your experiments.
Caption: Workflow for minimizing this compound phototoxicity.
References
- 1. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio when using C6-NBD sphinganine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving C6-NBD sphinganine and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescently labeled analog of sphinganine, a key precursor in the biosynthesis of sphingolipids. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the sphinganine backbone, allowing for the visualization and tracking of its metabolism. Its primary application is as a substrate for ceramide synthases (CerS) to measure their activity in vitro and in cell-based assays.[1][2] It is a valuable tool for studying the de novo ceramide synthesis pathway.
Q2: Why is a good signal-to-noise ratio crucial when using this compound?
Q3: What are the main causes of high background fluorescence in experiments with this compound and related compounds?
High background fluorescence can stem from several factors:
-
Excess unbound probe: this compound that has not been taken up by cells or has not been converted by ceramide synthase can contribute to background signal.[3]
-
Non-specific binding: The lipophilic nature of the probe can lead to its accumulation in cellular membranes other than the target organelle.[4]
-
Probe degradation: Degradation products of this compound may be fluorescent and have similar chromatographic properties to the product of interest, especially when using techniques like TLC.[1]
-
Autofluorescence: Cellular components like NADH and riboflavin can emit fluorescence in the same spectral range as NBD.
-
Media components: Phenol red and other components in cell culture media can contribute to background fluorescence.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide provides solutions to common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess unbound probe | Optimize the concentration of this compound. Start with a concentration titration to find the lowest effective concentration that provides a detectable signal. For cell-based assays, concentrations should ideally be kept below 5 µM. |
| Implement a "back-exchange" protocol after labeling by incubating cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) to remove excess probe from the plasma membrane. | |
| Ensure thorough washing steps after incubation to remove any unbound probe. | |
| Non-specific binding | For cell-based assays, complex this compound with fatty acid-free BSA for efficient delivery and to minimize aggregation. |
| Optimize incubation time and temperature. For live-cell imaging, a common starting point is a 30-minute incubation at 4°C, followed by a chase period at 37°C for 30 minutes to allow for transport and metabolism. | |
| Probe Degradation | When using Thin Layer Chromatography (TLC) for product separation, be aware of potential degradation of NBD-sphinganine. Solid Phase Extraction (SPE) is a more reliable alternative that minimizes degradation. |
| Autofluorescence and Media Components | Use a phenol red-free and, if possible, a riboflavin-free imaging medium to reduce autofluorescence from the media. |
Issue 2: Weak Specific Signal
| Potential Cause | Recommended Solution |
| Low ceramide synthase activity | For in vitro assays, ensure that the protein concentration of the cell or tissue homogenate is sufficient. A starting point of 1-20 µg of protein may be necessary depending on the specific ceramide synthase. |
| Optimize reaction conditions such as pH, temperature, and the concentration of the fatty acyl-CoA co-substrate. | |
| Sub-optimal probe delivery in cells | Ensure proper complexation of this compound with fatty acid-free BSA. The probe is lipophilic and requires a carrier for efficient uptake in an aqueous medium. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use the lowest possible laser power and exposure time during image acquisition. |
| For fixed cells, use an anti-fade mounting medium. |
Experimental Protocols
Protocol 1: In Vitro Ceramide Synthase Activity Assay using this compound and Solid Phase Extraction (SPE)
This protocol is adapted from a rapid and reliable method for measuring CerS activity.
Materials:
-
Cell or tissue homogenates
-
This compound
-
Fatty acyl-CoA (e.g., C16:0-CoA)
-
Defatted BSA
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)
-
Methanol with 1% (v/v) formic acid
-
Water with 1% (v/v) formic acid
-
Elution buffer: 10 mM ammonium acetate in methanol-chloroform-water-formic acid (30:14:6:1)
-
C18 SPE columns/plates
Procedure:
-
Reaction Setup: In a final volume of 20 µl, mix the cell homogenate (e.g., 1-20 µg protein), 15 µM this compound, 50 µM fatty acyl-CoA, and 20 µM defatted BSA in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically but can range from 5 to 30 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µl of methanol/1% (v/v) formic acid, followed by 110 µl of water/1% (v/v) formic acid.
-
SPE Column Preparation: Activate the C18 SPE columns according to the manufacturer's instructions.
-
Sample Loading and Washing: Load the terminated reaction mixture onto the activated SPE column. Wash the column to remove the unreacted this compound.
-
Elution: Elute the product, C6-NBD ceramide, using the elution buffer.
-
Quantification: Quantify the eluted C6-NBD ceramide using a fluorescent plate reader.
Quantitative Data Summary for Ceramide Synthase Assay
| Parameter | Recommended Value/Range | Reference |
| This compound Concentration | 2.0 - 15 µM | |
| Fatty Acyl-CoA Concentration | 50 µM | |
| Defatted BSA Concentration | 20 µM | |
| Protein Amount (Cell Homogenate) | 1 - 20 µg | |
| Incubation Time | 5 - 30 minutes | |
| Incubation Temperature | 37°C | |
| Km of CerS5 for NBD-Sph | 2.0 ± 0.5 µM | |
| Km of CerS4 for NBD-Sph | 3.4 ± 1.5 µM |
Visualizations
Caption: De Novo Ceramide Synthesis Pathway.
Caption: In Vitro Ceramide Synthase Assay Workflow.
References
Back-exchange protocol to remove plasma membrane-associated C6-NBD sphinganine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the back-exchange protocol to remove plasma membrane-associated C6-NBD sphinganine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the back-exchange protocol for this compound?
The back-exchange procedure is a critical step designed to remove the fluorescent this compound that has not been internalized by cells and remains on the outer leaflet of the plasma membrane.[1] This allows for the accurate visualization and quantification of the fluorescent lipid that has been transported into the cell, for example, to the Golgi apparatus.[1][2] By eliminating the plasma membrane signal, the intracellular fluorescence can be more clearly observed and analyzed.[1]
Q2: What are the standard reagents used for the back-exchange of this compound?
The most common and effective reagents for the back-exchange of NBD-labeled lipids are Bovine Serum Albumin (BSA), specifically fatty-acid-free BSA, or Fetal Calf Serum (FCS).[1] These proteins act as acceptors for the fluorescent lipid, facilitating its removal from the plasma membrane. Fatty-acid-free BSA is often preferred to minimize experimental variability.
Q3: How does temperature influence the effectiveness of the back-exchange process?
Temperature is a critical parameter in the back-exchange protocol. Performing the back-exchange at low temperatures, such as 4°C or on ice, is often recommended to inhibit endocytosis and other metabolic processes. This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that probes that have already been internalized are not inadvertently removed.
Q4: Can the back-exchange procedure impact cell viability?
Under optimal conditions, the back-exchange protocol should not significantly affect cell viability. However, prolonged exposure to high concentrations of BSA or serum, or extreme temperatures, could potentially stress the cells. It is advisable to assess cell viability using a method like the trypan blue exclusion assay if adverse effects are suspected.
Q5: Why is there still a high background signal in my images after performing the back-exchange?
High background fluorescence is a common issue and can be caused by several factors:
-
Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular membranes and the extracellular matrix.
-
Inadequate Washing: Insufficient washing after the labeling step can leave behind unbound probe.
-
Ineffective Back-Exchange: The concentration of BSA or the duration of the back-exchange may not be sufficient to remove all the plasma membrane-associated probe.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the this compound back-exchange protocol.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. The concentration of the this compound-BSA complex is too high. 2. Incomplete removal of the unbound probe. 3. Non-specific binding to other cellular membranes. | 1. Titrate the this compound-BSA complex to determine the optimal concentration (typically 1-5 µM). 2. Include a back-exchange step with 1-2 mg/mL fatty acid-free BSA or 10% fetal calf serum for 30-90 minutes. 3. Ensure thorough washing after incubation. |
| Low or No Intracellular Fluorescence | 1. Inefficient uptake of the probe. 2. The back-exchange is too harsh and is stripping the probe from intracellular compartments. 3. Rapid degradation of the probe. | 1. Optimize labeling by increasing the concentration of this compound or extending the labeling time. 2. Reduce the stringency of the back-exchange by decreasing the BSA concentration or shortening the incubation time. Perform the back-exchange at a lower temperature (e.g., 4°C). 3. Conduct a time-course experiment to find the optimal imaging time point after labeling. |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health. 2. Inconsistent preparation of BSA/serum solutions. 3. Fluctuations in incubation temperature. 4. Differences in imaging parameters. | 1. Standardize cell culture by ensuring consistent cell seeding density and monitoring cell health. 2. Prepare fresh BSA or serum solutions for each experiment. 3. Use a temperature-controlled incubator or water bath for all incubation steps. 4. Maintain the same microscope settings (e.g., laser power, gain) for all samples in an experiment. |
Experimental Protocols
Preparation of this compound-BSA Complex (100x Stock)
-
Prepare a 1 mM stock solution of this compound in DMSO or ethanol.
-
In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
-
Dry down an appropriate volume of the this compound stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of absolute ethanol.
-
While vortexing the BSA solution, slowly add the resuspended this compound. This will result in a 100 µM C6-NBD-Sphinganine/BSA complex.
-
Store aliquots at -20°C.
Live-Cell Labeling and Back-Exchange Protocol
-
Cell Seeding: Seed cells on sterile coverslips or glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Labeling:
-
Dilute the 100x this compound-BSA complex in pre-warmed complete culture medium to a final working concentration (typically 1-5 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing: After incubation, wash the cells twice with a pre-warmed balanced salt solution to remove excess probe.
-
Back-Exchange:
-
Add a pre-chilled back-exchange medium containing 5% (w/v) fatty-acid-free BSA.
-
Incubate the cells for 30 minutes at 4°C.
-
-
Final Washes: Aspirate the back-exchange medium and wash the cells 2-3 times with the balanced salt solution.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope. For C6-NBD, the excitation maximum is ~466 nm and the emission maximum is ~536 nm.
Data Presentation
| Parameter | Typical Range | Purpose | Reference |
| This compound Concentration | 1-5 µM | Staining of cellular membranes | |
| Labeling Incubation Time | 15-60 minutes | Allow for probe uptake | |
| Back-Exchange BSA Concentration | 2 mg/mL to 5% (w/v) | Removal of plasma membrane-bound probe | |
| Back-Exchange Incubation Time | 30-90 minutes | Efficient removal of external probe | |
| Back-Exchange Temperature | 4°C - 25°C | Minimize endocytosis and preserve internalized probe |
Visualizations
References
Common artifacts in C6-NBD sphinganine staining and how to avoid them
Welcome to the technical support center for C6-NBD sphinganine staining. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide: Common Artifacts and Solutions
This section addresses specific issues that may arise during this compound staining, offering potential causes and actionable solutions.
Issue 1: High Background Fluorescence or Non-Specific Staining
Description: You observe a high, diffuse fluorescent signal across the entire cell, obscuring the specific localization of the probe, which is expected to accumulate in the Golgi apparatus after metabolic conversion.[1] This is a classic sign of non-specific binding where the probe is retained in various cellular membranes.[1]
| Possible Cause | Suggested Solution |
| Excess Probe Concentration | High concentrations can lead to probe aggregation and non-specific insertion into various cellular membranes.[1][2][3] Perform a concentration titration to find the lowest effective concentration that provides a clear signal (typically 1-5 µM). |
| Inadequate Removal of Unbound Probe | The probe remains in the plasma membrane and other compartments. |
| 1. Implement a "Back-Exchange" Step: This is a critical and highly effective method for reducing background. After labeling, incubate cells with a medium containing a high concentration of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 2 mg/mL) or Fetal Calf Serum (FCS) (e.g., 10%) to extract the excess fluorescent lipid from the plasma membrane. | |
| 2. Perform Thorough Washes: Ensure adequate washing steps after staining and back-exchange to remove any remaining unbound probe from the coverslip and medium. | |
| Probe Aggregation | The this compound may form aggregates in the staining solution. Ensure the stock solution is fully dissolved and prepare the working solution fresh for each experiment. Complexing the probe with fatty acid-free BSA enhances solubility and delivery. |
| Autofluorescence from Media | Phenol red and riboflavin in standard culture media can contribute to background fluorescence. Switch to a phenol red-free and, if possible, a riboflavin-free imaging medium for the staining and imaging steps. |
Issue 2: Weak or No Golgi Staining
Description: The fluorescent signal from the Golgi apparatus is very faint or completely absent.
| Possible Cause | Suggested Solution |
| Insufficient Probe Concentration | The concentration of this compound may be too low for detection. Optimize the concentration by performing a titration. A common starting range is 2-5 µM. |
| Inefficient Cellular Uptake | The probe may not be entering the cells effectively. Complexing this compound with fatty acid-free BSA is known to enhance its delivery into cells. |
| Low Rate of Sphingolipid Metabolism | The specific cell line may have a low metabolic rate, preventing the conversion of this compound to its fluorescent metabolites that accumulate in the Golgi. Increase the incubation time to allow for more extensive metabolism or use a positive control cell line known to have active sphingolipid metabolism. |
| Incorrect Microscope Filter Set | The filter set used for imaging does not match the excitation and emission spectra of the NBD fluorophore. Use a standard FITC/GFP filter set (Excitation ~466 nm / Emission ~536 nm). |
Issue 3: Rapid Signal Loss (Photobleaching)
Description: The fluorescent signal fades quickly upon exposure to the microscope's excitation light.
| Possible Cause | Suggested Solution |
| Phototoxicity/Photostability | The NBD fluorophore is susceptible to photobleaching, especially with prolonged or high-intensity light exposure. |
| 1. Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use a neutral density filter if available. | |
| 2. Use Anti-Fade Reagents: For fixed cells, use a mounting medium that contains an anti-fade reagent to preserve the signal. | |
| 3. Acquire Images Efficiently: Capture images as quickly as possible once the desired field of view is found. |
Issue 4: Cellular Toxicity or Altered Morphology
Description: Cells show signs of stress, such as rounding up, detaching, or blebbing, after incubation with the probe.
| Possible Cause | Suggested Solution |
| Cytotoxicity of Short-Chain Ceramides | Exogenous, cell-permeable sphingolipid analogs like this compound can induce apoptosis or cell cycle arrest in some cell lines. |
| 1. Reduce Concentration and Incubation Time: Use the lowest effective probe concentration and shorten the incubation period. | |
| 2. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the cytotoxic threshold for your specific cells. | |
| 3. Ensure Cell Health: Only use healthy, sub-confluent cell cultures for experiments. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound stain the Golgi apparatus? A1: this compound itself does not have a high affinity for the Golgi. Upon entering the cell, it is transported to the Golgi apparatus where it serves as a substrate for enzymes like ceramide synthase to be converted into C6-NBD ceramide. This C6-NBD ceramide is then further metabolized by Golgi-resident enzymes into fluorescent C6-NBD-glucosylceramide and C6-NBD-sphingomyelin. These fluorescent metabolites are effectively "trapped" and accumulate in the Golgi, leading to its specific staining.
Q2: What is a "back-exchange" procedure and why is it necessary? A2: A back-exchange procedure is a critical step used to remove fluorescent lipid probes from the outer leaflet of the plasma membrane, thereby reducing non-specific background fluorescence. After labeling the cells, they are incubated in a medium containing a high concentration of a lipid acceptor, typically fatty acid-free BSA or FCS. This enhances the signal-to-noise ratio and ensures that the detected fluorescence primarily represents the internalized pool of the probe.
Q3: What are the optimal excitation and emission wavelengths for this compound? A3: The NBD fluorophore has an excitation maximum of approximately 466 nm and an emission maximum of around 536 nm. A standard FITC or GFP filter set is suitable for visualization.
Q4: Can I use this compound in fixed cells? A4: Yes, this compound and its ceramide analog can be used to stain the Golgi apparatus in fixed cells. However, fixation protocols that extract or modify cellular lipids should be avoided as they can inhibit the accumulation of the probe in the Golgi. A typical protocol involves fixing the cells first (e.g., with paraformaldehyde), followed by incubation with the C6-NBD probe complexed with BSA.
Q5: How should I prepare and store the this compound stock solution? A5: A stock solution (e.g., 1 mM) is typically prepared in a high-quality organic solvent like DMSO or ethanol. To prepare a working solution, the probe is often complexed with fatty acid-free BSA to improve solubility and delivery to cells. Stock solutions should be stored in aliquots at -20°C and protected from light to prevent degradation and photobleaching.
Experimental Protocols & Visualizations
Key Metabolic Pathway
The staining of the Golgi relies on the metabolic conversion of this compound. The diagram below illustrates this simplified pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for live-cell staining with this compound.
Troubleshooting Logic
This flowchart provides a logical sequence for diagnosing common staining artifacts.
References
Technical Support Center: Enhancing the Photostability of NBD-Labeled Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NBD-labeled lipids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on enhancing the photostability of these fluorescent probes.
Troubleshooting Guides
Issue 1: Rapid Photobleaching or Fading of NBD Signal
You notice that the fluorescent signal from your NBD-labeled lipids diminishes quickly upon exposure to excitation light.
Possible Causes and Solutions
| Cause | Solution |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure. Use neutral density filters to attenuate the light source. Only expose the sample to light when actively acquiring an image.[1] |
| High Excitation Intensity | Reduce the laser power or lamp intensity to the minimum level required for a detectable signal.[1] |
| Suboptimal Imaging Settings | Increase detector gain or use a more sensitive detector (e.g., a sCMOS camera) to compensate for lower excitation intensity. Pixel binning can also be used if a slight reduction in spatial resolution is acceptable.[1] |
| Absence of Antifade Reagent | For fixed cells, use a mounting medium containing an antifade reagent. For live-cell imaging, add a compatible antifade reagent to the imaging medium.[1][2] |
| Oxygen-Mediated Photodegradation | Use an oxygen scavenging system in your imaging media for live-cell experiments. |
Issue 2: High Background Fluorescence
You are observing a high level of diffuse fluorescence in your images, obscuring the specific signal from your NBD-labeled lipids.
Possible Causes and Solutions
| Cause | Solution |
| Excessive Probe Concentration | Titrate the concentration of the NBD-labeled lipid to determine the optimal concentration, which is typically in the range of 1-5 µM for NBD ceramide-BSA complex. Use the lowest concentration that provides a sufficient signal. |
| Inadequate Removal of Unbound Probe | Perform a "back-exchange" step by incubating the cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) after staining to remove excess probe from the plasma membrane. Ensure thorough washing steps after incubation. |
| Non-specific Binding | Complexing the NBD-labeled lipid with fatty acid-free BSA can improve its solubility and delivery in aqueous media, reducing non-specific binding. |
| Autofluorescence | Image cells in a phenol red-free medium. Acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence. |
Issue 3: Weak or No Fluorescent Signal
You are unable to detect a fluorescent signal or the signal is very faint.
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Filter Set | Ensure you are using the correct excitation and emission filters for the NBD fluorophore (approx. excitation max ~460-480 nm, emission max ~530-550 nm). |
| Low Probe Concentration | Increase the concentration of the NBD-labeled lipid. |
| Inefficient Labeling | Optimize the incubation time and temperature. For some lipids, lower temperatures (e.g., 4°C) can be used to study initial plasma membrane binding. Ensure cells are healthy and not overly confluent. |
| Incorrect Probe Preparation | Ensure that the NBD-lipid complex (e.g., with BSA) was prepared correctly. The fluorescence of some NBD lipids is weak in aqueous environments and increases in non-polar environments like membranes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the photostability of my NBD-labeled lipids?
A1: The key strategies can be categorized into three main areas:
-
Optimizing Imaging Parameters: This is the most direct way to reduce photobleaching. It involves minimizing the intensity and duration of excitation light, using sensitive detectors, and optimizing acquisition settings.
-
Using Antifade Reagents: These chemical compounds are added to the mounting or imaging medium to reduce photobleaching. They work by scavenging reactive oxygen species or quenching triplet states of the fluorophore.
-
Choosing an Alternative Fluorophore: If photostability remains a significant issue, consider using lipids labeled with more photostable dyes like BODIPY or Rhodamine for demanding applications such as long-term time-lapse imaging.
Q2: How do antifade reagents work?
A2: The exact mechanisms of all antifade reagents are not fully understood, but they generally function by reducing the chemical reactions that lead to photobleaching. Many are reactive oxygen species (ROS) scavengers. For example, Trolox, a derivative of vitamin E, acts as an antioxidant and can quench the triplet state of the fluorophore, preventing it from reacting with oxygen and bleaching. Some antifade systems, known as ROXS (Reducing and Oxidizing System), use a combination of a reducing and an oxidizing agent to protect the fluorophore.
Q3: Can I use antifade reagents for live-cell imaging?
A3: Yes, several antifade reagents are compatible with live-cell imaging. Commonly used options include Trolox, L-Ascorbic acid (Vitamin C), and n-propyl gallate (NPG). It is crucial to use them at concentrations that are not toxic to the cells and to ensure they do not interfere with the biological processes being studied. Commercial live-cell antifade reagents are also available.
Q4: What is the purpose of using BSA when labeling cells with NBD-lipids?
A4: Bovine Serum Albumin (BSA), particularly fatty acid-free BSA, serves two main purposes. First, it acts as a carrier molecule to solubilize and deliver the hydrophobic NBD-labeled lipids to the cells in an aqueous medium. Second, after the labeling step, a solution of BSA can be used in a "back-exchange" procedure to remove excess, unbound NBD-lipids from the outer leaflet of the plasma membrane, thereby reducing background fluorescence and improving the signal-to-noise ratio.
Q5: How does the photostability of NBD compare to other common fluorophores for lipid labeling?
A5: NBD generally exhibits lower photostability compared to other popular fluorophores like BODIPY and Rhodamine. BODIPY-labeled lipids are known for their high photostability and are well-suited for long-term imaging experiments. Rhodamine-labeled lipids also offer good photostability. The choice of fluorophore should be guided by the specific requirements of your experiment, balancing factors like photostability, brightness, size of the fluorophore, and its environmental sensitivity.
Data Presentation
Table 1: Qualitative Comparison of Photophysical Properties of Common Fluorophores for Lipid Labeling
| Property | NBD | BODIPY | Rhodamine |
| Photostability | Low to Moderate | High | High |
| Quantum Yield | Low to Moderate (highly environment-dependent) | High | High |
| Environmental Sensitivity | High | Low | Moderate |
| Relative Size | Small | Small | Larger |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with NBD-Phytoceramide
This protocol provides a general guideline for labeling live cells with C12 NBD Phytoceramide. Optimal conditions may vary depending on the cell type.
Materials:
-
C12 NBD Phytoceramide
-
Chloroform or Methanol
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Fatty acid-free BSA
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM stock solution of C12 NBD Phytoceramide in chloroform or methanol. Store aliquots at -20°C.
-
On the day of the experiment, prepare a labeling solution by diluting the stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging buffer to a final concentration of 2-10 µM. To improve solubility, the NBD-lipid can be complexed with BSA.
-
Wash the cells once with pre-warmed live-cell imaging buffer.
-
Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.
-
Aspirate the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.
-
(Optional Back-Exchange) To reduce background from the plasma membrane, incubate the cells with 1-2 mg/mL fatty acid-free BSA in imaging buffer for 30-90 minutes at room temperature.
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters for NBD.
Protocol 2: Assessing Photostability of NBD-Labeled Lipids
This protocol outlines a method to quantify the photobleaching rate of NBD-labeled lipids.
Materials:
-
Cells labeled with NBD-lipids (as per Protocol 1)
-
Fluorescence microscope with a camera and time-lapse capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) containing well-labeled cells.
-
Acquire an initial image (t=0) using your standard imaging settings.
-
Continuously illuminate the ROI with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
Analyze the images:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Visualizations
Caption: Troubleshooting workflow for rapid photobleaching of NBD-labeled lipids.
Caption: General experimental workflow for labeling cells with NBD-lipids.
References
Dealing with quenching of C6-NBD sphinganine fluorescence in different lipid environments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using C6-NBD sphinganine, focusing on the common issue of fluorescence quenching in different lipid environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence sensitive to the lipid environment?
This compound is a fluorescent analog of sphinganine, a precursor in the sphingolipid metabolic pathway. It consists of a sphinganine backbone attached to a short (C6) acyl chain that is tagged with a nitrobenzoxadiazole (NBD) fluorophore.
The fluorescence of the NBD group is highly sensitive to its local environment. This sensitivity arises from an intramolecular charge transfer (ICT) process.[1] In polar, aqueous environments, the fluorescence is typically low or quenched.[1] However, when the NBD moiety is inserted into a non-polar, hydrophobic environment, such as the core of a lipid bilayer, its fluorescence quantum yield increases significantly.[1][2] This solvatochromism makes this compound an excellent probe for studying membrane structure, lipid trafficking, and enzyme activity within cellular membranes.[3]
Q2: What are the primary mechanisms that cause quenching of NBD fluorescence?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, the main causes are:
-
Environmental Polarity: The primary factor is the polarity of the environment. Increased exposure of the NBD group to water molecules at the membrane interface leads to quenching.
-
Photobleaching: Like many fluorophores, NBD is susceptible to photochemical destruction upon prolonged or high-intensity exposure to excitation light, leading to irreversible loss of signal.
-
Chemical Quenchers: Specific molecules can quench NBD fluorescence. A common experimental quencher is sodium dithionite, which chemically reduces the NBD nitro group to a non-fluorescent amino group.
-
Self-Quenching: At very high concentrations within the membrane, NBD fluorophores can interact with each other, leading to a decrease in the overall fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET): This is a potential mechanism where an excited fluorophore is deactivated by transferring an electron to or from a nearby molecule.
Q3: How does the local lipid composition (e.g., cholesterol, lipid phase) affect this compound fluorescence?
The lipid composition directly influences the physical properties of the membrane, which in turn affects the NBD probe's fluorescence.
-
Lipid Phase: In more fluid, liquid-disordered (Ld) phases, lipid packing is loose, which can allow greater water penetration into the bilayer. This increased hydration around the NBD probe can lead to lower fluorescence intensity. In contrast, tightly packed liquid-ordered (Lo) or gel phases can shield the probe from water, resulting in higher fluorescence.
-
Cholesterol: Cholesterol is known to increase the order and packing of lipid acyl chains and expel water from the bilayer. This ordering effect can lead to a less polar environment for the NBD moiety, often resulting in an increase in fluorescence intensity and a change in its fluorescence lifetime.
-
Transverse Location: The precise depth of the NBD fluorophore within the membrane is critical. Changes in lipid composition can alter this depth, moving the probe to a more or less hydrated region and thus modulating its fluorescence.
Troubleshooting Guide
This guide addresses common experimental problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Probe Concentration Too Low: Insufficient probe for detection. 2. Probe Degradation: The probe may have been metabolized by cellular enzymes (e.g., sphingomyelinase). 3. Aqueous Environment: The probe is not properly incorporated into a lipid environment. 4. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for NBD (approx. 466/536 nm). | 1. Increase the probe concentration. A typical starting range is 1-5 µM. 2. Reduce incubation time or use metabolic inhibitors if trying to study localization rather than metabolism. 3. Ensure proper preparation of the probe-BSA complex or liposomes to facilitate membrane insertion. 4. Verify filter sets and monochromator settings on your microscope or fluorometer. |
| Rapid Signal Loss (Photobleaching) | 1. Excessive Light Exposure: High-intensity excitation light or long exposure times are destroying the fluorophore. | 1. Reduce the intensity of the excitation light source. 2. Minimize the duration of light exposure during imaging. 3. For fixed cells, use a commercially available anti-fade mounting medium. |
| High Background Fluorescence | 1. Probe Concentration Too High: Leads to non-specific binding. 2. Incomplete Removal of Unbound Probe: Excess probe remains in the aqueous phase or loosely bound to the cell surface. | 1. Titrate the probe concentration to determine the optimal balance between signal and background. 2. After labeling, perform a "back-exchange" step by incubating with a solution of fatty acid-free Bovine Serum Albumin (BSA) to remove excess probe. |
| Fluorescence Varies with Lipid Composition | 1. Environmental Sensitivity: This is an intrinsic property of the NBD probe. Lower fluorescence often indicates a more polar/hydrated environment for the probe. | 1. This is not an artifact but rather experimental data. Correlate changes in fluorescence intensity or lifetime with the known biophysical properties of your lipid system (e.g., phase, packing, hydration). |
Experimental Protocols
Protocol: Dithionite Quenching Assay for Determining Transmembrane Distribution
This assay is used to quantify the fraction of this compound located in the outer versus the inner leaflet of a lipid bilayer (e.g., in liposomes or the plasma membrane). The principle relies on the membrane-impermeant nature of sodium dithionite, which selectively quenches the fluorescence of NBD probes in the outer leaflet.
Materials:
-
Labeled sample (e.g., C6-NBD-sphinganine-labeled liposomes or cells).
-
Sodium Dithionite (Na₂S₂O₄).
-
Tris buffer (1 M, pH 10).
-
Fluorometer or fluorescence microscope.
-
(Optional) Triton X-100 (10% w/v solution).
Procedure:
-
Prepare a fresh 1 M sodium dithionite stock solution. Dissolve the required amount of sodium dithionite powder in 1 M Tris buffer at pH 10. The alkaline pH enhances the stability of the dithionite ion. This solution should be prepared immediately before use.
-
Equilibrate the sample. Place your labeled liposome suspension or cells in a cuvette or on the microscope stage and allow the signal to stabilize.
-
Measure initial fluorescence (F_initial). Record the total fluorescence intensity of the sample before adding the quencher. This represents 100% of the signal from probes in both leaflets.
-
Add dithionite. Add the dithionite stock solution to the sample to a final concentration of 10-30 mM. The optimal concentration may need to be determined empirically. Mix gently.
-
Monitor fluorescence decay. Immediately begin recording the fluorescence intensity over time. The signal will decrease as the outer leaflet probes are quenched. Continue recording until the signal stabilizes at a new, lower plateau.
-
Measure final fluorescence (F_final). The stable fluorescence value after quenching represents the signal from the protected inner leaflet population.
-
(Optional) Lyse the membrane. To obtain a baseline reading, add Triton X-100 (to a final concentration of 0.1-0.5%) to solubilize the membranes. This exposes all remaining (inner leaflet) probes to the dithionite, quenching all fluorescence.
Data Analysis: The fraction of the probe in the inner leaflet can be calculated as: Fraction_inner = F_final / F_initial
The fraction of the probe in the outer leaflet is therefore: Fraction_outer = 1 - Fraction_inner
Important Consideration: In some cellular systems, membranes may be partially permeable to dithionite. In such cases, analyzing the initial rate of quenching rather than the final extent of quenching may provide a more accurate measure of translocation.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of C6-NBD and BODIPY-FL Sphinganine for Live-Cell Imaging of Sphingolipid Dynamics
For researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and trafficking, the selection of an appropriate fluorescent probe is paramount for acquiring high-quality, reliable data. This guide provides an in-depth, objective comparison of two widely utilized fluorescent sphinganine analogs: C6-NBD sphinganine and BODIPY-FL C5-sphinganine. By examining their photophysical properties, performance in live-cell imaging, and the nuances of their experimental application, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules in a myriad of cellular processes. The ability to visualize and track the movement and transformation of these lipids in living cells is crucial for understanding their function in health and disease. Fluorescently labeled sphingolipid analogs, such as this compound and BODIPY-FL C5-sphinganine, are invaluable tools for these investigations. Once introduced into cells, these probes are metabolized and incorporated into more complex sphingolipids, allowing for the real-time visualization of their trafficking and localization.
Quantitative Performance at a Glance
The choice between C6-NBD and BODIPY-FL C5-sphinganine often hinges on the specific requirements of the imaging experiment, such as the need for photostability during long-term imaging or the desire for high signal-to-noise ratios. The following table summarizes the key quantitative differences between these two probes.
| Property | This compound | BODIPY-FL C5-Sphinganine |
| Fluorophore | NBD (Nitrobenzoxadiazole) | BODIPY FL (Boron-dipyrromethene) |
| Excitation Max. | ~466 nm | ~505 nm[1] |
| Emission Max. | ~536 nm[1] | ~511 nm[1] |
| Brightness | Moderate | High (due to higher molar absorptivity and quantum yield)[2][3] |
| Photostability | Moderate; susceptible to photobleaching | High; more resistant to photobleaching |
| Quantum Yield | Environment-dependent, generally lower | High (often approaching 1.0) |
| Environmental Sensitivity | Fluorescence is highly sensitive to solvent polarity | Fluorescence is largely insensitive to pH and solvent polarity |
In-Depth Comparison: Beyond the Numbers
Photostability and Brightness: A Clear Winner for Demanding Applications
For live-cell imaging experiments that require long-term observation or intense illumination, such as confocal microscopy and time-lapse studies, the photophysical properties of the fluorophore are critical. In this regard, BODIPY-FL C5-sphinganine consistently outperforms this compound . The BODIPY FL fluorophore is renowned for its exceptional photostability and high fluorescence quantum yield, often approaching 1.0. This translates to a brighter, more stable signal that is less prone to photobleaching, enabling the acquisition of high-quality images over extended periods.
In contrast, the NBD fluorophore is moderately photostable and has a lower quantum yield, making it more susceptible to fading under continuous illumination. This can limit its utility in experiments that demand prolonged imaging.
Environmental Sensitivity: A Double-Edged Sword
A key distinguishing feature of the NBD fluorophore is its environmental sensitivity. The fluorescence of NBD is significantly quenched in aqueous environments and increases in nonpolar, lipid-rich environments. While this can be a disadvantage for applications requiring a consistently bright signal, it can be leveraged as a tool to probe the polarity of cellular membranes.
Conversely, the fluorescence of BODIPY FL is largely insensitive to the polarity of its environment and to pH changes. This property ensures a more stable and reproducible signal, which is generally desirable for quantitative imaging studies.
Concentration-Dependent Emission of BODIPY-FL
An interesting characteristic of BODIPY-FL labeled sphingolipids is their tendency to form excimers at high concentrations within membranes, leading to a shift in their fluorescence emission from green to red. This phenomenon can be advantageous for visualizing areas of high probe accumulation, such as the Golgi apparatus.
Experimental Considerations and Protocols
The successful use of both C6-NBD and BODIPY-FL sphinganine in live-cell imaging relies on proper experimental design and execution. The following protocols provide a general framework for their application.
Preparation of Fluorescent Sphinganine-BSA Complexes
To facilitate their delivery into live cells, it is recommended to complex the lipophilic fluorescent sphinganine analogs with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound or BODIPY-FL C5-sphinganine
-
Chloroform:methanol (19:1 v/v)
-
Nitrogen gas
-
Vacuum
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of the fluorescent sphinganine in a chloroform:methanol (19:1 v/v) mixture.
-
Drying: In a glass tube, dispense the required amount of the stock solution. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure complete removal of the solvent.
-
Complexation: Prepare a solution of fatty acid-free BSA in PBS or cell culture medium (e.g., 0.34 mg/mL). Add the BSA solution to the dried lipid film and vortex to facilitate the formation of the complex. The final concentration of the fluorescent sphinganine in the complex is typically 100 µM.
-
Storage: The prepared complex can be stored at -20°C for future use.
Live-Cell Labeling and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Prepared fluorescent sphinganine-BSA complex
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve 50-70% confluency on the day of the experiment.
-
Labeling:
-
Warm the complete cell culture medium and the fluorescent sphinganine-BSA complex to 37°C.
-
Dilute the stock complex in pre-warmed complete culture medium to a final working concentration, typically in the range of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing: After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove the excess probe.
-
Imaging: Add fresh live-cell imaging medium to the cells and immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets (e.g., FITC/GFP channel for both probes).
Optional Back-Exchange for Visualizing Internalized Probe
To specifically visualize the pool of the fluorescent probe that has been internalized by the cells, a back-exchange step can be performed to remove the probe remaining in the outer leaflet of the plasma membrane.
Protocol:
-
After the initial incubation and washing steps, incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C.
-
Wash the cells with cold medium before proceeding to imaging.
Visualizing the Path: Sphingolipid Metabolism and Experimental Workflow
To provide a clearer understanding of the processes being visualized, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow for using these fluorescent probes.
Conclusion and Recommendations
Both this compound and BODIPY-FL C5-sphinganine are valuable tools for the study of sphingolipid dynamics in live cells. The optimal choice between the two is contingent on the specific experimental goals.
BODIPY-FL C5-sphinganine is the recommended probe for:
-
Long-term live-cell imaging and time-lapse studies due to its superior photostability.
-
High-resolution imaging techniques like confocal microscopy that require a bright and stable signal.
-
Quantitative imaging studies where a signal that is insensitive to environmental factors is preferred.
This compound may be a suitable choice for:
-
Experiments where the environmental sensitivity of the NBD fluorophore can be exploited to study membrane polarity.
-
Endpoint assays or shorter-term imaging experiments where photobleaching is less of a concern.
By carefully considering the strengths and weaknesses of each probe in the context of their research questions, scientists can select the most appropriate tool to illuminate the intricate and dynamic world of sphingolipid biology.
References
A Comparative Guide to C6-NBD and C12-NBD Sphinganine for Metabolic Studies
Introduction:
Fluorescently labeled sphingolipid analogs are indispensable tools for visualizing and quantifying the complex pathways of sphingolipid metabolism and trafficking in real-time. Among these, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-labeled precursors are widely used. C6-NBD sphinganine and C12-NBD sphinganine are two such analogs that serve as substrates for ceramide synthase (CerS) in the de novo sphingolipid synthesis pathway.[1][2] The primary distinction between them is the length of their fluorescent N-acyl chain (6 carbons vs. 12 carbons). This structural difference is critical, as the acyl chain length of ceramides and other sphingolipids plays a significant role in determining their subsequent metabolic fate and biological function.[3]
This guide provides an objective comparison of this compound and C12-NBD sphinganine, offering researchers a basis for selecting the appropriate probe for their specific metabolic studies.
Comparative Data
The choice between a short-chain (C6) and a medium-chain (C12) analog can influence enzymatic processing, intracellular transport, and incorporation into complex sphingolipids. Mammalian cells express six distinct ceramide synthases (CerS1-6), each exhibiting a specific, though sometimes overlapping, preference for fatty acyl-CoAs of different chain lengths.[4][5] This enzymatic specificity is the primary reason that C6 and C12 analogs may yield different metabolic outcomes.
| Property / Characteristic | This compound | C12-NBD Sphinganine |
| N-Acyl Chain Length | 6 carbons | 12 carbons |
| Fluorescent Group | NBD (Nitrobenzoxadiazole) | NBD (Nitrobenzoxadiazole) |
| Common Applications | General probe for de novo synthesis, Golgi trafficking studies, widely used as a marker for the Golgi apparatus. | Studies investigating the influence of acyl chain length on CerS activity and subsequent sphingolipid metabolism. |
| Enzymatic Preference | Readily utilized by multiple CerS isoforms as an artificial substrate, though it is shorter than most natural fatty acids used. | May be preferentially used by CerS isoforms that handle medium-chain fatty acids. Its longer, more hydrophobic chain may better mimic some natural substrates than the C6 version. |
| Metabolic Fate | Converted to C6-NBD-ceramide, which is then rapidly transported to the Golgi for conversion into C6-NBD-glucosylceramide and C6-NBD-sphingomyelin. | Converted to C12-NBD-ceramide. Its subsequent metabolism may differ from the C6 analog depending on the cell type's specific CerS and downstream enzyme expression profile. |
| Biophysical Properties | More water-soluble, facilitating easier delivery to cells. The short chain may influence membrane partitioning. | More hydrophobic than the C6 analog, potentially affecting its membrane insertion, trafficking, and interaction with lipid-binding proteins. |
| Limitations | The short C6 chain differs significantly from most endogenous ceramides, which can alter biophysical properties and enzyme interactions compared to natural counterparts. | While closer to some physiological chain lengths than C6, it is still a modified substrate. Publicly available kinetic data for C12-NBD-sphinganine is limited. |
Experimental Protocols
The following protocols can be adapted for use with either C6-NBD or C12-NBD sphinganine.
Protocol 1: Live-Cell Labeling and Trafficking Analysis
Objective: To visualize the cellular uptake and metabolic conversion of NBD-sphinganine into complex sphingolipids.
Materials:
-
This compound or C12-NBD Sphinganine
-
Ethanol or DMSO for stock solution
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (NBD Excitation/Emission ≈ 466/539 nm)
Procedure:
-
Prepare NBD-sphinganine/BSA Complex:
-
Prepare a 1 mM stock solution of NBD-sphinganine in ethanol.
-
In a glass tube, evaporate a small volume of the stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a serum-free medium (e.g., HBSS/HEPES) containing 0.34 mg/mL defatted BSA.
-
Vortex thoroughly to create a 5 µM working solution. This complexation with BSA facilitates delivery to the cells.
-
-
Cell Labeling:
-
Grow cells to 50-80% confluency.
-
Wash cells twice with pre-warmed HBSS/HEPES.
-
Incubate cells with the 5 µM NBD-sphinganine/BSA complex at 37°C for 30 minutes. This "pulse" period allows for uptake and initial metabolism.
-
-
Wash and Chase:
-
To remove the probe from the plasma membrane and visualize the internalized fraction, aspirate the labeling solution.
-
Wash the cells three times with ice-cold HBSS/HEPES containing defatted BSA.
-
Add fresh, pre-warmed culture medium and incubate for a "chase" period (e.g., 30-120 minutes) at 37°C to allow for further trafficking and metabolism of the internalized probe.
-
-
Imaging:
-
Wash cells with fresh medium.
-
Immediately visualize the intracellular distribution of the NBD fluorescence using a fluorescence microscope. The primary site of accumulation and metabolism is typically the Golgi apparatus.
-
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
Objective: To measure the conversion of NBD-sphinganine to NBD-ceramide by CerS in cell lysates.
Materials:
-
Cell or tissue homogenates (enzyme source)
-
C6-NBD or C12-NBD Sphinganine (substrate)
-
Fatty acyl-CoA (e.g., Palmitoyl-CoA, C16:0)
-
Defatted BSA
-
Reaction buffer
-
Chloroform/Methanol solution
-
Solid Phase Extraction (SPE) C18 columns or TLC plates
-
Fluorescence plate reader or TLC imager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine cell homogenate, 15 µM NBD-sphinganine, 20 µM defatted BSA, and 50 µM acyl-CoA in a final reaction volume of 20 µl.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 15-60 minutes.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding chloroform:methanol (1:2, v/v).
-
Extract the lipids using standard methods.
-
-
Separation and Quantification:
-
Separate the substrate (NBD-sphinganine) from the product (NBD-ceramide) using either Solid Phase Extraction or Thin-Layer Chromatography (TLC).
-
Quantify the fluorescent product using a fluorescence reader or by densitometry of the TLC plate.
-
Visualizations
Metabolic Fate at the Endoplasmic Reticulum
The initial and most critical step in the metabolism of NBD-sphinganine is its acylation by ceramide synthases (CerS) located in the endoplasmic reticulum (ER). Different CerS enzymes have preferences for distinct acyl chain lengths, which forms the basis for the differential metabolism of C6 and C12 analogs.
Caption: Differential acylation of NBD-sphinganine analogs by ceramide synthases.
General Experimental Workflow
The workflow for studying sphingolipid metabolism using NBD-sphinganine probes in live cells involves a sequence of labeling, washing, and imaging steps to track the probe's journey through the cell.
Caption: Workflow for live-cell imaging of NBD-sphinganine metabolism.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of altered sphingolipid acyl chain length on various disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating C6-NBD Sphinganine Fluorescence Data with Mass Spectrometry for Sphingolipid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid metabolism, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of two prominent techniques: the fluorescent probe-based assay using C6-NBD sphinganine and the gold standard, mass spectrometry. We delve into the validation of the fluorescent probe, present comparative data, and provide detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification of these molecules a key objective in biomedical research and drug development. While mass spectrometry offers unparalleled specificity and quantification of endogenous lipid species, fluorescent analogs like this compound provide a more accessible and high-throughput alternative for tracking metabolic flux. This guide aims to bridge the gap between these two methodologies, offering a clear-eyed view of their respective strengths and limitations.
Probing Sphingolipid Metabolism: A Tale of Two Techniques
The use of fluorescently labeled lipid analogs, such as this compound, allows for the visualization and tracking of their metabolism within living cells. The nitrobenzoxadiazole (NBD) fluorophore attached to the sphinganine backbone enables researchers to monitor its incorporation into more complex sphingolipids like ceramides and sphingomyelin through fluorescence microscopy or quantified by fluorescence-based assays. This approach is particularly valuable for studying the dynamics of sphingolipid trafficking and the activity of enzymes involved in their metabolism in a cellular context.
In contrast, mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the definitive method for the identification and absolute quantification of individual, unlabeled sphingolipid species in a biological sample. Its high sensitivity and specificity allow for the precise measurement of endogenous levels of sphinganine, sphingosine-1-phosphate (S1P), and various ceramide species, providing a detailed snapshot of the sphingolipidome.
Validating the Proxy: Is this compound a Reliable Substrate?
A crucial question for researchers considering the use of fluorescent analogs is whether the attached fluorophore alters the molecule's biological activity and recognition by enzymes. A key study addressed this by directly comparing the enzyme kinetics of ceramide synthases (CerS) using either NBD-sphinganine or its natural, unlabeled counterpart, sphinganine. The results demonstrated that the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is half of its maximum, was remarkably similar for both substrates. This indicates that the NBD tag does not significantly impede the ability of ceramide synthases to recognize and utilize sphinganine.[1][2][3]
Table 1: Comparison of Michaelis-Menten Constants (Km) for Ceramide Synthase Activity
| Substrate | Fatty Acyl-CoA | Km (μM) | Analytical Method | Reference |
| NBD-Sphinganine | C16:0-CoA | ~1-2 | Fluorescence | [1][3] |
| Sphinganine | C16:0-CoA | ~1-2 | LC-MS/MS | |
| NBD-Sphinganine | C24:1-CoA | ~3.6 | Fluorescence | |
| Sphinganine | C24:1-CoA | ~3.0 | LC-MS/MS |
This validation is a cornerstone for the use of NBD-sphinganine as a reliable tool to probe ceramide synthase activity and, by extension, the de novo sphingolipid synthesis pathway.
Quantitative Insights: Fluorescence vs. Mass Spectrometry
While the kinetic parameters are comparable, the quantitative data obtained from each method provide different types of information. Fluorescence assays using this compound typically measure the rate of its conversion to downstream metabolites, offering a dynamic view of metabolic flux. Mass spectrometry, on the other hand, provides absolute concentrations of endogenous sphingolipids at a specific point in time.
Table 2: Representative Quantitative Data for Sphinganine and Metabolites
| Analyte | Biological Sample | Concentration/Level | Analytical Method | Reference |
| Sphinganine | Human Plasma | <1.9 ng/mL | LC-MS/MS | |
| Sphinganine-1-Phosphate | Human Plasma | 0.57 ng/mL (LLOQ) | LC-MS/MS | |
| Sphingosine-1-Phosphate | Human Plasma | ~1 µM | LC-MS/MS | |
| NBD-C6-Ceramide production | MCF7 cells (1µM C6-NBD-Cer) | Relative fluorescence units | HPLC with fluorescence |
It is important to note that the data in Table 2 are not from a direct comparative study and are presented to illustrate the types of quantitative information each technique provides.
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for both this compound fluorescence assays and mass spectrometry-based sphingolipid analysis.
This compound Fluorescence Assay Protocol
This protocol is a generalized procedure for measuring ceramide synthase activity using this compound.
-
Cell Culture and Homogenate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a suitable homogenization buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose) and homogenize using a Dounce homogenizer or sonication.
-
Determine the protein concentration of the cell homogenate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, and 0.1% (w/v) fatty acid-free BSA.
-
In a microcentrifuge tube, combine the cell homogenate (e.g., 10-50 µg of protein) with the reaction buffer.
-
Add the fatty acyl-CoA substrate (e.g., 50 µM C16:0-CoA).
-
Initiate the reaction by adding 10 µM this compound.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform/methanol, 1:1, v/v).
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system to separate this compound from its acylated product, C6-NBD ceramide.
-
Visualize the fluorescent spots using a fluorescence imager.
-
Quantify the fluorescence intensity of the C6-NBD ceramide spot to determine enzyme activity. Alternatively, high-performance liquid chromatography (HPLC) with fluorescence detection can be used for separation and quantification.
-
Mass Spectrometry (LC-MS/MS) Protocol for Sphingolipid Analysis
This protocol provides a general workflow for the quantification of endogenous sphingolipids.
-
Sample Preparation and Lipid Extraction:
-
For plasma or serum samples, add an internal standard mixture (containing deuterated analogs of the sphingolipids of interest) to a known volume of the sample.
-
Precipitate proteins by adding a cold solvent like methanol or isopropanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a new tube.
-
Perform a liquid-liquid extraction by adding chloroform and water (or an acidic/basic solution depending on the specific lipids).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Dry the lipid extract under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different sphingolipid species using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water/formic acid and acetonitrile/isopropanol).
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for each sphingolipid and its corresponding internal standard.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations of pure standards.
-
Calculate the concentration of each endogenous sphingolipid in the sample by comparing its peak area to that of its corresponding internal standard and interpolating from the standard curve.
-
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams illustrate the workflows and the sphingolipid metabolic pathway.
Conclusion: Choosing the Right Tool for the Job
The validation of this compound as a substrate for ceramide synthases with kinetics comparable to the natural substrate solidifies its utility as a valuable tool for studying sphingolipid metabolism. It offers a relatively accessible and high-throughput method to assess the flux through the de novo ceramide synthesis pathway.
However, it is crucial to recognize the inherent differences between the fluorescence-based approach and mass spectrometry. This compound provides a powerful means to study the dynamics of sphingolipid metabolism and enzyme activity within a cellular context, but it does not directly measure the concentrations of endogenous, unlabeled sphingolipids.
For researchers requiring precise, absolute quantification of specific sphingolipid species in biological samples, LC-MS/MS remains the undisputed gold standard. The choice between these two powerful techniques will ultimately depend on the specific research question, the available resources, and the desired level of molecular detail. In many cases, a combination of both approaches can provide a more comprehensive understanding of the complex and dynamic world of sphingolipid biology.
References
A Comparative Guide to Sphingolipid Probes: C6-NBD Sphinganine vs. Clickable Sphingosine Analogs
For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid biology, the choice of molecular probe is paramount. This guide provides a comprehensive cross-validation of two widely used tools: the fluorescent C6-NBD sphinganine and the versatile clickable sphingosine analogs. We present a detailed comparison of their performance, supported by experimental data, to facilitate informed decisions in your research.
This guide delves into the core functionalities, advantages, and limitations of each probe, offering a clear perspective on their suitability for various applications, from tracking metabolic flux to identifying novel protein-lipid interactions.
Performance Comparison at a Glance
The selection of a sphingolipid analog is dictated by the specific experimental question. While this compound offers a direct and straightforward method for visualizing lipid trafficking, clickable analogs provide a more nuanced and less disruptive approach for studying sphingolipid metabolism and interactions in a more native-like context.
| Feature | This compound | Clickable Sphingosine Analogs |
| Detection Method | Direct fluorescence microscopy or HPLC with fluorescence detection. | Indirect detection via "click" chemistry with a fluorescent reporter azide or alkyne. |
| Potential for Artifacts | The bulky NBD group can alter lipid metabolism and subcellular localization.[1] | The small alkyne or azide tag is minimally disruptive to the molecule's natural behavior. |
| Photostability | NBD is known to have low to moderate photostability, which can be a limitation for long-term imaging.[2] | Photostability is determined by the chosen fluorescent reporter, with many options (e.g., Alexa Fluor, Cy dyes) offering high photostability. |
| Signal-to-Noise Ratio | Can be affected by environmental quenching of the NBD fluorophore. | "Click-on" fluorogenic probes can provide a high signal-to-noise ratio, as the fluorescence is activated upon reaction.[3] |
| Versatility | Primarily used for tracking lipid transport and metabolism. | Broad applications including metabolic labeling, identification of protein-lipid interactions (when combined with photo-crosslinking), and super-resolution microscopy.[4][5] |
| Complexity | Relatively simple protocol of labeling, washing, and imaging. | Multi-step protocol involving labeling, fixation, permeabilization, and a "click" reaction. |
Visualizing Sphingolipid Metabolism and Experimental Approaches
To understand the applications of these probes, it is essential to visualize the core sphingolipid metabolic pathway and the experimental workflows for each method.
The diagram above illustrates the major steps in sphingolipid biosynthesis and catabolism, highlighting the key intermediates and cellular compartments. Both this compound and clickable sphingosine analogs are designed to enter this pathway and report on its dynamics.
Experimental Workflow: this compound
The use of this compound for tracking sphingolipid metabolism is a relatively direct process.
Experimental Workflow: Clickable Sphingosine Analogs
Experiments with clickable sphingosine analogs involve a multi-step process that offers greater flexibility in detection.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Click reactions with functional sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages and disadvantages of short-chain sphingolipid analogs like C6-NBD sphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the short-chain sphingolipid analog, C6-NBD sphinganine, with other fluorescent lipid probes. It is designed to assist researchers in making informed decisions about the most suitable tools for their specific experimental needs in the study of sphingolipid metabolism, trafficking, and signaling.
Introduction to this compound
This compound is a fluorescently labeled analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids. The molecule consists of a sphinganine backbone linked to a C6 acyl chain, which is tagged with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This short-chain, fluorescent analog is cell-permeable and serves as a substrate for endogenous enzymes, particularly ceramide synthases (CerS), making it a valuable tool for studying sphingolipid metabolism in live cells.
Advantages of this compound
Short-chain sphingolipid analogs like this compound offer several advantages for researchers:
-
Metabolic Activity : this compound is readily taken up by cells and incorporated into metabolic pathways, acting as a substrate for ceramide synthases to produce C6-NBD-dihydroceramide.[1][2] This allows for the direct measurement of enzyme activity and the study of metabolic flux.
-
Probing Enzyme Activity in a Natural Environment : These analogs enable the study of lipid-metabolizing enzymes within their native cellular environment, avoiding the need for detergents that can alter enzyme function.[3][4]
-
Rapid and Reliable Assays : The use of this compound facilitates rapid and reliable assays for ceramide synthase activity, offering an alternative to traditional methods that use radioactive substrates.[1]
-
Visualization of Lipid Trafficking : The fluorescent NBD tag allows for the visualization of the subcellular localization and trafficking of sphinganine and its metabolites using fluorescence microscopy.
Disadvantages and Limitations
Despite their utility, short-chain sphingolipid analogs have inherent limitations that researchers must consider:
-
Altered Biophysical Properties : The presence of the bulky and polar NBD group, along with the short C6 acyl chain, can alter the biophysical properties of the lipid compared to its long-chain, non-fluorescent counterparts. This may affect its partitioning into different membrane domains and its interaction with proteins.
-
Potential for Altered Metabolism : While metabolically active, the modified structure may lead to differences in the rate and extent of its conversion to downstream metabolites compared to endogenous sphinganine.
-
Photophysical Limitations of NBD : The NBD fluorophore is known to have a lower quantum yield and be more susceptible to photobleaching compared to other fluorophores like BODIPY. Its fluorescence is also sensitive to the polarity of the local environment.
-
Lysosomal Degradation : Exogenously supplied lipid analogs can sometimes be targeted for degradation in lysosomes, which may not reflect the fate of their endogenous counterparts.
Performance Comparison with Other Fluorescent Probes
The choice of a fluorescent probe is critical for the success of an experiment. Below is a comparison of this compound with other commonly used fluorescent lipid analogs.
Quantitative Photophysical Properties
| Property | This compound (approximated) | BODIPY FL C5-Ceramide |
| Excitation Maximum (λex) | ~467 nm | ~505 nm |
| Emission Maximum (λem) | ~538 nm | ~511 nm |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ (for NBD-PE) | High |
| Quantum Yield (Φ) | Environment-dependent, generally lower | High (often approaching 1.0) |
| Photostability | Moderate | High, more resistant to photobleaching |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Relatively insensitive to solvent polarity and pH |
Note: Specific photophysical data for this compound is limited. The values provided are based on data for the NBD fluorophore attached to other lipids and should be considered an approximation.
Qualitative Comparison
| Feature | This compound | BODIPY-labeled Analogs |
| Brightness | Moderate | High |
| Photostability | Moderate | High |
| Environmental Sensitivity | High (can be an advantage for sensing membrane polarity) | Low (provides a more stable signal) |
| Metabolic Studies | Good substrate for ceramide synthases | Can also be metabolized |
| Cost | Generally more economical | Typically more expensive |
Experimental Protocols
Ceramide Synthase Activity Assay Using this compound
This protocol is adapted from a method for a rapid and reliable in vitro assay for ceramide synthase activity.
Materials:
-
Cell or tissue homogenates
-
This compound
-
Fatty acyl-CoA (e.g., C16-CoA)
-
Defatted bovine serum albumin (BSA)
-
Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solid Phase Extraction (SPE) C18 columns or TLC plates
Procedure:
-
Prepare cell or tissue homogenates.
-
Set up the reaction mixture in a final volume of 20 µL containing:
-
15 µM this compound
-
50 µM fatty acyl-CoA
-
20 µM defatted BSA
-
Desired amount of cell homogenate protein (e.g., 5-20 µg)
-
Reaction buffer
-
-
Incubate the reaction at 37°C for a specified time (e.g., 20-60 minutes).
-
Terminate the reaction by adding chloroform:methanol (1:2, v/v).
-
Extract the lipids.
-
Separate the NBD-labeled substrate (this compound) from the product (C6-NBD-ceramide) using either SPE C18 chromatography or thin-layer chromatography (TLC).
-
Quantify the amount of C6-NBD-ceramide formed using a fluorescence reader.
General Protocol for Live-Cell Imaging
This protocol provides a general guideline for labeling live cells with this compound to visualize its uptake and distribution. This is based on protocols for similar short-chain NBD-sphingolipids.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free BSA
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL).
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final concentration of approximately 5 µM. This complexation with BSA improves the solubility and delivery of the lipid to the cells.
-
-
Cell Labeling:
-
Wash cells grown on coverslips once with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex in HBSS at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Imaging:
-
Wash the cells two to three times with pre-warmed HBSS to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm). A 488 nm laser line is suitable for excitation.
-
Signaling Pathways and Experimental Workflows
Sphinganine Metabolism and Ceramide Synthesis
This compound enters the de novo sphingolipid synthesis pathway, where it is acylated by ceramide synthases (CerS) to form C6-NBD-dihydroceramide. This product can then be further metabolized.
Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.
Experimental Workflow for Ceramide Synthase Assay
The following diagram illustrates the workflow for measuring ceramide synthase activity using this compound.
Caption: Workflow for the in vitro ceramide synthase activity assay.
Conclusion
This compound is a valuable tool for investigating the de novo synthesis of sphingolipids and the activity of ceramide synthases. Its ability to be metabolized by cells provides a dynamic way to study these pathways in a physiologically relevant context. However, researchers should be aware of the limitations associated with the NBD fluorophore and the short acyl chain, particularly when quantitative photophysical measurements or studies sensitive to lipid packing are required. For applications demanding higher photostability and brightness, BODIPY-labeled analogs may be a more suitable, albeit more expensive, alternative. The selection of the appropriate fluorescent sphingolipid analog will ultimately depend on the specific experimental goals, the instrumentation available, and the biological questions being addressed.
References
A comparative analysis of fluorescent ceramide analogs for Golgi apparatus labeling
For researchers, scientists, and drug development professionals, the accurate visualization of the Golgi apparatus is paramount for understanding critical cellular functions, including protein and lipid trafficking and modification. Fluorescently labeled ceramide analogs have become indispensable tools for this purpose, leveraging the Golgi's central role in sphingolipid metabolism. This guide provides an objective, data-driven comparison of commonly used fluorescent ceramide analogs to aid in the selection of the most suitable probe for specific research applications.
This comparative analysis focuses on the performance of two widely utilized fluorescent ceramide analogs: NBD C6-ceramide and BODIPY FL C5-ceramide. We will delve into their spectral properties, photostability, and specificity, supported by experimental data and detailed protocols for their application in cellular imaging.
Mechanism of Golgi Labeling
Fluorescent ceramide analogs are cell-permeable molecules that mimic natural ceramides.[1] Upon entering the cell, they are transported to the Golgi apparatus, the primary site of sphingolipid synthesis.[2] Within the Golgi, these analogs are metabolized into fluorescent sphingomyelin and glucosylceramide, which then accumulate in the Golgi membranes, leading to a concentrated and specific fluorescent signal.[2][3] This metabolic trapping is a key principle behind their effectiveness as Golgi markers.[2]
Quantitative Performance Comparison
The choice between different fluorescent ceramide analogs often depends on the specific requirements of the imaging experiment, such as the need for photostability in time-lapse microscopy or brightness for detecting low-abundance signals. The following table summarizes the key quantitative parameters of NBD C6-ceramide and BODIPY FL C5-ceramide.
| Property | C6 NBD-Ceramide | BODIPY FL C5-Ceramide | Notes |
| Excitation Wavelength (nm) | ~466 | ~505 | Both are compatible with standard FITC/green filter sets. |
| Emission Wavelength (nm) | ~536 | ~511-512 | |
| Quantum Yield | Environment-dependent, generally lower | High (approaching 1.0 in some environments) | BODIPY dyes are known for their high quantum yields, resulting in brighter signals. |
| Photostability | Moderate; sensitive to environmental factors like cholesterol levels | High; more resistant to photobleaching | BODIPY FL C5-Ceramide is preferable for long-term imaging and confocal microscopy. |
| Brightness | Moderate | High, due to higher molar absorptivity and quantum yield | |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Relatively insensitive to solvent polarity and pH | NBD's fluorescence is weak in aqueous environments and increases in nonpolar lipid membranes. |
| Specificity for Golgi | High, with some potential for labeling other membranes | High, with a notable concentration-dependent emission shift | At high concentrations in the Golgi, BODIPY FL C5-ceramide can form excimers, shifting its emission to red wavelengths, which can enhance Golgi visualization. |
| Cytotoxicity | Can induce apoptosis and cytotoxicity at higher concentrations | Expected to have some level of cytotoxicity similar to other ceramide analogs | Cytotoxicity is concentration and cell-type dependent. |
Experimental Protocols
Accurate and reproducible Golgi labeling is contingent on optimized experimental protocols. Below are detailed methodologies for staining both live and fixed cells with fluorescent ceramide analogs.
General Protocol for Live-Cell Golgi Staining
This protocol is a generalized procedure; specific concentrations and incubation times may need to be optimized for different cell types.
Materials:
-
Fluorescent ceramide analog (e.g., NBD C6-ceramide or BODIPY FL C5-ceramide)
-
Dimethyl sulfoxide (DMSO) or a mixture of chloroform:ethanol
-
Defatted bovine serum albumin (BSA)
-
Balanced salt solution (e.g., HBSS or PBS) with 10 mM HEPES, pH 7.4
-
Cell culture medium
Procedure:
-
Prepare a stock solution of the fluorescent ceramide analog (typically 1 mM) in DMSO or chloroform:ethanol. Store protected from light at -20°C.
-
Prepare a ceramide/BSA complex. This is crucial for efficient delivery to the cells.
-
Evaporate the required amount of the stock solution to dryness under a stream of nitrogen and then under vacuum.
-
Resuspend the dried lipid in a balanced salt solution containing defatted BSA to achieve the desired working concentration (a typical working concentration is 5 µM).
-
-
Labeling the cells:
-
Grow cells on glass coverslips to the desired confluency.
-
For cold-loading, incubate the cells with the 5 µM ceramide/BSA complex for 30 minutes at 4°C. This allows the analog to partition into the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove excess probe.
-
Incubate the cells in fresh, pre-warmed (37°C) culture medium for 30 minutes. This allows for the transport of the ceramide analog to the Golgi apparatus.
-
-
Imaging:
-
Mount the coverslips for live-cell imaging.
-
Visualize the stained Golgi apparatus using a fluorescence microscope with the appropriate filter set (e.g., FITC filter set for both NBD and BODIPY FL).
-
Protocol for Staining Fixed Cells
Materials:
-
Fluorescent ceramide analog/BSA complex (prepared as for live cells)
-
4% formaldehyde in PBS
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Fix the cells by incubating them in 4% formaldehyde in PBS for 5 minutes at 4°C.
-
Wash the fixed cells twice with PBS for 5 minutes each time.
-
Incubate the cells with the 5 µM ceramide/BSA complex in PBS for 30 minutes at 4°C.
-
Wash the cells in a solution of defatted BSA (0.34 mg/mL) in PBS four times for 30 minutes each at room temperature to remove unbound probe.
-
Rinse the cells twice with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the underlying principles of Golgi labeling with fluorescent ceramide analogs, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for live-cell Golgi staining using fluorescent ceramides.
Caption: Mechanism of fluorescent ceramide analog accumulation in the Golgi apparatus.
Discussion and Recommendations
Both NBD C6-ceramide and BODIPY FL C5-ceramide are effective probes for labeling the Golgi apparatus. The choice between them should be guided by the specific experimental requirements.
-
NBD C6-ceramide is a classic and widely used Golgi stain. Its main drawback is its lower photostability and environmental sensitivity, making it less ideal for experiments requiring prolonged imaging.
-
BODIPY FL C5-ceramide offers superior brightness and photostability, making it the preferred choice for demanding applications such as confocal microscopy and time-lapse studies. Its concentration-dependent emission shift can also be leveraged for a clearer distinction of the Golgi apparatus.
References
A Comparative Guide: C6-NBD Sphinganine vs. Radioactive Sphingolipid Precursors for Metabolic Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic precursor is critical for accurately tracing the intricate pathways of sphingolipid metabolism. This guide provides an objective comparison between the fluorescent probe C6-NBD sphinganine and traditional radioactive sphingolipid precursors, offering insights into their respective advantages and limitations in experimental settings.
This comparison delves into the performance of these tools, supported by experimental data, to aid in the selection of the most suitable method for your research needs. While direct, side-by-side quantitative comparisons in whole-cell metabolic labeling studies are not extensively documented, this guide synthesizes available data to provide a comprehensive overview.
Performance Comparison at a Glance
| Feature | This compound | Radioactive Sphingolipid Precursors (e.g., [³H]sphinganine) |
| Detection Method | Fluorescence Microscopy, HPLC with Fluorescence Detection | Scintillation Counting, Autoradiography |
| Sensitivity | High | Very High |
| Spatial Resolution | High (subcellular localization) | Low (typically whole cell or tissue level) |
| Safety | Non-radioactive, lower safety burden | Radioactive, requires specialized handling and disposal |
| Potential for Artifacts | The bulky NBD group may alter lipid metabolism and trafficking.[1] | Minimal structural modification, considered to more closely mimic endogenous lipids. |
| Real-time Imaging | Yes, enables dynamic studies in living cells. | Not feasible for real-time imaging of metabolic processes. |
| Cost | Generally lower cost for reagents and no disposal costs. | Higher costs associated with radioactive materials and disposal. |
In Vitro Enzyme Kinetics: A Direct Comparison
A key consideration is whether the fluorescent tag alters the substrate's interaction with enzymes in the sphingolipid metabolic pathway. A study directly compared the Michaelis-Menten constants (Km) of C6-NBD-sphinganine and natural sphinganine as substrates for endogenous ceramide synthases (CerS) in HEK293 cell extracts. The results indicate that C6-NBD-sphinganine is a good substrate for these enzymes, with a very similar affinity to the natural substrate.
| Substrate | Fatty Acyl-CoA | Km (µM) |
| C6-NBD-sphinganine | C16:0-CoA | 1.16 ± 0.36 |
| Sphinganine (unlabeled) | C16:0-CoA | 1.16 ± 0.36 |
| C6-NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86 |
| Sphinganine (unlabeled) | C24:1-CoA | 3.05 ± 0.81 |
Data adapted from a study on ceramide synthase activity.
This similarity in enzyme kinetics suggests that for in vitro assays measuring ceramide synthase activity, this compound can be a reliable and safer alternative to radioactive sphinganine.
Cellular Metabolism and Trafficking: An Indirect Comparison
While direct quantitative comparisons of the metabolic fate of this compound and radioactive sphinganine in whole cells are limited, studies using the structurally similar C6-NBD-ceramide provide valuable insights. C6-NBD-ceramide is readily taken up by cells and metabolized into more complex sphingolipids, primarily in the Golgi apparatus. The major metabolic products are C6-NBD-sphingomyelin and C6-NBD-glucosylceramide.
Radioactive sphingolipid precursors, such as [³H]sphinganine, are also efficiently incorporated into the cellular sphingolipid pool and converted to ceramide, sphingomyelin, and various glycosphingolipids. A key advantage of radioactive precursors is that the label is an isotope, which does not alter the chemical structure of the molecule, thus providing a more physiologically relevant tracing of metabolic pathways.
The bulky and polar NBD group, however, can influence the trafficking and metabolism of the labeled lipid. For instance, the NBD moiety may affect the partitioning of the lipid into different membrane domains or its recognition by transport proteins, potentially leading to a different subcellular distribution compared to its endogenous counterpart.[1]
Experimental Protocols
This compound Labeling for In Vitro Ceramide Synthase Assay
This protocol is adapted from a study developing a rapid ceramide synthase assay.
Materials:
-
C6-NBD-sphinganine
-
Fatty acyl-CoA (e.g., C16:0-CoA)
-
Cell or tissue homogenates
-
Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Bovine serum albumin (BSA), fatty acid-free
-
Solid Phase Extraction (SPE) C18 columns
-
Elution buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and cell/tissue homogenate.
-
Add the fatty acyl-CoA to the reaction mixture.
-
Initiate the reaction by adding C6-NBD-sphinganine.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Separate the NBD-labeled substrate and product using SPE C18 chromatography.
-
Elute the NBD-ceramide product.
-
Quantify the fluorescence of the eluted product using a fluorescence plate reader.
Radioactive Sphingolipid Labeling of Cultured Cells
This protocol provides a general framework for metabolic labeling with a radioactive sphingolipid precursor.
Materials:
-
Radioactive sphingolipid precursor (e.g., [³H]sphinganine)
-
Cultured cells
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or autoradiography film
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a labeling medium containing the radioactive sphingolipid precursor complexed with BSA.
-
Incubate the cells with the labeling medium for the desired time (pulse).
-
Optionally, replace the labeling medium with fresh medium and incubate for a further period (chase).
-
Wash the cells to remove excess radioactive precursor.
-
Harvest the cells and extract the lipids using an appropriate solvent system.
-
Separate the different lipid species by TLC.
-
Visualize and quantify the radioactive lipids using autoradiography or by scraping the TLC spots and measuring radioactivity with a scintillation counter.
Visualizing Sphingolipid Metabolism
To illustrate the central role of sphinganine in sphingolipid metabolism and the subsequent pathways traced by these precursors, the following diagrams are provided.
Caption: De novo sphingolipid synthesis and metabolic labeling workflow.
The above diagram illustrates the initial steps of de novo sphingolipid synthesis, starting in the endoplasmic reticulum and proceeding to the Golgi apparatus. Both this compound and radioactive sphinganine are introduced into this pathway at the level of sphinganine, allowing for the tracing of subsequent metabolic conversions.
Caption: Comparison of experimental workflows.
This diagram outlines the typical experimental workflows for metabolic labeling studies using either this compound or a radioactive sphingolipid precursor, from cell incubation to final detection.
Conclusion
The choice between this compound and radioactive sphingolipid precursors depends heavily on the specific research question and available resources.
This compound offers significant advantages in terms of safety, cost, and the ability to perform real-time imaging of sphingolipid trafficking in living cells. Its utility in in vitro enzyme assays is supported by kinetic data showing its similarity to the natural substrate.
Radioactive precursors remain the gold standard for metabolic labeling studies where minimizing structural perturbations is paramount to ensure the most physiologically relevant tracing of metabolic pathways. They are particularly valuable for quantitative studies of metabolic flux where the absolute amount of incorporation into different lipid species is measured.
Researchers should carefully consider the potential for artifacts when using fluorescently labeled lipids and, where possible, validate key findings with complementary methods. As research in this field progresses, further direct comparative studies will be invaluable in refining our understanding of how these powerful tools can be best applied to unravel the complexities of sphingolipid biology.
References
A Comparative Guide to Correlating C6-NBD Sphinganine Localization with Golgi Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Sphingolipid Localization with Established Golgi Apparatus Markers.
This guide provides a comprehensive comparison of C6-NBD sphinganine, a fluorescently labeled sphingolipid precursor, with established protein markers of the Golgi apparatus: Giantin, GM130, and TGN46. The objective is to offer supporting experimental data and detailed methodologies to aid in the accurate interpretation of subcellular localization studies focused on the Golgi complex.
Quantitative Data Summary: Colocalization Analysis
The following table summarizes the quantitative correlation between the fluorescence signal of C6-NBD ceramide (the metabolic product of this compound) and the immunofluorescence of key Golgi markers. The Pearson's correlation coefficient (PCC) is a statistical measure of the linear correlation between two sets of data, with values ranging from +1 (perfect positive correlation) to -1 (perfect negative correlation), and 0 indicating no correlation.
| Golgi Marker | Compartment Specificity | Pearson's Correlation Coefficient (PCC) with C6-NBD Ceramide | Reference |
| Giantin | Medial-Golgi | Data not available in the reviewed literature. Qualitatively, shows significant overlap. | - |
| GM130 | cis-Golgi | R = 0.77 | [1] |
| TGN46 | trans-Golgi Network | R ≈ 0.77 (with TGN38, a closely related protein) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols outline the steps for labeling cells with this compound and performing co-immunofluorescence for Golgi markers.
I. This compound Labeling and Fixation
This protocol describes the labeling of live cells with this compound, which is subsequently metabolized to C6-NBD ceramide and accumulates in the Golgi apparatus.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and grow to 70-80% confluency.
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a sterile tube, add the desired amount of this compound stock solution and evaporate the ethanol under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly inject the this compound/ethanol solution to achieve a final concentration of 5 µM.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with warm, serum-free medium.
-
Incubate the cells with the this compound-BSA complex in serum-free medium for 30 minutes at 37°C in a CO2 incubator.
-
-
Chase Period:
-
Remove the labeling medium and wash the cells three times with complete culture medium.
-
Incubate the cells in complete culture medium for 30-60 minutes at 37°C to allow for the metabolism of this compound to C6-NBD ceramide and its transport to the Golgi.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
II. Immunofluorescence Staining of Golgi Markers
This protocol details the immunofluorescent staining of Golgi-specific proteins following this compound labeling and fixation.
Materials:
-
Fixed cells on coverslips (from Protocol I)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-Giantin, anti-GM130, or anti-TGN46)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS, with each wash lasting 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for NBD (Green), the secondary antibody fluorophore (e.g., Red for Alexa Fluor 594), and DAPI (Blue).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental workflow for correlating this compound with Golgi markers.
Metabolic conversion of this compound to C6-NBD ceramide for Golgi labeling.
References
The Double-Edged Sword: A Guide to the Limitations of C6-NBD Sphinganine in Tracing Endogenous Sphingolipid Behavior
For researchers, scientists, and drug development professionals navigating the complex world of sphingolipid metabolism, fluorescently tagged lipids have long served as indispensable tools. Among these, C6-NBD sphinganine has been a popular choice for visualizing and tracking the initial steps of sphingolipid synthesis. However, a growing body of evidence highlights significant limitations that can lead to non-physiological observations, underscoring the need for careful consideration and the adoption of more advanced, less intrusive techniques.
This guide provides an objective comparison of this compound with alternative methods for studying endogenous sphingolipid behavior. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate tools for their specific experimental needs.
The Allure and the Pitfalls of a Fluorescent Tag
This compound is a synthetic analog of sphinganine, a key precursor in the de novo synthesis of ceramides and other complex sphingolipids. The addition of the nitrobenzoxadiazole (NBD) fluorophore allows for direct visualization of its uptake and trafficking within cells using fluorescence microscopy. The short C6 acyl chain enhances its water solubility and facilitates its delivery to cells.
However, these very modifications that enable its visualization are also the source of its primary limitations. The bulky and polar NBD group, attached to the amino group of the sphingoid base, can significantly alter the molecule's biophysical properties and its interactions with metabolic enzymes. Furthermore, the short C6 chain is not representative of the much longer acyl chains (typically C16-C26) found in most endogenous sphingolipids.
These structural differences can lead to:
-
Altered Subcellular Localization: The modified structure of this compound can cause it to accumulate in cellular compartments in a manner that does not accurately reflect the distribution of its endogenous counterpart.
-
Atypical Metabolism: The NBD tag can influence the recognition and processing of the sphinganine backbone by key enzymes, such as ceramide synthases (CerS). This can result in the formation of non-physiological ceramide species and skewed metabolic flux through the sphingolipid pathway.
-
Potential for Artifacts: The unnatural structure can induce cellular stress or other off-target effects, leading to experimental artifacts that are not representative of normal cellular processes.
Head-to-Head Comparison: this compound vs. The Alternatives
To overcome the limitations of fluorescently tagged lipids, researchers have turned to two powerful alternatives: "clickable" sphingolipid analogs and mass spectrometry-based lipidomics.
-
Clickable Sphingolipids: These analogs, such as alkyne-functionalized sphinganine, feature a small, bioorthogonal chemical handle (an alkyne group) that does not significantly perturb the molecule's structure or function. After incorporation into cellular lipids, the alkyne group can be specifically and efficiently "clicked" to a reporter molecule, such as a fluorophore or a biotin tag, for visualization or enrichment. This approach offers the advantage of tracking sphingolipid metabolism with minimal structural perturbation.
-
Mass Spectrometry (MS): This technique allows for the direct, highly sensitive, and quantitative analysis of endogenous sphingolipid species without the need for any labels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can separate and identify a vast array of sphingolipids, providing a comprehensive snapshot of the sphingolipidome.
Here, we present a quantitative comparison of these methods:
| Feature | This compound | Clickable Sphinganine (Alkyne) | Mass Spectrometry (LC-MS/MS) |
| Principle | Direct fluorescence of a tagged analog | Bioorthogonal ligation of a minimally tagged analog to a reporter | Direct detection and quantification of unlabeled, endogenous lipids |
| Perturbation to Endogenous System | High (bulky tag, short acyl chain) | Low (small, bioorthogonal tag) | None (direct measurement) |
| Physiological Relevance | Moderate to Low | High | Very High |
| Enzyme Substrate Fidelity (CerS) | Good, but with altered kinetics[1] | High, mimics natural substrate[2] | Not applicable (measures endogenous products) |
| Quantitative Capability | Semi-quantitative (fluorescence intensity) | Quantitative (with appropriate standards) | Highly quantitative (with internal standards) |
| Throughput | High (imaging-based) | Moderate (requires click reaction) | High (with modern instrumentation) |
| Spatial Resolution | High (microscopy) | High (microscopy after click reaction) | Low (requires cell lysis) |
Quantitative Comparison of Ceramide Synthase Substrate Affinity
A critical step in sphingolipid metabolism is the acylation of sphinganine by ceramide synthases (CerS). Studies have compared the Michaelis-Menten constant (Km), a measure of substrate affinity, for NBD-sphinganine and natural sphinganine.
| Ceramide Synthase Substrate | Fatty Acyl-CoA | Km (µM) for NBD-Sphinganine | Km (µM) for Sphinganine | Reference |
| Endogenous CerS in HEK293 cells | C16:0-CoA | ~1.5 | ~1.2 | [1] |
| Endogenous CerS in HEK293 cells | C24:1-CoA | ~3.6 | ~3.1 | [1] |
These data indicate that while NBD-sphinganine is a substrate for ceramide synthases, its affinity can be slightly lower than that of the natural substrate, which may alter the kinetics of ceramide production in a cellular context.
Experimental Protocols: A Practical Guide
To facilitate the implementation of these techniques, we provide detailed methodologies for key experiments.
Protocol 1: Labeling of Live Cells with this compound
This protocol describes the general procedure for labeling cultured cells with this compound for fluorescence microscopy.
Materials:
-
This compound (stock solution in ethanol or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound/BSA Complex: a. In a glass tube, dry down the required amount of this compound stock solution under a stream of nitrogen gas. b. Resuspend the lipid film in complete culture medium containing 0.34 mg/mL fatty acid-free BSA to achieve the desired final concentration (typically 1-5 µM). c. Vortex the solution to facilitate the formation of the complex.
-
Cell Labeling: a. Wash the cultured cells twice with pre-warmed PBS. b. Replace the PBS with the this compound/BSA complex solution. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell types.
-
Washing and Imaging: a. Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium. b. Add fresh complete culture medium to the cells. c. Immediately observe the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).
Protocol 2: Metabolic Labeling with Alkyne-Sphinganine and Click Chemistry
This protocol outlines the steps for metabolic labeling of cells with alkyne-sphinganine followed by fluorescent detection using a click reaction.
Materials:
-
Alkyne-sphinganine
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Metabolic Labeling: a. Incubate cultured cells with alkyne-sphinganine (typically 10-50 µM) in complete culture medium for a desired period (e.g., 1-24 hours) to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail. A typical cocktail includes:
- Azide-fluorophore (e.g., 1-10 µM)
- CuSO₄ (e.g., 100 µM)
- THPTA (e.g., 500 µM)
- Freshly prepared sodium ascorbate (e.g., 1 mM) in PBS. b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips on microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Sample Preparation for Sphingolipid Analysis by LC-MS/MS
This protocol provides a general workflow for extracting sphingolipids from cultured cells for subsequent analysis by LC-MS/MS.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Internal standards (a cocktail of deuterated or ¹³C-labeled sphingolipid standards)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Scrape the cells into a glass tube with a known volume of ice-cold PBS. c. Add the internal standard cocktail to the cell suspension.
-
Lipid Extraction (Bligh-Dyer Method): a. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex vigorously for 1 minute. b. Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) chloroform:methanol:water. Vortex again. c. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Sample Preparation for Analysis: a. Carefully collect the lower organic phase containing the lipids. b. Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator. c. Reconstitute the dried lipids in a known volume of a solvent compatible with the LC-MS system (e.g., methanol).
-
LC-MS/MS Analysis: a. Inject the reconstituted lipid extract into the LC-MS/MS system for analysis.
Visualizing the Pathways: Workflows and Logic
To better illustrate the concepts discussed, we provide diagrams generated using the DOT language.
Figure 1: A diagram illustrating the convergence of endogenous sphinganine and its synthetic analogs at the level of ceramide synthases and the subsequent analytical methods.
Figure 2: A comparative workflow diagram for studying sphingolipid metabolism using this compound, clickable sphinganine, and mass spectrometry.
Conclusion: Choosing the Right Tool for the Job
While this compound has been instrumental in advancing our understanding of sphingolipid biology, its inherent limitations necessitate a critical evaluation of its suitability for studying endogenous processes. The bulky NBD tag and short acyl chain can lead to non-physiological behavior, potentially confounding the interpretation of experimental results.
For researchers seeking to minimize artifacts and obtain a more accurate picture of endogenous sphingolipid metabolism and trafficking, clickable sphingolipid analogs and mass spectrometry-based lipidomics offer superior alternatives. Clickable probes provide the spatial resolution of fluorescence microscopy with significantly less perturbation to the system, while mass spectrometry delivers unparalleled quantitative accuracy and a comprehensive view of the sphingolipidome.
The choice of methodology should be guided by the specific research question. For initial, qualitative observations of general uptake and localization to the Golgi, this compound may still have some utility, provided its limitations are acknowledged. However, for detailed mechanistic studies, quantitative analyses, and investigations into the physiological roles of specific sphingolipid species, the adoption of clickable analogs and mass spectrometry is strongly recommended. By carefully selecting the appropriate tools, researchers can ensure the generation of robust and physiologically relevant data in the dynamic and exciting field of sphingolipid research.
References
Safety Operating Guide
Proper Disposal of C6-NBD Sphinganine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of C6-NBD Sphinganine, a fluorescently labeled sphingolipid widely used in cellular biology and lipid research.
This compound is a valuable tool for researchers, but its handling and disposal require strict adherence to safety protocols due to its potential hazards. This document outlines the essential procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is considered hazardous, and its Safety Data Sheet (SDS) should always be consulted for complete safety information before use.[1]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[1][2]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2]
Hazard Identification and Classification
This compound is classified with multiple hazards, underscoring the need for careful handling throughout its lifecycle, including disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Specific target organ toxicity, single exposure (Category 3) | H336: May cause drowsiness or dizziness |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |
| Reproductive toxicity (Category 2) | H361d: Suspected of damaging the unborn child |
| Specific target organ toxicity, repeated exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure |
Data sourced from Sigma-Aldrich Safety Information.
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to treat it as hazardous chemical waste. This involves systematic collection, clear labeling, and transfer to your institution's Environmental Health and Safety (EHS) office for final disposal by a certified waste management vendor.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container. This includes solvents used to dissolve the compound.
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, empty vials, and contaminated gloves, in a designated, sealed waste bag or container.
2. Containerization and Labeling:
-
Liquid Waste Container: Use a container that is in good condition and has a secure screw cap.
-
Solid Waste Container: A sealable plastic bag or a puncture-resistant container is suitable for solid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
Any solvents present in the waste
-
The approximate concentration and volume
-
The date of waste accumulation
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
4. Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all internal procedures for waste transfer and documentation.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling C6-NBD Sphinganine
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with C6-NBD Sphinganine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a fluorescently labeled sphingolipid, is a valuable tool in cellular research. However, its handling requires stringent safety measures due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks effectively.
Hazard Identification and Personal Protective Equipment
The primary step in safely handling any chemical is to understand its potential hazards. This compound is classified with multiple hazard statements, underscoring the importance of appropriate PPE.
| Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhal. | H331: Toxic if inhaled |
| STOT SE 3 | H336: May cause drowsiness or dizziness |
| Carcinogenicity | H351: Suspected of causing cancer |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child |
| STOT RE 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| STOT SE: Specific Target Organ Toxicity - Single Exposure; STOT RE: Specific Target Organ Toxicity - Repeated Exposure |
Mandatory Personal Protective Equipment (PPE):
Based on the hazard assessment, the following PPE is mandatory when handling this compound[1]:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard, such as during aliquoting or preparing solutions.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.[1] |
| Body Protection | A lab coat must be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or gown is recommended.[1] |
| Respiratory Protection | All work with this compound, especially in its solid form or when creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and experimental integrity.
Receiving and Storage:
-
This compound is typically shipped on dry ice and should be stored at -20°C for short-term use or -80°C for long-term storage of stock solutions.
-
It is light-sensitive and should be stored in a dark, dry place.
-
The container should be inspected for damage upon receipt.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be performed in a chemical fume hood.
-
This compound is soluble in ethanol and DMSO.
-
Avoid creating dust or aerosols.
-
Use dedicated, clearly labeled glassware and equipment.
Experimental Workflow:
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream. Disposal procedures can vary by institution and location.
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor and EHS.
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
By adhering to these safety protocols, researchers can effectively manage the risks associated with this compound and ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
